1,2,3-Trimethyl-1H-indole-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,2,3-trimethylindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-8(2)13(3)11-5-4-9(12(14)15)6-10(7)11/h4-6H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRXNYCNGNFJOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346044 | |
| Record name | 1,2,3-Trimethyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356773-97-2 | |
| Record name | 1,2,3-Trimethyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-trimethyl-1H-indole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,2,3-Trimethyl-1H-indole-5-carboxylic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1,2,3-Trimethyl-1H-indole-5-carboxylic Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of this compound, a substituted indole derivative of interest to researchers in medicinal chemistry and drug development. The proposed synthesis is grounded in the classical Fischer indole synthesis, a cornerstone of heterocyclic chemistry, followed by subsequent functionalization steps. This document offers an in-depth exploration of the strategic considerations behind the chosen route, detailed experimental protocols, and the mechanistic underpinnings of each transformation. The guide is designed for an audience of researchers, scientists, and drug development professionals, providing both theoretical insight and practical, actionable methodologies.
Introduction and Strategic Overview
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] The target molecule, this compound, is a highly substituted indole, and its synthesis requires a strategic approach to control the placement of each substituent on the heterocyclic core.
Our synthetic strategy leverages this classic reaction and is designed in three main stages:
-
Stage 1: Construction of the Indole Core: A Fischer indole synthesis will be employed to create the 2,3-dimethyl-1H-indole-5-carboxylate scaffold. This involves the reaction of an appropriately substituted phenylhydrazine with butan-2-one. To prevent undesirable side reactions with the carboxylic acid moiety under the conditions of subsequent steps, it is protected as an ester.
-
Stage 2: N-Alkylation: Introduction of the methyl group at the N-1 position of the indole ring. This step is performed after the indole core is formed.
-
Stage 3: Deprotection: Hydrolysis of the ester to yield the final carboxylic acid product.
This strategic sequencing ensures high efficiency and regiochemical control throughout the synthesis.
Visualized Synthesis Pathway
The overall synthetic pathway is depicted below. It begins with the protection of the starting material, followed by the core indole formation, N-methylation, and final deprotection.
Caption: Overall synthetic route for this compound.
Detailed Synthesis Protocols and Mechanistic Insights
Stage 1: Construction of the Indole Core
Step 1a: Esterification of 4-Hydrazinobenzoic Acid
-
Objective: To protect the carboxylic acid group as a methyl ester. This is a critical step because the free carboxylic acid can interfere with the base used in the subsequent N-methylation step.
-
Protocol:
-
Suspend 4-hydrazinobenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of starting material).
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly add thionyl chloride (1.2 eq) or concentrated sulfuric acid (catalytic amount) dropwise while stirring.
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 4-hydrazinobenzoate, which can often be used in the next step without further purification.
-
Step 1b: Fischer Indole Synthesis to form Methyl 2,3-dimethyl-1H-indole-5-carboxylate
-
Causality and Mechanism: The Fischer indole synthesis is an acid-catalyzed reaction that proceeds through several key steps.[2][4] First, the methyl 4-hydrazinobenzoate reacts with butan-2-one to form a phenylhydrazone. This hydrazone then tautomerizes to an ene-hydrazine intermediate.[5] A[1][1]-sigmatropic rearrangement, the key bond-forming step, follows protonation, leading to a di-imine intermediate. Finally, cyclization and elimination of ammonia yield the aromatic indole ring.[4] The choice of an acid catalyst is important; Brønsted acids like polyphosphoric acid (PPA) or Lewis acids like zinc chloride are commonly used.[3]
Caption: Simplified mechanism of the Fischer Indole Synthesis.
-
Protocol:
-
Combine methyl 4-hydrazinobenzoate (1.0 eq) and butan-2-one (1.1 eq) in a suitable solvent such as glacial acetic acid or ethanol.
-
Add the acid catalyst. A common choice is polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).[4] For a solvent-free alternative, p-toluenesulfonic acid can be used.[5]
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NH₄OH).
-
The product will often precipitate. Collect the solid by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain pure methyl 2,3-dimethyl-1H-indole-5-carboxylate.
-
Stage 2: N-Methylation
-
Objective: To introduce a methyl group at the N-1 position of the indole ring.
-
Causality and Mechanism: The N-H proton of the indole is weakly acidic. A strong base, such as sodium hydride (NaH), is required to deprotonate it, forming a resonance-stabilized indolide anion. This potent nucleophile then readily attacks an electrophilic methyl source, like methyl iodide (MeI), in an Sₙ2 reaction to form the N-methylated product.[6]
-
Protocol:
-
Dissolve methyl 2,3-dimethyl-1H-indole-5-carboxylate (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases.
-
Add methyl iodide (MeI, 1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC indicates completion.
-
Carefully quench the reaction by the slow addition of water or saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield methyl 1,2,3-trimethyl-1H-indole-5-carboxylate.
-
Stage 3: Saponification (Ester Hydrolysis)
-
Objective: To deprotect the methyl ester and obtain the final carboxylic acid.
-
Causality and Mechanism: Saponification is the base-catalyzed hydrolysis of an ester. The hydroxide ion (from LiOH, NaOH, or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide leaving group. A final, irreversible acid-base reaction between the resulting carboxylic acid and the methoxide (or another equivalent of base) drives the reaction to completion. Acidification in the workup step protonates the carboxylate to give the final product.
-
Protocol:
-
Dissolve the methyl 1,2,3-trimethyl-1H-indole-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-12 hours, monitoring by TLC.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or hexane to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
The carboxylic acid product will typically precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product, this compound.
-
Data Summary
| Step | Starting Material | Reagents | Product | Typical Yield |
| 1a | 4-Hydrazinobenzoic acid | MeOH, SOCl₂ | Methyl 4-hydrazinobenzoate | >90% |
| 1b | Methyl 4-hydrazinobenzoate | Butan-2-one, PPA | Methyl 2,3-dimethyl-1H-indole-5-carboxylate | 60-80% |
| 2 | Methyl 2,3-dimethyl-1H-indole-5-carboxylate | NaH, MeI | Methyl 1,2,3-trimethyl-1H-indole-5-carboxylate | 85-95% |
| 3 | Methyl 1,2,3-trimethyl-1H-indole-5-carboxylate | LiOH, H₂O/THF | This compound | >95% |
Conclusion
The synthesis of this compound can be reliably achieved through a well-planned, three-stage synthetic sequence. The strategy of protecting the carboxylic acid, followed by the robust Fischer indole synthesis to construct the core, subsequent N-methylation, and final deprotection provides a logical and efficient pathway. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize this and other similarly substituted indole derivatives for applications in drug discovery and materials science.
References
The Promise Within the Ring: A Technical Guide to Screening the Biological Activity of Trimethyl Indole Derivatives
Introduction: The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone in the architecture of countless biologically active molecules, both natural and synthetic.[1][2][3] Its inherent ability to mimic peptide structures and engage in reversible binding with a multitude of enzymes has cemented its status as a "privileged scaffold" in modern drug discovery.[1][2][3] From the antihypertensive effects of reserpine to the neurotransmitter functions of serotonin, the indole framework is intricately woven into the fabric of biochemistry and pharmacology.[4] Among the vast landscape of indole-containing compounds, trimethyl indole derivatives have emerged as a particularly promising class, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of the methodologies employed to screen these derivatives for their potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for generating robust and reproducible data.
Part 1: Unveiling the Anticancer Potential
The anticancer activity of indole derivatives is multifaceted, with compounds targeting various key cellular processes, including tubulin polymerization, protein kinases, and histone deacetylases.[4] A primary and crucial step in evaluating the anticancer potential of novel trimethyl indole derivatives is to assess their cytotoxicity against relevant cancer cell lines.
Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability and proliferation.[5][6] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals.[5][6] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[6]
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of media.[7]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the trimethyl indole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound to achieve a range of desired concentrations.
-
After the 24-hour incubation, remove the old media and add 100 µL of fresh media containing the different concentrations of the test compound to the respective wells. Include a vehicle control (media with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plate for 48-72 hours.[8]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Measurement:
-
Carefully remove the media containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Part 2: Combating Microbial Threats
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Indole derivatives have demonstrated potent activity against a range of bacteria and fungi, often by disrupting bacterial membranes and inhibiting biofilm formation.[4] The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method involves challenging microorganisms with serial dilutions of the test compound in a liquid nutrient medium.[10] The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.[10][11]
-
Preparation of Inoculum:
-
Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C.
-
Dilute the overnight culture to achieve a standardized inoculum density, typically 5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the trimethyl indole derivative in an appropriate solvent.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the broth medium to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.[11]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The lowest concentration of the compound that shows no visible growth is the MIC.
-
Alternatively, the absorbance at 600 nm can be measured using a microplate reader.
-
Part 3: Quenching the Fires of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of diseases.[12] Indole derivatives, particularly those with an intact indole NH group, can act as potent antioxidants and radical scavengers.[13] The DPPH and ABTS assays are two of the most common and reliable methods for evaluating the radical scavenging activity of compounds.
Antioxidant Capacity Assessment: DPPH and ABTS Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to yellow.[14] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[15]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[14] Antioxidants reduce the ABTS•+, leading to decolorization, which is measured by the decrease in absorbance at 734 nm.[12]
-
Preparation of Solutions:
-
Prepare a stock solution of the trimethyl indole derivative in methanol or ethanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add various concentrations of the test compound.
-
Add the DPPH solution to each well.
-
Include a control (DPPH solution with solvent) and a positive control (a known antioxidant like ascorbic acid or Trolox).
-
Incubate the plate in the dark at room temperature for 30 minutes.[16]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC₅₀ value.
-
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical.[14]
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[14]
-
-
Assay Procedure:
-
Follow a similar procedure to the DPPH assay, adding different concentrations of the test compound to the diluted ABTS•+ solution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of radical scavenging activity and the IC₅₀ value as described for the DPPH assay.
-
Part 4: Taming the Flames of Inflammation
Chronic inflammation is a key driver of many diseases. Indole derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[4] A common in vitro model for screening anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages.
Anti-inflammatory Screening: Nitric Oxide Inhibition in LPS-Stimulated Macrophages
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of large amounts of NO via the induction of inducible nitric oxide synthase (iNOS).[17][18] The Griess assay is a simple and sensitive colorimetric method for measuring nitrite (a stable product of NO), which is used to quantify NO production.
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the trimethyl indole derivative for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control, and a positive control (LPS only).
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Calculate the percentage of inhibition of NO production.
-
It is crucial to perform a parallel MTT assay to ensure that the observed decrease in NO production is not due to cytotoxicity of the compound.[19]
-
Visualizing the Pathways and Workflows
To better understand the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Experimental Workflow for Biological Activity Screening
Caption: A generalized workflow for the biological screening of trimethyl indole derivatives.
Simplified Anti-inflammatory Signaling Pathway
Caption: Inhibition of the LPS-induced inflammatory pathway by trimethyl indole derivatives.
Data Presentation
For clarity and ease of comparison, all quantitative data from these screening assays should be summarized in tables.
Table 1: Cytotoxicity of Trimethyl Indole Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Derivative A | MDA-MB-231 | 15.2 ± 1.8 |
| Derivative B | MDA-MB-231 | 8.7 ± 0.9 |
| Doxorubicin | MDA-MB-231 | 0.5 ± 0.1 |
Table 2: Antimicrobial Activity of Trimethyl Indole Derivatives
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
|---|---|---|
| Derivative C | 16 | 32 |
| Derivative D | 8 | 16 |
| Gentamicin | 2 | 4 |
Table 3: Antioxidant Activity of Trimethyl Indole Derivatives
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
|---|---|---|
| Derivative E | 25.4 ± 2.1 | 18.9 ± 1.5 |
| Derivative F | 12.1 ± 1.3 | 9.8 ± 0.7 |
| Ascorbic Acid | 5.6 ± 0.4 | 4.2 ± 0.3 |
Table 4: Anti-inflammatory Activity of Trimethyl Indole Derivatives
| Compound | NO Inhibition IC₅₀ (µM) |
|---|---|
| Derivative G | 10.5 ± 1.2 |
| Derivative H | 5.2 ± 0.6 |
| Indomethacin | 2.8 ± 0.3 |
Conclusion
The systematic screening of trimethyl indole derivatives using the robust and validated protocols outlined in this guide is an essential first step in the long and complex process of drug discovery. The versatility of the indole scaffold, coupled with the potential for diverse functionalization, ensures that this class of compounds will remain a fertile ground for the identification of novel therapeutic agents. By adhering to these rigorous methodologies, researchers can generate high-quality, reproducible data that will pave the way for further preclinical and clinical development, ultimately unlocking the full therapeutic potential held within the indole ring.
References
- 1. researchgate.net [researchgate.net]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. mdpi.com [mdpi.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT (Assay protocol [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipopolysaccharide-stimulated RAW 264.7 macrophage inducible nitric oxide synthase and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Technical Guide to the Therapeutic Targets of Indole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole carboxylic acids (ICAs), metabolites derived primarily from the microbial breakdown of dietary tryptophan, are emerging as critical signaling molecules in host physiology. Once considered mere metabolic byproducts, these compounds are now recognized for their potent immunomodulatory, neuroprotective, and barrier-enforcing activities. This technical guide provides an in-depth exploration of the primary molecular targets of ICAs, detailing the mechanisms of action and outlining robust experimental protocols for their investigation. We will focus on key nuclear receptors, such as the Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR), and discuss other potential targets, thereby offering a comprehensive resource for researchers aiming to harness the therapeutic potential of these fascinating molecules in inflammatory, metabolic, and neurodegenerative diseases.
Introduction: The Rise of Indole Carboxylic Acids as Bioactive Modulators
The symbiotic relationship between the host and its gut microbiota is a cornerstone of human health. A critical aspect of this relationship is the co-metabolism of dietary components, particularly the essential amino acid tryptophan.[1][2] Over 95% of free tryptophan is metabolized by the host via the kynurenine pathway, but a significant portion reaches the colon where it is converted by commensal bacteria into a variety of indole derivatives.[1][3][4] Among these, indole carboxylic acids like Indole-3-propionic acid (IPA) and Indole-3-acetic acid (IAA) have garnered substantial scientific interest.
Initially studied for their roles in bacterial physiology and as plant hormones (auxins), the effects of ICAs on mammalian cells are now a major research focus.[5][6] Evidence demonstrates that these microbial metabolites are absorbed into circulation and act on distal tissues, influencing immune homeostasis, intestinal barrier integrity, and even central nervous system function.[2][7] Their therapeutic potential is underscored by clinical observations where levels of specific ICAs, such as IPA, are significantly decreased in patients with active inflammatory bowel disease (IBD), and restored during remission.[8] This guide will dissect the molecular machinery through which ICAs exert these profound effects.
Primary Therapeutic Targets of Indole Carboxylic Acids
ICAs exert their biological functions by interacting with specific host proteins. The most well-characterized targets are ligand-activated transcription factors known as nuclear receptors, which play a pivotal role in sensing environmental, dietary, and microbial signals.[9]
Aryl Hydrocarbon Receptor (AhR)
The Aryl Hydrocarbon Receptor (AhR) is a central hub for sensing a vast array of small molecules, including environmental toxins and endogenous ligands.[9][10] Upon activation, it orchestrates wide-ranging changes in gene expression that are critical for maintaining homeostasis at barrier sites like the gut and skin.[10][11][12]
Mechanism of Action: Indole derivatives, including various ICAs, are potent ligands for AhR.[9][13] In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Ligand binding induces a conformational change, causing AhR to translocate into the nucleus. There, it dimerizes with the AhR Nuclear Translocator (ARNT) and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[9] AhR activation by ICAs has been shown to be crucial for regulating immune responses, reducing inflammation, and enhancing epithelial barrier function.[9][14][15][16] For instance, AhR activation can promote the production of the cytokine IL-22, which is vital for intestinal epithelial repair and defense.[17]
Signaling Pathway Diagram: AhR Activation by Indole Carboxylic Acids
Caption: Canonical AhR signaling pathway initiated by an Indole Carboxylic Acid.
Pregnane X Receptor (PXR)
The Pregnane X Receptor (PXR) is another key nuclear receptor, primarily known for its role in sensing xenobiotics and regulating the expression of drug-metabolizing enzymes and transporters, such as Cytochrome P450 3A4 (CYP3A4) and MDR1.[18][19] Its flexible ligand-binding domain allows it to recognize a wide variety of compounds.[20]
Mechanism of Action: Recent studies have identified microbial metabolites, including Indole-3-propionic acid (IPA), as potent PXR ligands.[4][17][18][21][22] Similar to AhR, PXR is activated by ligand binding, leading to its translocation to the nucleus, heterodimerization with the Retinoid X Receptor (RXR), and subsequent binding to response elements on DNA to control gene expression. PXR activation in intestinal cells by IPA helps maintain mucosal homeostasis and enhances gut barrier function.[4][17] Furthermore, the IPA-PXR axis has been implicated in regulating vascular function and endothelial responsiveness.[21][22][23]
| Indole Derivative | Receptor Target | Key Biological Outcome | References |
| Indole-3-propionic acid (IPA) | PXR, AhR | Enhances gut barrier function, neuroprotection, anti-inflammatory, regulates bone metabolism. | [4][14][15][17][21][23] |
| Indole-3-acetic acid (IAA) | AhR | Modulates immune responses, potential role in intestinal homeostasis. | [2][11][13] |
| Indole-3-aldehyde (IAld) | AhR | Enhances intestinal barrier, alleviates inflammation by inhibiting NLRP3 inflammasome. | [16][24] |
| Indole | PXR, AhR | PXR agonist, triggers GLP-1 secretion. | [17][18] |
| Indole-3-acetamide (IAD) | PXR | PXR agonist, induces CYP3A4 and MDR1 expression. | [18] |
Table 1: Summary of key indole derivatives and their primary nuclear receptor targets.
Other Potential Therapeutic Targets and Mechanisms
Beyond nuclear receptors, ICAs exhibit therapeutic effects through several other mechanisms, highlighting their multifunctional nature.
-
Direct Antioxidant Activity: IPA is a highly potent scavenger of hydroxyl radicals, even more so than melatonin.[17] It effectively neutralizes these damaging reactive oxygen species (ROS) without generating pro-oxidant intermediates, contributing significantly to its neuroprotective effects observed in models of ischemia and Alzheimer's disease.[17][25][26]
-
Modulation of Inflammatory Pathways: ICAs can directly modulate inflammatory signaling. For example, IPA has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation, leading to decreased production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[14][23]
-
Enzyme Inhibition: Some indole carboxylic acids and their derivatives have been investigated as inhibitors of specific enzymes. For instance, certain derivatives are being explored as inhibitors of HIV-1 integrase or as antiproliferative agents targeting receptor tyrosine kinases like EGFR and VEGFR-2.[27][28][29][30]
Experimental Workflows for Target Validation
Validating the interaction between an ICA and its putative target is crucial for drug development. Luciferase reporter gene assays are a robust, sensitive, and widely used method for quantifying the activation of nuclear receptors like AhR and PXR.[31][32][33][34]
Protocol: AhR/PXR Luciferase Reporter Gene Assay
This protocol describes a cell-based assay to quantify the ability of an indole carboxylic acid to activate the Aryl Hydrocarbon Receptor. A similar principle applies for PXR, using a PXR-responsive reporter vector.
Causality and Principle: This assay relies on cells that are engineered to contain two key components: 1) an expression vector for the receptor of interest (e.g., AhR) and 2) a reporter vector where the firefly luciferase gene is under the control of a promoter containing multiple copies of the receptor's specific DNA binding sequence (e.g., XREs for AhR).[35] When a test compound (the ICA) activates AhR, the receptor-dimer complex binds to the XREs and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is directly proportional to the level of receptor activation.[31][33] A second, constitutively expressed luciferase (e.g., Renilla) is often co-transfected to serve as an internal control for normalization, correcting for variations in cell number and transfection efficiency.[31][32]
Workflow Diagram: Nuclear Receptor Luciferase Reporter Assay
Caption: Step-by-step workflow for a dual-luciferase reporter gene assay.
Methodology:
-
Cell Culture and Seeding (Day 1):
-
Culture an appropriate cell line (e.g., HEK293T for transient transfection, or a stable reporter cell line like mouse hepatoma H1L6.1c2 for AhR) in complete growth medium.[34]
-
Seed cells into a 96-well white, clear-bottom plate at a density that will result in ~80-90% confluency on the day of treatment.
-
-
Transient Transfection (Day 2):
-
Self-Validation: This step is critical for introducing the genetic machinery. Prepare a transfection mix containing:
-
An AhR-responsive reporter plasmid (e.g., pGL4.43[luc2P/XRE/Hygro]).
-
A constitutively expressed control plasmid (e.g., pGL4.74[hRluc/TK]).
-
(Optional, if not endogenously expressed) A human AhR expression vector.
-
-
Use a suitable transfection reagent according to the manufacturer's protocol. Add the mix to the cells and incubate for 18-24 hours.
-
-
Compound Treatment (Day 3):
-
Prepare serial dilutions of the test indole carboxylic acid in the appropriate vehicle (e.g., DMSO).
-
Self-Validation: Include the following controls on every plate:
-
Vehicle Control: Cells treated with the vehicle alone (e.g., 0.1% DMSO) to establish the baseline reporter activity.
-
Positive Control: Cells treated with a known potent AhR agonist (e.g., TCDD) to confirm the assay is responsive.
-
-
Remove the transfection medium and replace it with medium containing the test compounds and controls. Incubate for 24 hours.[34]
-
-
Cell Lysis and Luminescence Reading (Day 4):
-
Remove the treatment medium and gently wash the cells with Phosphate-Buffered Saline (PBS).
-
Add 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker to ensure complete lysis.
-
Using a luminometer with dual injectors, read the plate according to a dual-luciferase assay system protocol (e.g., Promega Dual-Luciferase® Reporter Assay System).
-
Injector 1 adds Luciferase Assay Reagent II to measure firefly luciferase activity.
-
Injector 2 adds Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure Renilla luciferase activity.
-
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly luminescence to Renilla luminescence to normalize the data.
-
Calculate the "Fold Induction" by dividing the normalized signal of each treatment well by the average normalized signal of the vehicle control wells.
-
Plot the Fold Induction against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration that elicits a half-maximal response).
-
Therapeutic Implications and Future Directions
The ability of indole carboxylic acids to engage fundamental host receptors like AhR and PXR positions them as highly attractive therapeutic candidates for a range of diseases.
-
Inflammatory Bowel Disease (IBD): By enhancing the epithelial barrier and promoting anti-inflammatory responses through AhR and PXR activation, ICAs like IPA could be developed as treatments to restore gut homeostasis in IBD patients.[7][8][23][36]
-
Neurodegenerative Diseases: The potent antioxidant and anti-inflammatory properties of IPA, coupled with its ability to cross the blood-brain barrier, make it a promising candidate for neuroprotection in diseases like Alzheimer's and Parkinson's.[17][25][26]
-
Metabolic Disorders: ICAs have been shown to improve insulin sensitivity and inhibit lipid synthesis and inflammation in the liver, suggesting their potential use in treating metabolic syndrome and non-alcoholic fatty liver disease (NAFLD).[23]
-
Oncology: While some indole derivatives are being studied as direct anti-cancer agents, modulating AhR activity is also a potential strategy in cancer therapy, although its role is complex and context-dependent.[27][28]
Future research should focus on elucidating the structure-activity relationships of different ICAs, identifying novel targets, and developing strategies for targeted delivery to enhance efficacy and minimize potential off-target effects. Understanding how diet and the microbiome can be modulated to increase the production of these beneficial metabolites is another critical avenue of investigation.
Conclusion
Indole carboxylic acids represent a fascinating class of molecules at the interface of microbial metabolism and host physiology. Their ability to activate key sensory receptors like AhR and PXR, in addition to exerting direct antioxidant and anti-inflammatory effects, provides a clear mechanistic basis for their observed therapeutic benefits. The experimental frameworks provided in this guide offer a validated approach for researchers to further probe these interactions and unlock the full potential of these microbial metabolites in the development of novel therapeutics for a host of human diseases.
References
- 1. Tryptophan metabolism as a target in gut microbiota, ageing and kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Tryptophan - Wikipedia [en.wikipedia.org]
- 5. Indole-3-acetic Acid-mediated Cross-kingdom Signalling Involved in Plant-bacteria Interactions [biotech.aiijournal.com]
- 6. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. metabolon.com [metabolon.com]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. The mechanism of action of indole-3-propionic acid on bone metabolism - Food & Function (RSC Publishing) [pubs.rsc.org]
- 15. The mechanism of action of indole-3-propionic acid on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]
- 18. Indole microbial intestinal metabolites expand the repertoire of ligands and agonists of the human pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Pregnane X Receptor: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Key structural features of ligands for activation of human pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The pregnane X receptor and its microbiota-derived ligand indole 3-propionic acid regulate endothelium-dependent vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The pregnane X receptor and its microbiota-derived ligand indole 3-propionic acid regulate endothelium-dependent vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders [frontiersin.org]
- 24. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 31. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]
- 34. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism | Springer Nature Experiments [experiments.springernature.com]
- 36. Frontiers | Dual Role of Indoles Derived From Intestinal Microbiota on Human Health [frontiersin.org]
An In-Depth Technical Guide to Substituted Indole-5-Carboxylic Acids: From Core Scaffold to Therapeutic Innovation
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic therapeutic agents.[1][2] Among its many derivatives, the substituted indole-5-carboxylic acid scaffold has emerged as a particularly "privileged" structure in modern drug discovery.[3] Its unique combination of a rigid bicyclic aromatic system, a hydrogen bond donor/acceptor site in the indole nitrogen, and a versatile carboxylic acid handle allows for multifaceted interactions with a wide range of biological targets. This guide provides a comprehensive exploration of the structure, properties, and synthetic strategies for substituted indole-5-carboxylic acids, framed within the context of drug development. We will delve into the nuanced effects of substitution on physicochemical properties and biological activity, present detailed experimental protocols for synthesis and characterization, and examine key structure-activity relationships (SAR) that drive the design of novel therapeutics.
The Indole-5-Carboxylic Acid Core: A Privileged Scaffold
The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The indole scaffold, and specifically its 5-carboxylic acid derivatives, fits this description perfectly. Its prevalence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its fundamental role in biological processes.[4] This inherent bio-compatibility, coupled with its synthetic accessibility, makes it an ideal starting point for designing novel drugs against a spectrum of diseases, including cancer, inflammatory conditions, and infectious diseases.[3][4][5]
The power of this scaffold lies in its tunable nature. The indole ring itself provides a hydrophobic surface capable of engaging in π-π stacking and van der Waals interactions, while the N-H group can act as a crucial hydrogen bond donor.[5] The carboxylic acid at the C-5 position introduces a key anionic center for electrostatic or hydrogen bonding interactions and serves as a convenient synthetic handle for further modification.
Figure 1: Key structural features of the indole-5-carboxylic acid scaffold.
Structure-Activity Relationships (SAR): Tailoring Function through Substitution
The therapeutic potential of the indole-5-carboxylic acid scaffold is unlocked through strategic substitution on the indole ring. The position and nature of these substituents profoundly influence the molecule's interaction with its biological target, as well as its overall pharmacological profile.
Impact of Substituents on Biological Activity
Substitutions at various positions can direct the molecule's activity towards different targets:
-
N-1 Position: Alkylation or arylation at the indole nitrogen is a common strategy to explore the hydrophobic pocket of a target's active site and can influence metabolic stability.
-
C-2 and C-3 Positions: These positions on the pyrrole ring are highly reactive and offer opportunities for significant structural diversification. For example, in the development of inhibitors for cytosolic phospholipase A2α (cPLA2α), introducing butanoyl- and hexanoyl-substituents at the C-3 position was found to modulate metabolic stability and aqueous solubility, key parameters in drug development.[6]
-
C-5 Position (Carboxylic Acid Modification): While the carboxylic acid is often key for target binding, its conversion to esters or amides can create prodrugs with improved cell permeability or alter the binding mode. Ester derivatives of 5-hydroxyindole-3-carboxylic acid have shown potent cytotoxicity against breast cancer cells.[4]
-
Benzene Ring Positions (C-4, C-6, C-7): Substitution on the benzene portion of the indole core can fine-tune electronic properties and provide additional interaction points. For instance, halogenation can introduce halogen bonding capabilities and improve binding affinity, a strategy used in designing HIV-1 integrase inhibitors.[7]
Figure 2: Structure-Activity Relationship (SAR) map for substituted indole-5-carboxylic acids.
Quantitative Data on Biological Activity
The following table summarizes the impact of substitutions on the anti-proliferative activity of novel 5-bromoindole-2-carboxylic acid derivatives against various cancer cell lines.[5]
| Compound ID | Substitution Pattern | Target Cell Line | IC₅₀ (µM) |
| 3a | Carbothioamide | HepG2 | 10.23 |
| 3a | Carbothioamide | A549 | 12.45 |
| 3a | Carbothioamide | MCF-7 | 8.98 |
| 3b | Oxadiazole | HepG2 | 15.67 |
| 7 | Triazole | MCF-7 | 11.54 |
| Erlotinib | (Standard Drug) | MCF-7 | 7.89 |
Data synthesized from in vitro antiproliferative activity studies.[5] As shown, compound 3a demonstrates potent activity, particularly against the MCF-7 breast cancer cell line, highlighting the promise of these derivatives as anticancer agents.[5]
Synthetic Strategies and Methodologies
The synthesis of substituted indole-5-carboxylic acids is a critical step in their development as therapeutic agents. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.
Common Synthetic Pathways
The Fischer indole synthesis is a classic and versatile method for preparing indole rings.[8][9] It typically involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions. More contemporary methods, such as palladium-catalyzed cross-coupling reactions, offer efficient ways to introduce complexity at specific positions.[7]
Figure 3: Generalized workflow for the Fischer indole synthesis of substituted indole carboxylates.
Detailed Experimental Protocol: Synthesis of Ethyl 5-nitro-1H-indole-2-carboxylate
This protocol describes a key step in the synthesis of precursors for HIV-1 integrase inhibitors, demonstrating a standard esterification procedure.[7]
Objective: To convert 5-nitroindole-2-carboxylic acid to its corresponding ethyl ester to protect the carboxylic acid and facilitate further modifications.
Materials:
-
5-nitroindole-2-carboxylic acid
-
Ethanol (EtOH), absolute
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a solution of 5-nitroindole-2-carboxylic acid (1.0 eq) in absolute ethanol, add a catalytic amount of concentrated sulfuric acid dropwise at room temperature.
-
Reflux: Heat the reaction mixture to 80 °C and maintain under reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the initial ethanol).
-
Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure ethyl 5-nitro-1H-indole-2-carboxylate.[7]
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum in DMSO-d₆ should show characteristic peaks, including a singlet for the N-H proton around 12.63 ppm and signals for the ethyl group (a quartet around 4.38 ppm and a triplet around 1.36 ppm).[7]
Analytical and Characterization Techniques
Rigorous characterization is essential to confirm the structure, purity, and properties of newly synthesized compounds.
Physicochemical Properties
The parent compound, 1H-Indole-5-carboxylic acid, serves as a baseline for understanding its derivatives.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO₂ | [10] |
| Molecular Weight | 161.16 g/mol | [10] |
| Melting Point | 211-213 °C | |
| Appearance | Solid | [10] |
| SMILES String | C1=CC2=C(C=CN2)C=C1C(=O)O | [10] |
Protocol: HPLC Analysis of Indole-5-Carboxylic Acid
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and quantifying indole-5-carboxylic acid and its derivatives.[11]
Objective: To separate and quantify Indole-5-carboxylic acid using a reverse-phase HPLC method.
Instrumentation & Columns:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
Reverse-phase C18 column (e.g., Newcrom R1 or equivalent).[11]
Mobile Phase Preparation:
-
For standard UV detection: Prepare a mobile phase consisting of acetonitrile (MeCN) and water, with phosphoric acid added to adjust the pH. A typical starting gradient could be 10-90% MeCN over 20 minutes.
-
For Mass-Spec (MS) compatibility: Replace the non-volatile phosphoric acid with a volatile acid like formic acid (typically 0.1% v/v).[11]
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the Indole-5-carboxylic acid sample in a suitable solvent (e.g., methanol or the mobile phase) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrument Setup: Set the column temperature (e.g., 30 °C), flow rate (e.g., 1.0 mL/min), and detector wavelength (typically around 220 nm or 280 nm for indoles).
-
Injection & Analysis: Inject a standard volume (e.g., 10 µL) of the prepared sample onto the column.
-
Data Acquisition: Record the chromatogram. The retention time of the peak corresponding to Indole-5-carboxylic acid is used for identification, and the peak area is used for quantification against a calibration curve. This method is scalable and can be adapted for preparative separation to isolate impurities.[11]
Conclusion and Future Directions
Substituted indole-5-carboxylic acids represent a remarkably versatile and enduringly relevant scaffold in the field of drug discovery. Their structural simplicity belies a profound capacity for chemical modification, enabling the systematic optimization of both pharmacokinetic and pharmacodynamic properties. We have demonstrated how targeted substitutions on the indole ring can modulate everything from metabolic stability and solubility to potent and selective inhibition of therapeutic targets like protein kinases and viral enzymes.[5][6][7]
The future of this chemical class is bright. Advances in synthetic chemistry, including combinatorial approaches and high-throughput synthesis, will continue to expand the accessible chemical space of indole derivatives.[12] Furthermore, the integration of computational modeling and in silico screening will allow for more rational design of next-generation compounds with enhanced potency and reduced off-target effects. As our understanding of complex disease biology deepens, the indole-5-carboxylic acid core will undoubtedly remain a vital tool for researchers and scientists dedicated to developing the medicines of tomorrow.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies on 1-(2-oxopropyl)indole-5-carboxylic acids acting as inhibitors of cytosolic phospholipase A2α: Effect of substituents at the indole 3-position on activity, solubility, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 8. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 1H-Indole-5-Carboxylic Acid | C9H7NO2 | CID 74280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Indole-5-carboxylic acid | SIELC Technologies [sielc.com]
- 12. WO2001002355A3 - Indole synthesis - Google Patents [patents.google.com]
A Technical Guide to the Discovery and Synthesis of Novel Indole Carboxylic Acid Analogues
This guide provides an in-depth exploration of the strategic discovery and synthesis of novel indole carboxylic acid analogues. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to elucidate the rationale behind experimental design, from initial scaffold selection to advanced structure-activity relationship (SAR) analysis. We will navigate the complexities of synthetic chemistry, bioisosteric replacement, and biological evaluation, offering a comprehensive framework for developing next-generation therapeutics based on this privileged scaffold.
The Indole Carboxylic Acid Scaffold: A Privileged Substructure in Drug Discovery
The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry.[1][2] Its structural rigidity, coupled with the electron-rich nature of the pyrrole nitrogen, allows it to participate in a wide range of non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[3][4] This versatility explains its presence in numerous natural products, essential biomolecules like serotonin and tryptophan, and a multitude of approved drugs such as indomethacin (anti-inflammatory) and sumatriptan (antimigraine).[1][5]
The addition of a carboxylic acid group to this scaffold introduces a critical pharmacophoric element. This acidic moiety can act as a key hydrogen bond donor and acceptor, or engage in ionic interactions with positively charged residues (e.g., arginine, lysine) in an enzyme's active site.[6] Consequently, indole carboxylic acids have demonstrated a vast spectrum of biological activities, including roles as inhibitors of HIV-1 integrase, cytosolic phospholipase A2, and as agents with anticancer, antihypertensive, and antioxidant properties.[6][7][8][9]
The core challenge and opportunity in this field lie in the rational design of analogues. By systematically modifying the indole core, the position of the carboxylic acid, and introducing diverse substituents, we can fine-tune the molecule's pharmacological profile to enhance potency, selectivity, and pharmacokinetic properties.
Strategic Synthesis of the Indole Core: A Comparative Analysis
The construction of the indole nucleus is a foundational step. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and tolerance to various functional groups. Below, we compare classic and modern approaches.
Classic Indole Syntheses
These methods, developed over a century ago, remain relevant for specific applications, though they can be limited by harsh conditions and narrow substrate scope.[10]
-
Fischer Indole Synthesis: This is arguably the most famous method, involving the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[10][11]
-
Rationale: It is highly effective for producing 2,3-disubstituted indoles. The choice of acid catalyst (e.g., ZnCl₂, PPA) can be tuned to optimize the reaction for different substrates. However, it is generally unsuitable for preparing indoles with an unsubstituted C2 position, a common requirement in pharmaceutical starting materials.[12]
-
-
Reissert Indole Synthesis: This method involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[13]
-
Rationale: Its primary advantage is the direct formation of indole-2-carboxylic acids or their esters, making it a highly convergent route for the title compounds. The reductive cyclization step (e.g., using zinc in acetic acid) is robust and high-yielding.[13]
-
Modern Transition-Metal-Catalyzed Syntheses
Modern catalysis has revolutionized indole synthesis, offering milder conditions, broader substrate scope, and greater regiocontrol.[5][10][14]
-
Larock Indole Synthesis: A powerful palladium-catalyzed annulation of o-iodoanilines with internal alkynes.[13]
-
Rationale: This method provides excellent control over substitution at the 2- and 3-positions of the indole core. The use of a palladium catalyst allows the reaction to proceed under relatively mild conditions, tolerating a wide variety of functional groups on both the aniline and alkyne coupling partners.[13]
-
-
Rhodium-Catalyzed C-H Annulation: Recent advances have enabled the synthesis of N-alkyl indoles through Rh(III)-catalyzed C-H bond activation of nitrosoanilines and subsequent annulation.[5]
-
Rationale: This approach represents a highly atom-economical strategy, as it avoids the pre-functionalization of the aniline starting material (e.g., halogenation). It allows for the direct coupling of C-H and N-H bonds, which is a significant step forward in synthetic efficiency.[5]
-
The logical flow for selecting an appropriate synthetic strategy is visualized below.
Analogue Design: Structure-Activity Relationships and Bioisosteric Replacement
Once a core indole carboxylic acid scaffold is identified as a hit, the subsequent phase of lead optimization involves the synthesis of a library of analogues to build a robust Structure-Activity Relationship (SAR) model.
Probing the SAR of Indole Carboxylic Acids
Systematic modification of the hit compound is crucial to understanding its interaction with the biological target. Key modifications include:
-
Positional Isomerism: Moving the carboxylic acid group around the indole ring (e.g., from C2 to C3, C5, or C6) can dramatically alter binding affinity and biological activity.[6][15]
-
Core Substitution: Introducing substituents (e.g., halogens, alkyl, methoxy groups) on the benzene portion of the indole can modulate lipophilicity, electronic properties, and metabolic stability. For instance, in the development of HIV-1 integrase inhibitors, a C6-halogenated benzene ring was found to effectively bind with viral DNA via π-π stacking, significantly enhancing potency.[8]
-
N-Substitution: Alkylation or acylation of the indole nitrogen can probe for additional binding pockets and influence the molecule's overall conformation and solubility.[6][7]
The workflow for discovery and SAR elucidation is a cyclical process.
The Rationale for Bioisosteric Replacement of the Carboxylic Acid
While essential for activity, the carboxylic acid moiety can impart undesirable physicochemical properties, such as poor membrane permeability, rapid metabolism via acyl glucuronidation, and potential toxicity.[16][17] Bioisosteric replacement is a powerful strategy to mitigate these liabilities while preserving or enhancing biological activity.[18][19]
A bioisostere is a functional group that shares similar physical and chemical properties with another, allowing it to produce a broadly similar biological effect.[18] The choice of a replacement is context-dependent and often requires screening a panel of options.[17]
| Bioisostere | Rationale for Replacement | Key Physicochemical Properties | Example Application |
| Tetrazole | Improves metabolic stability and oral bioavailability by resisting common metabolic pathways for carboxylic acids.[16] | Acidic (pKa ~4.9), can participate in similar ionic and hydrogen bonding interactions as a carboxylate. | Losartan, an angiotensin II receptor antagonist, uses a tetrazole to enhance its pharmacokinetic profile.[18] |
| N-Acylsulfonamide | Can mimic the hydrogen bonding pattern of a carboxylic acid while being less acidic, potentially improving cell permeability. | Less acidic than carboxylic acids; maintains key hydrogen bond donor/acceptor features. | Used in various drug candidates to improve ADME properties.[16] |
| Isooxazolol / Hydroxytriazole | Acts as an acidic hydroxyl group that can mimic the proton-donating ability of a carboxylic acid in a different heterocyclic context. | Acidic; presents a different shape and electronic profile that might enhance selectivity. | Explored in drug design to fine-tune acidity and target interactions.[16] |
| Neutral Bioisosteres | Can replace the ionic interaction of a carboxylate with non-ionic interactions (e.g., hydrogen bonding, cation-π interactions) to improve CNS penetration.[16] | Non-ionizable at physiological pH; relies on specific interactions with the target protein. | A strategy for designing drugs that need to cross the blood-brain barrier.[16] |
Experimental Protocols: Synthesis and Biological Evaluation
Trustworthiness in research is built on reproducible, well-described protocols. Below are representative, step-by-step methodologies for the synthesis and evaluation of indole carboxylic acid analogues.
Protocol: Synthesis of a 2,3-Disubstituted Indole via Larock Annulation
This protocol describes the synthesis of a 2,3-disubstituted indole from an o-iodoaniline and an internal alkyne, adapted from established methods.[13]
Materials:
-
o-iodoaniline (1.0 equiv)
-
Internal alkyne (e.g., diphenylacetylene, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Lithium chloride (LiCl) (1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add Pd(OAc)₂ (0.02 equiv), K₂CO₃ (2.0 equiv), and LiCl (1.0 equiv).
-
Add the o-iodoaniline (1.0 equiv) and the internal alkyne (1.2 equiv).
-
Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.1 M with respect to the o-iodoaniline.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2,3-disubstituted indole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Self-Validation: The success of the protocol is validated by the complete consumption of starting materials (monitored by TLC/LC-MS) and the isolation and unambiguous structural confirmation of the expected product via spectroscopic methods.
Protocol: Evaluation of Antioxidant Activity using the DPPH Assay
This protocol measures the radical scavenging activity of synthesized analogues, a common screen for compounds with potential antioxidant properties.[20]
Materials:
-
Synthesized indole analogue stock solution (e.g., 1 mg/mL in methanol)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
Ascorbic acid (positive control)
-
Methanol (spectroscopic grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound and ascorbic acid in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
In a 96-well plate, add 100 µL of each dilution of the test compounds and the standard to separate wells.
-
Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
-
Plot the % scavenging against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Data Presentation: The results of such screens are best presented in a clear, tabular format for easy comparison.
| Compound | Moiety | IC₅₀ (µM)[7][21] |
| Reference | Indole-2-carboxylic acid | 32.37 |
| Analogue 9o-1 | 6-acetamido-indole-2-carboxylic acid | 1.17 (IDO1), 1.55 (TDO) |
| Analogue 17a | C6-halogenated benzene derivative | 3.11 |
| Analogue 20a | C3-long branch derivative | 0.13 |
| Ascorbic Acid | (Standard Antioxidant) | ~25 |
Note: IC₅₀ values are context-specific to the assay (e.g., HIV integrase inhibition for 17a/20a, IDO1/TDO for 9o-1). This table is illustrative of how data should be presented.
Conclusion and Future Perspectives
The indole carboxylic acid scaffold continues to be a highly productive starting point for the discovery of novel therapeutic agents.[4][22] The strategic power of modern drug discovery lies not in random screening, but in the rational and iterative application of synthetic organic chemistry, SAR analysis, and bioisosteric design principles. By understanding the "why" behind each experimental choice—from the selection of a classic Reissert synthesis to generate a specific carboxylated core, to the decision to replace that same core with a tetrazole to enhance bioavailability—researchers can more efficiently navigate the complex path from a simple heterocyclic molecule to a life-changing medicine. Future efforts will likely focus on leveraging new catalytic methods for even more efficient C-H functionalization and exploring novel, non-classical bioisosteres to overcome persistent challenges in drug delivery and metabolism.[5][23]
References
- 1. From nature to drug discovery: the indole scaffold as a 'privileged structure'. | Semantic Scholar [semanticscholar.org]
- 2. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery | Bentham Science [benthamscience.com]
- 3. From nature to drug discovery: the indole scaffold as a 'privileged structure' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indole synthesis – something old, something new - Chemical Science (RSC Publishing) DOI:10.1039/C2SC21185H [pubs.rsc.org]
- 11. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. D [sites.pitt.edu]
- 13. benchchem.com [benchchem.com]
- 14. Indole synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. hyphadiscovery.com [hyphadiscovery.com]
- 17. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drughunter.com [drughunter.com]
- 19. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 20. Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Carbonylative synthesis and functionalization of indoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,2,3-Trimethyl-1H-indole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1,2,3-Trimethyl-1H-indole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its molecular formula, molecular weight, physicochemical properties, and spectroscopic characterization. Furthermore, it outlines a representative synthetic protocol and discusses its potential applications, drawing upon the broader context of indole-based carboxylic acids in contemporary research and development. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, organic synthesis, and the development of novel organic materials.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic compounds with diverse biological activities. The inherent chemical versatility of the indole ring system allows for functionalization at multiple positions, leading to a rich chemical space for the design of novel therapeutic agents and functional materials. The introduction of a carboxylic acid moiety at the 5-position, coupled with methylation at the 1, 2, and 3-positions, as seen in this compound, modulates the electronic and steric properties of the molecule, influencing its solubility, binding affinity to biological targets, and performance in organic electronic devices. This guide will delve into the specific attributes of this trimethylated indole derivative.
Molecular and Physicochemical Properties
A thorough understanding of the fundamental properties of a compound is critical for its application in any scientific endeavor. The key identifiers and physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₂ | [1][2] |
| Molecular Weight | 203.24 g/mol | [1][2] |
| CAS Number | 356773-97-2 | [1][2] |
| Appearance | Solid | [3] |
| Purity | Typically ≥98% | [3] |
Table 1: Core Properties of this compound
Synthesis and Purification
The synthesis of this compound can be approached through various strategies common in indole chemistry. A prevalent method involves the N-alkylation of a pre-functionalized indole core. The following protocol is a representative example adapted from general procedures for the synthesis of N-alkylated indole-5-carboxylic acids.[4]
General Synthetic Protocol: N-Methylation of 2,3-Dimethyl-1H-indole-5-carboxylic acid
This synthesis involves the methylation of the nitrogen atom of 2,3-dimethyl-1H-indole-5-carboxylic acid. The causality behind this choice lies in the ready availability of the starting indole and the efficiency of N-alkylation reactions under basic conditions.
Experimental Workflow:
Figure 1: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2,3-dimethyl-1H-indole-5-carboxylic acid (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 1.5 mmol, 60% dispersion in mineral oil) portion-wise. The use of NaH, a strong base, ensures complete deprotonation of the indole nitrogen, forming the highly nucleophilic indolate anion.
-
Anion Formation: Stir the reaction mixture at 0°C for 30 minutes to allow for complete formation of the indolate.
-
Alkylation: Add methyl iodide (1.5 mmol) dropwise to the reaction mixture. Methyl iodide serves as the electrophile for the SN2 reaction with the indolate.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching: Carefully quench the reaction by the slow addition of a 10% aqueous solution of citric acid to neutralize the excess NaH.
-
Workup: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.[4]
Self-Validating System: The purity of the final product should be validated by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods (NMR and MS) as detailed in the following section.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of the molecule by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three methyl groups, the aromatic protons on the indole ring, and the carboxylic acid proton. The chemical shifts will be influenced by the electron-donating and -withdrawing effects of the substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the methyl carbons, the carbons of the indole ring system, and the carbonyl carbon of the carboxylic acid. The chemical shift of the carbonyl carbon is typically in the downfield region (around 165-185 ppm).
Spectra for this compound are available for reference in public databases such as SpectraBase.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.
-
GC-MS: Gas Chromatography-Mass Spectrometry can be used to determine the molecular weight of the compound. A molecular ion peak ([M]⁺) at m/z = 203.24 would be expected. Data is available on platforms like SpectraBase.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:
-
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of a carboxylic acid O-H group.
-
C=O stretch: A strong absorption band around 1680-1710 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
-
C-H stretch: Peaks just below 3000 cm⁻¹ for the methyl groups.
-
Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.
Potential Applications in Research and Development
While specific, extensively documented applications for this compound are emerging, the broader class of indole carboxylic acids has shown significant promise in several fields.
Medicinal Chemistry and Drug Discovery
The indole-5-carboxylic acid scaffold is a key component in a variety of biologically active molecules. The carboxylic acid group can act as a crucial hydrogen bond donor and acceptor, facilitating interactions with biological targets. It also provides a handle for further chemical modifications to optimize pharmacokinetic and pharmacodynamic properties.
-
Antiviral Agents: Indole-2-carboxylic acid derivatives have been investigated as novel HIV-1 integrase strand transfer inhibitors.[6]
-
Anticancer Agents: The indole nucleus is present in numerous anticancer compounds, and derivatives of indole carboxylic acids are explored for their potential to inhibit various cancer-related targets.
-
Enzyme Inhibition: Derivatives of indole-5-carboxylic acid have been designed and synthesized as potent inhibitors of enzymes such as xanthine oxidase, which is relevant for the treatment of gout.[7]
The trimethylation in this compound can enhance lipophilicity, potentially improving cell membrane permeability, and can also influence the compound's metabolic stability.
Materials Science and Organic Electronics
Indole-based molecules are being explored for their use in organic electronics due to their electron-rich nature and tunable photophysical properties.[8][9] The carboxylic acid group can serve as an anchoring group to attach the molecule to semiconductor surfaces, such as titanium dioxide (TiO₂) in dye-sensitized solar cells (DSSCs).
Logical Relationship in DSSC Application:
Figure 2: Role of the carboxylic acid group in potential DSSC applications.
The trimethylated indole core can also influence the packing of the molecules in the solid state, which is a critical factor for charge transport in organic thin-film transistors (OTFTs).
Conclusion
This compound is a versatile building block with significant potential in both medicinal chemistry and materials science. Its well-defined molecular structure and the presence of key functional groups make it an attractive starting point for the synthesis of more complex molecules with tailored biological activities or material properties. This guide has provided a foundational understanding of its properties, synthesis, and potential applications, aiming to facilitate further research and innovation in these exciting fields.
References
- 1. This compound [oakwoodchemical.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Physicochemical Characterization of 1,2,3-Trimethyl-1H-indole-5-carboxylic acid: A Methodological Guide to Solubility and Stability Assessment
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
1,2,3-Trimethyl-1H-indole-5-carboxylic acid (CAS: 356773-97-2; Mol. Formula: C₁₂H₁₃NO₂; Mol. Weight: 203.24 g/mol ) is a substituted indole derivative belonging to a class of heterocyclic compounds of profound importance in medicinal chemistry and drug development.[1][2][3] The successful progression of any new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This technical guide provides a comprehensive, methodology-focused framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility and stability of this compound. Rather than presenting pre-existing data, this document serves as an expert-driven protocol, explaining the causality behind experimental choices and providing self-validating workflows essential for generating reliable and submission-quality data.
Introduction: The Critical Role of Early Physicochemical Profiling
Indole derivatives are scaffolds for numerous therapeutic agents, valued for their ability to interact with a wide range of biological targets.[4] The specific substitution pattern of this compound—featuring a carboxylic acid group for potential pH-dependent interactions and three methyl groups influencing lipophilicity and steric profile—necessitates a bespoke characterization strategy.
-
Solubility directly influences a drug's absorption and bioavailability, dictating the feasibility of oral administration and guiding formulation development.[5][6] Poor solubility is a leading cause of compound failure in the drug discovery pipeline.
-
Stability determines a compound's shelf-life, its degradation pathways, and the potential for formation of impurities that could impact safety and efficacy.[7] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous stability testing.[8]
This guide outlines the requisite experimental protocols, from high-throughput kinetic screens to definitive thermodynamic and forced degradation studies, to build a robust physicochemical profile for this molecule.
Comprehensive Solubility Characterization
The molecular structure of this compound suggests a complex solubility profile. The indole ring system is largely hydrophobic, while the carboxylic acid moiety (a weak acid) will exhibit increased solubility at pH values above its pKa due to deprotonation.[9] A multi-tiered approach is therefore essential to fully understand its behavior in aqueous and organic media.
Caption: High-level workflow for solubility determination.
Protocol 1: Kinetic Solubility Assessment via Nephelometry
Expertise & Experience: This high-throughput method is employed early in discovery to rapidly rank compounds and identify potential liabilities.[10] It measures the precipitation of a compound when a concentrated DMSO stock is diluted into an aqueous buffer. While not a measure of true equilibrium, it is an excellent predictor of solubility issues in biological assays that often use DMSO as a vehicle.[6]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO).
-
Buffer Preparation: Prepare a series of aqueous buffers, such as Phosphate-Buffered Saline (PBS), at physiologically relevant pH values (e.g., pH 5.0, 6.5, and 7.4).
-
Assay Plate Preparation: Using a liquid handler, dispense the aqueous buffers into a 96- or 384-well microplate.
-
Compound Addition: Add small volumes of the DMSO stock solution to the aqueous buffers to achieve a range of final compound concentrations (e.g., 1 µM to 200 µM). The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize co-solvent effects.
-
Measurement: Immediately after addition, measure the turbidity of each well using a laser-based nephelometer (e.g., BMG LABTECH NEPHELOstar Plus). The instrument measures light scattering at a 90° angle, which is directly proportional to the amount of precipitated material.[5]
-
Data Analysis: Plot the nephelometry signal against compound concentration. The concentration at which the signal begins to rise sharply above the background is defined as the kinetic solubility limit.
Trustworthiness: This protocol is self-validating by including positive and negative controls. A highly soluble compound (e.g., Acetaminophen) should show no precipitation across the concentration range, while a known poorly soluble compound (e.g., Felodipine) should precipitate at low concentrations.
Protocol 2: Thermodynamic (Shake-Flask) Solubility Assessment
Expertise & Experience: The shake-flask method is the gold-standard for determining equilibrium solubility.[11] It measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium with its solid phase. This data is critical for formulation development and for interpreting in vivo exposure data.[12]
Methodology:
-
System Preparation: Add an excess of solid this compound to vials containing a precise volume of the desired solvent (e.g., Water, PBS pH 7.4, 0.1 M HCl, Fasted State Simulated Intestinal Fluid). The presence of undissolved solid must be visible.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. This is typically 24 to 48 hours. A preliminary time-course experiment can be run to confirm when equilibrium is reached (i.e., when the concentration in solution no longer increases).
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step.
-
Centrifugation: Spin the vials at high speed (e.g., >10,000 g). Carefully remove an aliquot of the supernatant for analysis. This method risks disturbing the solid pellet.
-
Filtration: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF). The first few drops should be discarded to saturate any binding sites on the filter material.[12]
-
-
Quantification: Accurately dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating High-Performance Liquid Chromatography (HPLC-UV) method (see Section 3.1).
-
Solid-State Analysis: After the experiment, the remaining solid should be analyzed by a technique like X-ray Powder Diffraction (XRPD) to confirm that no polymorphic or phase transition occurred during the experiment.[12]
Data Presentation: Solubility Profile
All quantitative solubility data should be summarized for clear comparison.
| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
| Deionized Water | ~6-7 | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| 0.1 M HCl | 1.0 | 37 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| PBS | 7.4 | 37 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| PBS | 7.4 | 37 | [Experimental Value] | [Calculated Value] | Kinetic |
Stability Profiling and Forced Degradation Studies
Stability testing is performed to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[8] Forced degradation (stress testing) is a critical component of this process, designed to intentionally degrade the molecule to identify likely degradation products and establish the specificity of analytical methods.[7]
Caption: Workflow for conducting forced degradation studies.
Protocol 3: Development of a Stability-Indicating HPLC Method
Expertise & Experience: A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[13] For indole derivatives, reversed-phase HPLC with UV detection is the most common approach.[14]
Methodology:
-
Column and Mobile Phase Screening: Screen various C18 and Phenyl-Hexyl columns with different mobile phase combinations (e.g., Acetonitrile/Water, Methanol/Water) containing a pH modifier (e.g., 0.1% Formic Acid or 10 mM Ammonium Acetate) to achieve good peak shape and retention for the parent compound.
-
Forced Degradation Sample Analysis: Inject a composite sample containing the parent compound and aliquots from all forced degradation conditions (see Protocol 4.0) into the HPLC system.
-
Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation between the parent peak and all major degradation product peaks.
-
Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess peak purity of the parent compound under each stress condition. This ensures that no degradant co-elutes with the main peak.
-
Validation: Perform a partial validation of the method for specificity as per ICH Q2(R1) guidelines.
Protocol 4: Forced Degradation Studies
Expertise & Experience: The goal is to achieve a target degradation of 5-20% of the parent compound.[7][15] Over-stressing can lead to secondary degradants not relevant to formal stability, while under-stressing will not adequately challenge the analytical method.[15] Studies should be conducted on the compound in solution and, for thermal and photostability, in the solid state.
Methodology:
For each condition, a parallel control sample (protected from the stress condition) is stored and analyzed alongside the stressed sample.
-
Hydrolytic Degradation:
-
Acid: Dissolve the compound in 0.1 M HCl. Store at a controlled elevated temperature (e.g., 60°C).
-
Base: Dissolve the compound in 0.1 M NaOH. Store at a controlled elevated temperature (e.g., 60°C).
-
Neutral: Dissolve the compound in purified water. Store at a controlled elevated temperature (e.g., 60°C).
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.[15]
-
-
Thermal Degradation:
-
Solution: Store a solution of the compound (in a relevant solvent like 50:50 Acetonitrile:Water) at an elevated temperature (e.g., 60°C), protected from light.
-
Solid: Place the solid powder in a vial and store in a stability chamber at elevated temperature (e.g., 60°C) and controlled humidity (e.g., 75% RH).[8]
-
-
Photolytic Degradation:
-
Expose both solid and solution samples to a controlled light source as specified in ICH Q1B guidelines. This includes a cool white fluorescent lamp (overall illumination ≥ 1.2 million lux hours) and a near UV lamp (≥ 200 watt hours/square meter).
-
A dark control sample, wrapped in aluminum foil, must be stored under the same temperature conditions.
-
Trustworthiness: Samples from each condition should be analyzed at multiple time points (e.g., 0, 4, 8, 24, 48 hours) using the validated SIM. The rate of degradation can then be assessed, and conditions can be adjusted (e.g., lower temperature, shorter exposure) if degradation is too rapid.
Data Presentation: Stability Profile Summary
| Stress Condition | Medium/State | Conditions | Exposure Time | Assay of Parent (%) | % Degradation | No. of Degradants |
| Hydrolysis | 0.1 M HCl | 60°C | 24 h | [Value] | [Value] | [Value] |
| Hydrolysis | 0.1 M NaOH | 60°C | 24 h | [Value] | [Value] | [Value] |
| Oxidation | 3% H₂O₂ | RT | 24 h | [Value] | [Value] | [Value] |
| Thermal | Solid | 60°C / 75% RH | 7 days | [Value] | [Value] | [Value] |
| Photolytic | Solution | ICH Q1B | - | [Value] | [Value] | [Value] |
Synthesis of Insights for Drug Development
The data generated from solubility and stability studies are not endpoints in themselves; they are decision-making tools that guide the entire drug development process.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. This compound [oakwoodchemical.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations | MDPI [mdpi.com]
- 5. rheolution.com [rheolution.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. rroij.com [rroij.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
The Alchemist's Guide to Polysubstituted Indoles: A Review of Core Synthetic Strategies
Abstract
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and functional materials.[1] Its prevalence in biologically active molecules, from the neurotransmitter serotonin to the anti-migraine drug Sumatriptan, underscores the critical importance of efficient and versatile methods for the synthesis of polysubstituted indole derivatives.[2][3] This in-depth technical guide provides a comprehensive review of the core synthetic routes to polysubstituted indoles, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, practical applications, and experimental nuances of classical methods, including the Fischer, Bischler-Möhlau, and Larock syntheses, and contrast them with modern palladium-catalyzed C-H activation strategies. This guide is structured to provide not only a theoretical understanding but also actionable, field-proven insights into the art and science of indole synthesis.
Introduction: The Enduring Significance of the Indole Scaffold
The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a recurring motif in a multitude of bioactive compounds. The ever-growing demand for novel indole-containing molecules with tailored biological activities necessitates a deep understanding of the synthetic methodologies available for their construction. This guide will navigate the rich landscape of indole synthesis, from time-honored named reactions to cutting-edge catalytic systems, providing a critical evaluation of their strengths, limitations, and practical applicability.
Classical Strategies for Indole Ring Construction
For over a century, a handful of named reactions have been the workhorses for indole synthesis. These methods, while sometimes requiring harsh conditions, remain relevant due to their reliability and scalability.
The Fischer Indole Synthesis: A Timeless Classic
First reported by Emil Fischer in 1883, the Fischer indole synthesis is arguably the most well-known and widely used method for preparing indoles.[4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and an aldehyde or ketone.[5]
Mechanism and Causality: The reaction proceeds through a series of well-defined steps, the key being a[2][2]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer. This rearrangement is driven by the formation of a stable aromatic indole ring and the expulsion of ammonia. The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃), is critical and can significantly influence the reaction outcome.[6]
Scope and Limitations: The Fischer synthesis is versatile, accommodating a wide range of substituents on both the arylhydrazine and the carbonyl component. However, a key limitation is the requirement for the aldehyde or ketone to possess at least two α-hydrogens.[5] Furthermore, the reaction can fail with certain substitution patterns, particularly with electron-donating groups on the phenylhydrazine, which can promote undesired side reactions.[7] The direct synthesis of the parent indole using acetaldehyde is also problematic under standard conditions.[6]
Experimental Protocol: Synthesis of 2,3-dimethylindole
-
Step 1: Hydrazone Formation (in situ): In a round-bottom flask equipped with a reflux condenser, phenylhydrazine (1.0 eq) and butan-2-one (1.1 eq) are dissolved in a suitable solvent such as ethanol or acetic acid.
-
Step 2: Cyclization: A catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, is carefully added to the mixture.
-
Step 3: Heating: The reaction mixture is heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).
-
Step 4: Work-up and Purification: Upon completion, the reaction is cooled and neutralized with a base (e.g., sodium bicarbonate solution). The crude product is then extracted with an organic solvent, dried, and purified by column chromatography or recrystallization to afford 2,3-dimethylindole.
Troubleshooting: Low yields are a common issue and can often be attributed to impure starting materials, an inappropriate choice or concentration of the acid catalyst, or decomposition at high temperatures.[6] Screening different acid catalysts and optimizing the reaction temperature and time are crucial for success. For sensitive substrates, performing the reaction under an inert atmosphere can prevent oxidative side reactions.[6]
Industrial Application: Synthesis of Sumatriptan
The Fischer indole synthesis is a key step in the industrial production of the anti-migraine drug Sumatriptan.[2][3] The synthesis involves the reaction of a substituted phenylhydrazine with a protected 4-aminobutyraldehyde derivative.[2]
The Bischler-Möhlau Indole Synthesis: A Route to 2-Arylindoles
The Bischler-Möhlau synthesis provides a direct route to 2-arylindoles through the reaction of an α-bromoacetophenone with an excess of an aniline.[8]
Mechanism and Causality: The reaction proceeds via the initial formation of an α-arylamino ketone, which then undergoes an acid-catalyzed cyclization and dehydration to yield the indole ring. The use of excess aniline is necessary to act as both a reactant and a base to neutralize the hydrogen bromide formed during the initial substitution.
Scope and Limitations: Historically, the Bischler-Möhlau synthesis was plagued by harsh reaction conditions and low yields.[8] However, modern variations, particularly those employing microwave irradiation in solvent-free conditions, have significantly improved the efficiency and scope of this reaction.[9][10]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenylindole
-
Step 1: Preparation of the Reaction Mixture: In a microwave-safe vial, N-phenacylaniline (1.0 eq) and anilinium bromide (as a catalyst) are mixed.
-
Step 2: Microwave Irradiation: The vial is sealed and subjected to microwave irradiation (e.g., 540 W) for a short period (typically 45-60 seconds).[11]
-
Step 3: Purification: After cooling, the crude product is purified directly by column chromatography on silica gel to yield 2-phenylindole.[9]
Advantages of Microwave-Assisted Synthesis: The use of microwave irradiation dramatically reduces reaction times and often leads to higher yields compared to conventional heating methods.[9] The ability to perform the reaction under solvent-free conditions also aligns with the principles of green chemistry.[12]
Modern Palladium-Catalyzed Strategies
The advent of transition-metal catalysis has revolutionized organic synthesis, and the construction of the indole nucleus is no exception. Palladium-catalyzed methods, in particular, offer mild reaction conditions, broad functional group tolerance, and high regioselectivity.
The Larock Indole Synthesis: A Powerful Heteroannulation
The Larock indole synthesis is a palladium-catalyzed heteroannulation reaction between an o-iodoaniline and a disubstituted alkyne to produce 2,3-disubstituted indoles.[13] This method is highly versatile and has been widely adopted in both academic and industrial settings.[14]
Mechanism and Causality: The catalytic cycle begins with the oxidative addition of the o-iodoaniline to a Pd(0) species. This is followed by coordination and migratory insertion of the alkyne into the aryl-palladium bond. The resulting vinylpalladium intermediate then undergoes an intramolecular cyclization, and subsequent reductive elimination affords the indole product and regenerates the Pd(0) catalyst.[13]
Scope and Limitations: The Larock synthesis exhibits a broad substrate scope, accommodating a wide variety of substituents on both the aniline and the alkyne.[15] A key feature is its high regioselectivity, with the bulkier alkyne substituent generally ending up at the C2 position of the indole.[14] However, the reaction can be sensitive to steric and electronic factors, and the cost of the palladium catalyst can be a drawback for large-scale applications.[16]
Experimental Protocol: Synthesis of 2,3-Diphenylindole
-
Step 1: Assembly of Reagents: In a flame-dried Schlenk flask under an inert atmosphere, o-iodoaniline (1.0 eq), diphenylacetylene (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), a base (e.g., K₂CO₃), and a chloride source (e.g., LiCl) are combined in a suitable solvent such as DMF.
-
Step 2: Reaction: The mixture is heated to a specified temperature (e.g., 100 °C) and stirred for several hours until the reaction is complete, as monitored by TLC.
-
Step 3: Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield 2,3-diphenylindole.
Palladium-Catalyzed C-H Activation/Functionalization
Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of polysubstituted indoles. These methods avoid the need for pre-functionalized starting materials, such as haloanilines, thereby shortening synthetic sequences.
Mechanism and Causality: Palladium-catalyzed C-H activation reactions for indole synthesis typically involve the formation of a palladacycle intermediate through the directed activation of a C-H bond on the aniline derivative. This intermediate can then react with a variety of coupling partners, such as alkynes or alkenes, to construct the indole ring.[17]
Advantages: C-H activation strategies offer significant advantages in terms of step economy and the ability to utilize simple, readily available starting materials. They represent a greener approach to indole synthesis by minimizing the generation of stoichiometric byproducts.[18]
Experimental Protocol: Palladium-Catalyzed Synthesis of an Indole via C-H Activation
-
Step 1: Catalyst and Reagent Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium catalyst (e.g., Pd(OAc)₂), a ligand, an oxidant, and a directing group-containing aniline derivative.
-
Step 2: Addition of Coupling Partner and Solvent: The alkyne or alkene coupling partner and a suitable solvent are added to the reaction vessel.
-
Step 3: Reaction Conditions: The vessel is sealed and heated to the desired temperature for the specified time.
-
Step 4: Product Isolation: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by chromatography to afford the polysubstituted indole.
Comparative Analysis and Future Outlook
The choice of synthetic route for a particular polysubstituted indole depends on several factors, including the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.
Data Presentation: Comparison of Synthetic Routes
| Synthetic Route | Key Features | Advantages | Disadvantages |
| Fischer Indole Synthesis | Acid-catalyzed cyclization of arylhydrazones | Well-established, scalable, wide substrate scope | Requires harsh conditions, limitations on carbonyl component |
| Bischler-Möhlau Synthesis | Reaction of α-haloacetophenones with anilines | Direct route to 2-arylindoles, amenable to microwave synthesis | Historically low yields, requires excess aniline |
| Larock Indole Synthesis | Pd-catalyzed heteroannulation of o-haloanilines and alkynes | Mild conditions, high regioselectivity, broad functional group tolerance | Cost of palladium catalyst, potential for side reactions |
| Pd-Catalyzed C-H Activation | Direct functionalization of C-H bonds | High atom and step economy, use of simple starting materials | Can require specialized ligands and directing groups |
Future Trends: The field of indole synthesis is continuously evolving, with a growing emphasis on the development of more sustainable and efficient methods. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are gaining prominence.[12][19][20] Furthermore, the development of novel catalytic systems, including those based on earth-abundant metals, is an active area of research that promises to make indole synthesis more economical and accessible.[16]
Safety Considerations
Many of the reagents used in indole synthesis are hazardous and require careful handling. For example, phenylhydrazine and its derivatives are toxic and potential carcinogens.[21][22][23][24][25] It is imperative to consult the Safety Data Sheet (SDS) for all chemicals and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The synthesis of polysubstituted indoles remains a vibrant and important area of organic chemistry. While classical methods like the Fischer synthesis continue to be valuable tools, modern palladium-catalyzed reactions, particularly those involving C-H activation, have opened up new avenues for the efficient and selective construction of these important heterocyclic scaffolds. A thorough understanding of the mechanisms, scope, and limitations of these diverse synthetic routes is essential for researchers and drug development professionals seeking to design and create the next generation of indole-based molecules with novel functions and applications.
Diagrams
Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.
Larock Indole Synthesis Catalytic Cycle
Caption: Catalytic Cycle of the Larock Indole Synthesis.
General Experimental Workflow
Caption: A Generalized Experimental Workflow for Indole Synthesis.
References
- 1. Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. WO2006054311A2 - Improved process for the preparation of high purity sumatriptan - Google Patents [patents.google.com]
- 4. testbook.com [testbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 11. sciforum.net [sciforum.net]
- 12. researchgate.net [researchgate.net]
- 13. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 14. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. grokipedia.com [grokipedia.com]
- 16. researchgate.net [researchgate.net]
- 17. Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. CN101508669A - Green synthesis of indole compounds - Google Patents [patents.google.com]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. carlroth.com:443 [carlroth.com:443]
- 22. assets.thermofisher.com [assets.thermofisher.com]
- 23. chemicalbook.com [chemicalbook.com]
- 24. riccachemical.com [riccachemical.com]
- 25. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,2,3-Trimethyl-1H-indole-5-carboxylic Acid Derivatives in Drug Discovery
Introduction: The Indole Scaffold as a Privileged Motif in Medicinal Chemistry
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and the ability of its derivatives to engage in various biological interactions, including hydrogen bonding and π-stacking, make it a versatile template for drug design. Specifically, indole-5-carboxylic acids and their derivatives have garnered significant attention for their potential as therapeutic agents across multiple disease areas, including oncology, inflammation, and infectious diseases.[2][3]
This comprehensive guide provides a detailed exploration of the synthesis of a key indole scaffold, 1,2,3-trimethyl-1H-indole-5-carboxylic acid, and its subsequent derivatization into amides and esters. These derivatives are of particular interest in drug discovery programs due to the diverse biological activities exhibited by indole carboxamides and esters.[1][4][5] The protocols outlined herein are designed to be robust and reproducible, providing researchers with a solid foundation for the synthesis and exploration of this promising class of compounds.
Strategic Approach to the Synthesis of this compound
The synthetic strategy for this compound is centered around the venerable Fischer indole synthesis, a powerful and versatile method for constructing the indole core from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[6][7][8] Our approach involves a two-step sequence:
-
Fischer Indole Synthesis: Construction of the 2,3-dimethyl-1H-indole-5-carboxylic acid core.
-
N-Methylation: Introduction of the methyl group at the N1 position of the indole ring.
This stepwise approach allows for the controlled installation of the desired substitution pattern and facilitates the purification of intermediates.
Visualizing the Synthetic Workflow
Caption: Synthetic route to this compound.
Part 1: Synthesis of 2,3-Dimethyl-1H-indole-5-carboxylic Acid via Fischer Indole Synthesis
The Fischer indole synthesis proceeds through the acid-catalyzed reaction of a phenylhydrazine with a ketone to form a phenylhydrazone, which then undergoes a[6][6]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole.[6][9] In this protocol, we utilize 4-hydrazinobenzoic acid and 2-butanone to construct the 2,3-dimethyl-1H-indole-5-carboxylic acid core.
Protocol 1: Fischer Indole Synthesis
Materials:
-
4-Hydrazinobenzoic acid
-
2-Butanone (Methyl ethyl ketone)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-hydrazinobenzoic acid (1.0 equivalent) and glacial acetic acid (approximately 10 mL per gram of hydrazine).
-
Addition of Ketone: While stirring, add 2-butanone (1.2 equivalents) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into ice-cold water to precipitate the product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from an ethanol/water mixture to yield 2,3-dimethyl-1H-indole-5-carboxylic acid as a solid.
| Parameter | Condition | Rationale |
| Catalyst | Glacial Acetic Acid | Serves as both the solvent and the acid catalyst for the reaction. |
| Temperature | Reflux (~118 °C) | Provides the necessary thermal energy for the[6][6]-sigmatropic rearrangement. |
| Reaction Time | 4-6 hours | Typically sufficient for complete conversion, but should be monitored by TLC. |
| Purification | Recrystallization | An effective method for purifying the solid product from reaction byproducts. |
Part 2: N-Methylation of 2,3-Dimethyl-1H-indole-5-carboxylic Acid
The final step in the synthesis of our target scaffold is the methylation of the indole nitrogen. This is a crucial step as the N-substituent can significantly influence the biological activity of the final compounds. We present a robust protocol using methyl iodide as the methylating agent and sodium hydride as the base.
Protocol 2: N-Methylation
Materials:
-
2,3-Dimethyl-1H-indole-5-carboxylic acid
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Methyl Iodide (CH₃I)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, suspend sodium hydride (2.2 equivalents) in anhydrous DMF in a Schlenk flask.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 2,3-dimethyl-1H-indole-5-carboxylic acid (1.0 equivalent) in anhydrous DMF dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Acidify the mixture to pH 3-4 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
| Reagent | Molar Equivalents | Role |
| Sodium Hydride | 2.2 | Strong base for the deprotonation of both the carboxylic acid and the indole N-H. |
| Methyl Iodide | 2.5 | Electrophilic methylating agent. |
| Anhydrous DMF | - | Polar aprotic solvent to dissolve the reactants. |
Derivatization for Drug Discovery: Amide and Ester Analogs
With the core scaffold in hand, the next phase in a drug discovery program is to generate a library of derivatives to explore the structure-activity relationship (SAR). Amide and ester functionalities are commonly introduced to modulate properties such as solubility, metabolic stability, and target binding affinity.
Protocol 3: Amide Coupling using EDC/HOBt
Amide bond formation is a cornerstone of medicinal chemistry.[10] The use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) provides a mild and efficient method for the synthesis of amides from carboxylic acids and amines.[4]
Caption: General workflow for amide coupling.
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-hydroxybenzotriazole)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent), the desired amine (1.1 equivalents), and HOBt (1.2 equivalents) in DCM or DMF.
-
Amine Base: Add TEA or DIPEA (2.0 equivalents) to the mixture.
-
Coupling Reagent: Cool the mixture to 0 °C and add EDC (1.2 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Workup and Purification: Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 4: Esterification via Fischer Esterification
The carboxylic acid can be readily converted to its corresponding ester through the acid-catalyzed reaction with an alcohol, a process known as Fischer esterification.[11]
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in an excess of the desired alcohol (which also acts as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
Workup and Purification: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer, filter, and concentrate. Purify the crude ester by column chromatography.
Application in Drug Discovery: Exploring Biological Targets and SAR
Derivatives of indole-5-carboxylic acid have shown promise against a range of biological targets. For instance, indole-2-carboxamides have been investigated as inhibitors of the Mycobacterium tuberculosis MmpL3 transporter and as cytotoxic agents against pediatric brain tumor cells.[5] Furthermore, indole-3-carboxamides have been identified as potent antagonists of the 5-HT2C receptor.[12] The anti-inflammatory and analgesic properties of certain indole carboxamide derivatives have also been reported.[3]
The systematic synthesis of a library of amide and ester derivatives of this compound allows for the exploration of the structure-activity relationship (SAR). Key modifications to investigate include:
-
Varying the Amine/Alcohol: Introducing a diverse range of substituents via the amide or ester linkage can probe the steric and electronic requirements of the binding pocket of a biological target.
-
Substitution on the Indole Ring: While this guide focuses on the 1,2,3-trimethyl scaffold, further modifications at other positions of the indole ring can be explored to optimize activity and pharmacokinetic properties.
The biological evaluation of these synthesized compounds against relevant targets will provide valuable insights into their therapeutic potential and guide further optimization efforts in a drug discovery campaign.
Conclusion
This guide provides a detailed and practical framework for the synthesis of this compound and its derivatization into a library of amides and esters for drug discovery applications. By leveraging the robust Fischer indole synthesis and well-established derivatization protocols, researchers can efficiently access a diverse range of compounds for biological screening. The insights gained from the subsequent pharmacological evaluation of these derivatives will be instrumental in the development of novel therapeutic agents based on the privileged indole scaffold.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Synthesis , characterization and pharmacological evaluation of novel Indole derivatives | Semantic Scholar [semanticscholar.org]
- 3. theaspd.com [theaspd.com]
- 4. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hepatochem.com [hepatochem.com]
- 11. youtube.com [youtube.com]
- 12. Synthesis and structure-activity relationship of 1H-indole-3-carboxylic acid pyridine-3-ylamides: a novel series of 5-HT2C receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Detailed Guide to the Fischer Indole Synthesis of Trimethyl Indoles
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides an in-depth exploration of the Fischer indole synthesis, with a specific focus on its application for the preparation of trimethylated indole derivatives. As a cornerstone of heterocyclic chemistry, the Fischer indole synthesis offers a versatile and efficient pathway to the indole core, a privileged scaffold in numerous pharmaceuticals and bioactive natural products. This document will delve into the mechanistic underpinnings of the reaction, present a detailed experimental protocol for the synthesis of a representative trimethyl indole, and offer insights into reaction optimization and troubleshooting.
Introduction: The Significance of Trimethyl Indoles in Medicinal Chemistry
The indole nucleus is a fundamental structural motif in a vast array of biologically active compounds. The strategic placement of methyl groups on this scaffold can significantly modulate the pharmacological properties of the parent molecule, including its potency, selectivity, and metabolic stability. Trimethyl indoles, in particular, have emerged as crucial building blocks in the synthesis of novel therapeutic agents, finding applications in the development of antimigraine drugs of the triptan class, anticancer agents, and compounds targeting the central nervous system.[1] The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a highly relevant and widely employed method for constructing these valuable substituted indoles.[1][2]
Unraveling the Mechanism of the Fischer Indole Synthesis
The Fischer indole synthesis is a robust acid-catalyzed reaction that transforms an arylhydrazine and a ketone or aldehyde into an indole.[1][3] The generally accepted mechanism, first proposed by Robinson, proceeds through several key steps:[4]
-
Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine with a carbonyl compound to form a phenylhydrazone intermediate.[2][5]
-
Tautomerization: The phenylhydrazone then undergoes tautomerization to its enamine isomer.[1]
-
[6][6]-Sigmatropic Rearrangement: Following protonation, the enamine intermediate undergoes a[6][6]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.[1][6]
-
Rearomatization and Cyclization: The di-imine intermediate subsequently rearomatizes, followed by an intramolecular cyclization to form a cyclic aminal.[2]
-
Ammonia Elimination: Finally, the elimination of a molecule of ammonia under acidic conditions results in the formation of the stable aromatic indole ring.[1][2]
Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole product.[1]
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 2,3,5-Trimethylindole
This section provides a detailed, step-by-step protocol for the synthesis of 2,3,5-trimethylindole from 4-methylphenylhydrazine hydrochloride and 2-butanone.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 4-Methylphenylhydrazine hydrochloride | C₇H₁₁ClN₂ | 158.63 | 1.59 g (10 mmol) | |
| 2-Butanone (Methyl Ethyl Ketone) | C₄H₈O | 72.11 | 0.87 mL (10 mmol) | |
| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1) | ~338 (for n=4) | ~10 g | Strong acid, handle with care. |
| Ethanol | C₂H₅OH | 46.07 | 20 mL | |
| Ice | H₂O | 18.02 | ~50 g | |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | For neutralization. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | For extraction. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying. |
| Silica Gel | SiO₂ | 60.08 | As needed | For column chromatography. |
| Hexane/Ethyl Acetate Mixture | - | - | As needed | Eluent for chromatography. |
Step-by-Step Procedure
Part A: Hydrazone Formation
-
To a 100 mL round-bottom flask, add 4-methylphenylhydrazine hydrochloride (1.59 g, 10 mmol) and ethanol (20 mL).
-
Stir the mixture at room temperature until the solid is partially dissolved.
-
Add 2-butanone (0.87 mL, 10 mmol) dropwise to the suspension.
-
A precipitate of the hydrazone should form upon addition. Stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the hydrazone.
Part B: Indolization
-
In a separate 250 mL beaker, carefully place polyphosphoric acid (~10 g).
-
Heat the polyphosphoric acid to approximately 100°C with gentle stirring.
-
Carefully add the hydrazone suspension from Part A to the hot polyphosphoric acid in portions with vigorous stirring. An exothermic reaction will occur.
-
After the addition is complete, heat the reaction mixture to 120-130°C and maintain this temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
Part C: Work-up and Purification
-
Allow the reaction mixture to cool to below 100°C and then carefully pour it onto crushed ice (~50 g) in a beaker with stirring.
-
The crude product should precipitate as a solid.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 2,3,5-trimethylindole.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the pure product.[7][8]
Caption: Experimental Workflow for Trimethyl Indole Synthesis.
Optimization and Troubleshooting
The success of the Fischer indole synthesis is highly dependent on the reaction conditions. Several factors can be optimized to improve the yield and purity of the desired trimethyl indole.[9][10]
-
Choice of Acid Catalyst: Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[1][4] Polyphosphoric acid (PPA) is often effective for driving the cyclization.[9] The optimal catalyst may vary depending on the specific substrates.
-
Reaction Temperature: The reaction typically requires elevated temperatures.[9] However, excessively high temperatures can lead to decomposition and the formation of byproducts. Monitoring the reaction by TLC is crucial to determine the optimal temperature and reaction time.[9]
-
Solvent: The choice of solvent can influence the reaction rate and yield.[10] Acetic acid can serve as both a catalyst and a solvent.[11] In some cases, running the reaction neat (without a solvent) can be effective.[9]
-
Purity of Starting Materials: The purity of the arylhydrazine and the carbonyl compound is critical.[9] Impurities can lead to side reactions and lower yields. Using freshly distilled or recrystallized starting materials is recommended.[11]
-
One-Pot Procedures: To minimize handling losses, a one-pot procedure where the hydrazone formation and subsequent indolization occur in the same reaction vessel without isolation of the intermediate can be considered.[9][12]
Common Troubleshooting Scenarios:
-
Low Yield: This can be due to impure starting materials, suboptimal acid catalyst or concentration, or inappropriate reaction temperature.[9] A systematic screening of these parameters is recommended.
-
Formation of Side Products: The formation of multiple spots on a TLC plate may indicate side reactions such as aldol condensation or Friedel-Crafts type products.[9] Careful control of the reaction temperature and time can help minimize these byproducts.
-
Incomplete Reaction: If the starting material is still present after the expected reaction time, this could indicate that the reaction temperature is too low or the catalyst is not active enough.
Conclusion
The Fischer indole synthesis is a powerful and versatile tool for the synthesis of trimethyl indoles, which are of significant interest in drug discovery and development. A thorough understanding of the reaction mechanism and careful optimization of the experimental conditions are key to achieving high yields and purity of the desired products. The protocol and insights provided in this guide serve as a valuable resource for researchers embarking on the synthesis of these important heterocyclic compounds.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,2,3-Trimethyl-1H-indole-5-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1][2] This document provides a detailed technical guide on the application of a specific, synthetically accessible derivative, 1,2,3-trimethyl-1H-indole-5-carboxylic acid , as a versatile building block in drug discovery. While direct therapeutic applications of this specific molecule are not yet extensively documented, its structural motifs suggest significant potential for the development of novel therapeutics. These notes will elucidate a robust synthetic pathway to the core molecule, outline its potential applications in constructing libraries of bioactive compounds, and provide detailed protocols for its derivatization and subsequent biological evaluation.
Introduction: The Enduring Significance of the Indole Scaffold
The indole ring system is a bicyclic aromatic heterocycle that is a fundamental component of numerous natural products and synthetic pharmaceuticals.[3] Its structural resemblance to the amino acid tryptophan allows indole-containing molecules to interact with a wide range of biological targets, including enzymes, receptors, and nucleic acids. This inherent bio-compatibility has led to the development of indole-based drugs with diverse therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][3][4]
The strategic functionalization of the indole core is a key aspect of medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological profile. The subject of this guide, this compound, possesses several key features that make it an attractive starting point for drug discovery programs:
-
A Fully Substituted Pyrrole Ring: The methyl groups at the N1, C2, and C3 positions provide steric bulk and lipophilicity, which can influence binding affinity and metabolic stability. The N-methylation, in particular, removes the hydrogen bond donor capability of the indole nitrogen, which can be crucial for modulating receptor interactions.
-
A Carboxylic Acid Handle: The carboxylic acid group at the C5 position is a versatile functional handle for further chemical modifications. It can be readily converted into a variety of other functional groups, such as amides, esters, and heterocycles, allowing for the exploration of a wide chemical space.
-
Bioisosteric Potential: The carboxylic acid moiety itself can be a key pharmacophoric element, or it can be replaced with bioisosteres to improve pharmacokinetic properties and reduce potential liabilities associated with carboxylic acids, such as metabolic instability and toxicity.[5][6][7]
These application notes will serve as a comprehensive resource for researchers looking to leverage the potential of this compound in their drug discovery endeavors.
Synthesis of this compound: A Stepwise Protocol
The synthesis of this compound can be achieved through a multi-step sequence, beginning with a Fischer indole synthesis, followed by sequential methylation reactions. This protocol is designed to be robust and scalable for laboratory use.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Protocol 2.1: Synthesis of 2,3-Dimethyl-1H-indole-5-carboxylic acid (Fischer Indole Synthesis)
The Fischer indole synthesis is a classic and reliable method for the preparation of indoles from arylhydrazines and carbonyl compounds.[8][9][10]
-
Reagents and Materials:
-
4-Hydrazinobenzoic acid hydrochloride
-
3-Pentanone
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Ice bath
-
Buchner funnel and filter paper
-
-
Procedure:
-
To a round-bottom flask, add 4-hydrazinobenzoic acid hydrochloride (1 equivalent) and glacial acetic acid.
-
Stir the mixture to form a suspension.
-
Add 3-pentanone (1.1 equivalents) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield 2,3-dimethyl-1H-indole-5-carboxylic acid.
-
Protocol 2.2: Esterification to Methyl 2,3-dimethyl-1H-indole-5-carboxylate
Protection of the carboxylic acid as a methyl ester facilitates the subsequent N-methylation step.
-
Reagents and Materials:
-
2,3-Dimethyl-1H-indole-5-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Rotary evaporator
-
-
Procedure:
-
Suspend 2,3-dimethyl-1H-indole-5-carboxylic acid (1 equivalent) in anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).
-
Remove the ice bath and heat the mixture to reflux for 8-12 hours, or until TLC analysis indicates complete conversion.
-
Cool the reaction mixture and remove the methanol under reduced pressure using a rotary evaporator.
-
Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the methyl ester.
-
Protocol 2.3: N-Methylation to Methyl 1,2,3-trimethyl-1H-indole-5-carboxylate
N-methylation of the indole nitrogen is a crucial step to obtain the target scaffold.[11][12][13]
-
Reagents and Materials:
-
Methyl 2,3-dimethyl-1H-indole-5-carboxylate
-
Methyl iodide (MeI)
-
Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve methyl 2,3-dimethyl-1H-indole-5-carboxylate (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and add sodium hydride (1.2 equivalents) portion-wise. Stir for 30 minutes at 0°C.
-
Add methyl iodide (1.5 equivalents) dropwise and allow the reaction to warm to room temperature.
-
Stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2.4: Saponification to this compound
The final step is the hydrolysis of the methyl ester to yield the desired carboxylic acid.
-
Reagents and Materials:
-
Methyl 1,2,3-trimethyl-1H-indole-5-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (1M)
-
-
Procedure:
-
Dissolve the methyl ester (1 equivalent) in a mixture of methanol and water.
-
Add sodium hydroxide (3-5 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl to precipitate the carboxylic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Applications in Medicinal Chemistry: A Scaffold for Diverse Targets
The this compound scaffold is a versatile starting point for the synthesis of libraries of compounds targeting a range of biological pathways implicated in various diseases.
Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[14][15][16][17][18] The indole nucleus is a common feature in many kinase inhibitors. The carboxylic acid at the C5 position can be derivatized to amides, which can form crucial hydrogen bonds with the hinge region of the kinase active site.
-
Reagents and Materials:
-
This compound
-
A library of primary and secondary amines
-
Peptide coupling reagents (e.g., HATU, HOBt/EDC)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
96-well reaction block for parallel synthesis
-
-
Procedure (for a single reaction, can be parallelized):
-
In a reaction vial, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (3 equivalents). Stir for 10 minutes at room temperature.
-
Add the desired amine (1.2 equivalents) and stir at room temperature for 12-24 hours.
-
Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by preparative HPLC or column chromatography.
-
Antiviral and Antibacterial Agents
Indole derivatives have shown significant promise as antiviral and antibacterial agents.[1][2][4][19][20][21][22] The lipophilic nature of the trimethylated indole core can facilitate membrane permeability, a desirable property for antimicrobial drugs.
Caption: Workflow for derivatization and biological screening.
Lead Optimization via Carboxylic Acid Bioisosteres
While the carboxylic acid group can be vital for activity, it can also lead to poor pharmacokinetic properties.[5][6][7] Replacing it with a suitable bioisostere is a common strategy in lead optimization.[23][24]
| Bioisostere | Key Properties |
| Tetrazole | pKa similar to carboxylic acid, metabolically stable.[23] |
| Hydroxamic Acid | Can act as a metal chelator, different H-bonding pattern.[5] |
| N-Acylsulfonamide | More lipophilic, can improve cell permeability.[23] |
| Hydroxyisoxazole | Acidic, can mimic the charge distribution of a carboxylate. |
-
Amide Formation: Convert this compound to the corresponding primary amide (1,2,3-trimethyl-1H-indole-5-carboxamide) using standard methods (e.g., activation with a chloroformate followed by addition of ammonia).
-
Dehydration to Nitrile: Dehydrate the primary amide to the nitrile (1,2,3-trimethyl-1H-indole-5-carbonitrile) using a dehydrating agent such as phosphorus oxychloride or trifluoroacetic anhydride.
-
Cycloaddition: React the nitrile with sodium azide in the presence of a Lewis acid (e.g., zinc chloride) or an ammonium salt (e.g., triethylammonium chloride) in a suitable solvent like DMF or toluene to form the tetrazole ring.
Conclusion and Future Perspectives
This compound represents a largely untapped but highly promising scaffold for medicinal chemistry. Its straightforward synthesis and the versatility of its carboxylic acid functionality provide a solid foundation for the creation of diverse compound libraries. The protocols and strategies outlined in these application notes are intended to empower researchers to explore the full potential of this molecule in the quest for novel therapeutics. Future work should focus on the systematic exploration of the chemical space around this scaffold and the evaluation of the resulting compounds against a broad range of biological targets.
References
- 1. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
- 2. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. | Semantic Scholar [semanticscholar.org]
- 16. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria (2024) | Nishtha Chandal [scispace.com]
- 20. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. drughunter.com [drughunter.com]
- 24. hyphadiscovery.com [hyphadiscovery.com]
Amide coupling reactions with 1,2,3-Trimethyl-1H-indole-5-carboxylic acid
An Application Guide to Amide Coupling Reactions with 1,2,3-Trimethyl-1H-indole-5-carboxylic Acid
Introduction: The Central Role of the Amide Bond in Modern Chemistry
The amide bond is an omnipresent feature in biological and synthetic molecules, forming the backbone of peptides and proteins and serving as a critical functional group in a vast array of pharmaceuticals.[1][2][3] Consequently, the reliable and efficient formation of amide bonds is one of the most frequently performed and vital reactions in medicinal chemistry and drug discovery.[1][3] Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[4][5] This necessitates the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[3]
This guide provides an in-depth exploration of robust and field-proven protocols for the amide coupling of this compound, a versatile heterocyclic building block. The indole scaffold is a privileged structure in medicinal chemistry, and understanding its derivatization is key to developing novel therapeutic agents.[6][7] The N-methyl group at the 1-position of the target indole advantageously prevents potential side reactions at the indole nitrogen, simplifying the coupling process. We will focus on two of the most powerful and commonly employed classes of coupling reagents: carbodiimides (EDC) and uronium/aminium salts (HATU), providing detailed mechanistic insights, step-by-step protocols, and troubleshooting strategies.
The Foundational Chemistry: Activating the Carboxyl Group
The core principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved by reacting the carboxylic acid with a coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.
Caption: High-level workflow for amide bond formation.
The choice of coupling reagent is a critical decision, influenced by factors such as the steric and electronic properties of the substrates, potential for racemization, and the desired reaction conditions.[8]
Methodology 1: The Carbodiimide Approach with EDC/HOBt
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide widely used for its efficiency and the ease of removing its urea byproduct via aqueous work-up.[8][9] While EDC can function alone, its use with an additive like 1-Hydroxybenzotriazole (HOBt) is strongly recommended.[9]
Mechanism of Action (EDC/HOBt):
-
Activation: The carboxylic acid attacks the EDC carbodiimide to form a highly reactive O-acylisourea intermediate.[10][11]
-
Additive Interception: This unstable intermediate can rearrange into a stable N-acylurea byproduct, terminating the reaction.[9] HOBt acts as a nucleophilic trap, intercepting the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable and less prone to racemization.[8][10][11]
-
Amidation: The amine then attacks the HOBt-ester to form the desired amide bond, regenerating HOBt, which can participate in the cycle again.[11]
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a robust starting point for general amide synthesis with this compound.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Purpose |
| This compound | 203.24 | 1.0 | Carboxylic Acid |
| Amine Substrate | Varies | 1.0 - 1.2 | Nucleophile |
| EDC·HCl | 191.70 | 1.2 - 1.5 | Coupling Reagent |
| HOBt | 135.12 | 1.2 - 1.5 | Additive (Reduces Racemization) |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 - 3.0 | Non-nucleophilic Base |
| Anhydrous Solvent (DMF or DCM) | - | - | Reaction Medium |
Step-by-Step Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.).
-
Dissolution: Dissolve the mixture in a minimal amount of anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). A typical concentration is 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C in an ice-water bath with magnetic stirring.
-
Reagent Addition: Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution. Following this, add DIPEA (2.5 eq.) dropwise.[8]
-
Scientist's Note: Adding the reagents at 0°C helps to control any potential exotherm and minimizes side reactions. The base (DIPEA) is crucial for neutralizing the HCl salt of EDC and ensuring the amine nucleophile remains deprotonated and reactive.
-
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting starting material is observed.
-
Aqueous Work-up:
-
Quench the reaction by adding water.
-
Dilute the mixture with an organic solvent like Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 5% aqueous HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove HOBt and unreacted carboxylic acid), and finally with brine.[4]
-
Scientist's Note: The water-soluble EDC-urea byproduct will be largely removed during these aqueous washes.[9]
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[8]
Methodology 2: The Uronium Salt Approach with HATU
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium salt-based coupling reagent. It is often the reagent of choice for difficult couplings, including those involving sterically hindered substrates or electron-deficient amines, due to its high reactivity and fast reaction rates.[12][13]
Mechanism of Action (HATU):
-
Base Action: In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated to form a carboxylate anion.[2]
-
Activation: The carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[8] The 7-azabenzotriazole (OAt) moiety is an excellent leaving group.
-
Amidation: The amine nucleophile rapidly attacks the activated ester. The pyridine nitrogen in the OAt leaving group is thought to facilitate this step via a neighboring group effect, stabilizing the transition state and accelerating the reaction.[12]
Protocol 2: HATU Mediated Coupling
This protocol is recommended for more challenging substrates or when faster reaction times are desired.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Purpose |
| This compound | 203.24 | 1.0 | Carboxylic Acid |
| Amine Substrate | Varies | 1.0 - 1.2 | Nucleophile |
| HATU | 380.23 | 1.1 - 1.2 | Coupling Reagent |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 - 4.0 | Non-nucleophilic Base |
| Anhydrous Solvent (DMF or DCM) | - | - | Reaction Medium |
Step-by-Step Procedure:
-
Preparation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF or DCM.
-
Pre-activation: Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes.[14]
-
Scientist's Note: This pre-activation step ensures the formation of the reactive OAt-ester before the amine is introduced, which can be beneficial for preventing side reactions.
-
-
Amine Addition: Add the amine (1.1 eq.) to the reaction mixture. If the amine is provided as a salt (e.g., HCl or TFA salt), an additional equivalent of DIPEA may be required.
-
Reaction: Stir the reaction at room temperature. These reactions are often rapid, typically completing within 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Aqueous Work-up:
-
Upon completion, dilute the reaction mixture with Ethyl Acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[4]
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Troubleshooting Common Amide Coupling Issues
Even with robust protocols, challenges can arise. Low yield is the most common problem, often stemming from issues with substrate reactivity or reaction conditions.[14]
Caption: A decision tree for troubleshooting low-yield reactions.
Key Troubleshooting Points:
-
Incomplete Activation: If the carboxylic acid is recovered, the activation step is likely the issue. Ensure your coupling reagents are fresh and the reaction is strictly anhydrous, as water can hydrolyze the activated intermediate.[14]
-
Poor Amine Reactivity: If the amine is recovered, it may be due to steric hindrance or low nucleophilicity (e.g., an electron-deficient aniline).[1][13] Using a more powerful reagent like HATU or slightly elevated temperatures may be necessary. Also, confirm enough base was used to deprotonate any amine salts and keep the free amine available for reaction.[14]
-
Side Reactions: The formation of N-acylurea is a known side reaction with carbodiimides, which is minimized by the use of HOBt.[9] If racemization of an adjacent chiral center is a concern, running the reaction at a lower temperature is advised.[14]
Conclusion
The synthesis of amides from this compound is a readily achievable transformation central to discovery chemistry. By understanding the mechanisms of powerful coupling reagents like EDC/HOBt and HATU, researchers can select the optimal conditions for their specific amine substrates. The protocols detailed herein provide a validated and reliable foundation for success. When challenges arise, a systematic approach to troubleshooting based on reaction analysis will enable rapid optimization, ultimately accelerating the synthesis of novel molecular entities.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. hepatochem.com [hepatochem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. HATU - Wikipedia [en.wikipedia.org]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: The Strategic Use of Indole-5-Carboxylic Acid in the Synthesis of Novel Antihypertensive Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indole-5-Carboxylic Acid Scaffold - A Privileged Motif in Cardiovascular Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged scaffold" for the design of therapeutic agents targeting a wide range of diseases. Among the diverse family of indole derivatives, indole-5-carboxylic acid has emerged as a particularly valuable starting material in the quest for novel antihypertensive drugs.[2] The carboxylic acid moiety at the 5-position provides a versatile handle for synthetic modification, allowing for the introduction of various pharmacophoric groups that can modulate the compound's affinity and selectivity for key targets in the regulation of blood pressure.
This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for utilizing indole-5-carboxylic acid in the development of potent antihypertensive agents. We will delve into the rationale behind key synthetic transformations, provide step-by-step experimental procedures, and present data on the pharmacological activity of the resulting compounds. The focus will be on the synthesis of Angiotensin II Receptor Blockers (ARBs), a major class of antihypertensive drugs where the indole scaffold has shown significant promise.
Core Synthetic Strategies: Building Antihypertensive Potency from Indole-5-Carboxylic Acid
The journey from indole-5-carboxylic acid to a potent antihypertensive agent typically involves a series of strategic chemical modifications. The general approach focuses on the functionalization of the indole nitrogen and the carboxylic acid group to introduce moieties that mimic the key interactions of angiotensin II with its AT1 receptor. A common strategy involves the synthesis of compounds bearing a biphenyltetrazole group, a hallmark of the "sartan" class of ARBs.
The overall synthetic workflow can be conceptualized as follows:
Caption: General synthetic workflow for antihypertensive agents from indole-5-carboxylic acid.
Experimental Protocols: A Step-by-Step Guide to Synthesis
The following protocols provide detailed, validated methodologies for the key synthetic transformations involved in the conversion of indole-5-carboxylic acid into potential antihypertensive agents.
Protocol 1: Esterification of Indole-5-Carboxylic Acid
Rationale: Protection of the carboxylic acid group as an ester is a crucial initial step to prevent its interference in subsequent reactions, particularly the N-alkylation of the indole ring. The methyl or ethyl ester is commonly used due to the ease of its formation and subsequent hydrolysis. The Fischer esterification is a classic and cost-effective method for this transformation.[3]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend indole-5-carboxylic acid (1.0 eq) in anhydrous methanol or ethanol (10-20 volumes).
-
Acid Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol or 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the desired indole-5-carboxylic acid ester.
Protocol 2: N-Alkylation of Indole-5-Carboxylic Acid Ester
Rationale: The introduction of a substituted benzyl group, particularly a biphenylmethyl moiety, at the indole nitrogen is a key step in the synthesis of many "sartan" type antihypertensive agents.[4] This is typically achieved via an SN2 reaction between the indole anion and an appropriate alkyl halide. Sodium hydride is a strong base commonly used to deprotonate the indole nitrogen.[5]
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF, 10 volumes).
-
Indole Addition: Cool the suspension to 0°C in an ice bath. Add a solution of the indole-5-carboxylic acid ester (from Protocol 1, 1.0 eq) in anhydrous DMF (5 volumes) dropwise over 15-20 minutes.
-
Anion Formation: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the indole anion is often indicated by a color change.
-
Alkylating Agent Addition: Cool the reaction mixture back to 0°C and add a solution of the appropriate alkylating agent (e.g., 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, 1.1 eq) in anhydrous DMF (5 volumes) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up:
-
Carefully quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the N-alkylated indole-5-carboxylic acid ester.
Protocol 3: Amide Coupling of Indole-5-Carboxylic Acid
Rationale: Direct conversion of the carboxylic acid to an amide offers an alternative route for functionalization. This is particularly useful for introducing diverse side chains that can modulate the pharmacological properties of the final compound. Amide bond formation is typically facilitated by coupling agents that activate the carboxylic acid for nucleophilic attack by an amine. BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) is an efficient coupling reagent for this purpose.[6]
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve indole-5-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous dichloromethane (DCM) or DMF (10-15 volumes).
-
Coupling Agent Addition: Add BOP reagent (1.2 eq) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired indole-5-carboxamide.
Data Presentation: Pharmacological Evaluation of Indole-Based Antihypertensive Agents
The following table summarizes the in vitro and in vivo activities of representative indole derivatives synthesized from indole carboxylic acid precursors. This data highlights the potential of this scaffold in generating potent antihypertensive agents.
| Compound ID | Structure | Target | In Vitro Activity (IC50, nM) | In Vivo Antihypertensive Effect | Reference |
| 1 | Indole-3-carboxylic acid derivative | AT1 Receptor | High nanomolar affinity | Max. blood pressure decrease of 48 mm Hg at 10 mg/kg (oral) in SHR | [7] |
| 2 | N-acetylated indole derivative | - | - | Significant reduction of arterial pressure in SHR | [8] |
| 3 | 6-substituted aminocarbonyl benzimidazole | AT1 Receptor | 1.1 | More potent than Losartan in SHR | [9][10] |
| 4 | 1H-pyrazole-5-carboxylate derivative | AT1 Receptor | 0.18-0.24 | Potent, long-lasting oral activity in rats | [11] |
SHR: Spontaneously Hypertensive Rats
Mechanistic Insights: The Role of the Indole Scaffold in AT1 Receptor Antagonism
The antihypertensive activity of many indole-5-carboxylic acid derivatives stems from their ability to act as potent and selective antagonists of the angiotensin II type 1 (AT1) receptor. Angiotensin II is a powerful vasoconstrictor, and blocking its action at the AT1 receptor leads to vasodilation and a reduction in blood pressure.
The general pharmacophore model for a non-peptide AT1 receptor antagonist includes:
-
An acidic group (e.g., carboxylic acid or a tetrazole bioisostere) that mimics the C-terminal carboxylate of angiotensin II.
-
A lipophilic side chain that occupies a hydrophobic pocket in the receptor.
-
A hydrogen bond acceptor.
The indole-5-carboxylic acid scaffold provides a rigid framework to which these pharmacophoric elements can be attached in the correct spatial orientation for optimal receptor binding. The N-alkylated biphenyltetrazole moiety, a common feature in many sartans, is crucial for high-affinity binding to the AT1 receptor.
Caption: Pharmacophore model for an indole-based AT1 receptor antagonist.
Conclusion and Future Perspectives
Indole-5-carboxylic acid stands as a versatile and highly valuable starting material for the synthesis of novel antihypertensive agents. The synthetic protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The ability to readily functionalize both the indole nitrogen and the carboxylic acid group allows for the systematic optimization of pharmacological properties.
Future research in this area will likely focus on the development of multi-target agents that not only block the AT1 receptor but also modulate other pathways involved in cardiovascular regulation. The indole-5-carboxylic acid scaffold, with its inherent synthetic tractability, is poised to play a central role in these exciting future developments in the fight against hypertension.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antihypertensive activity of some ester progenitors of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antihypertensive activity evaluation of indole derivatives N-acetamido substituted - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel, potent and low-toxicity angiotensin II receptor type 1 (AT1) blockers: Design, synthesis and biological evaluation of 6-substituted aminocarbonyl benzimidazoles with a chiral center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nonpeptide angiotensin II antagonists derived from 1H-pyrazole-5-carboxylates and 4-aryl-1H-imidazole-5-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guide to the Palladium-Catalyzed Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and FDA-approved pharmaceuticals.[1] This application note provides a comprehensive guide to the efficient synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives, a key intermediate in drug discovery, via a robust palladium-catalyzed intramolecular oxidative coupling. We delve into the mechanistic underpinnings of this transformation, offer a detailed, field-proven experimental protocol, and present practical insights for reaction optimization and troubleshooting.
Introduction: The Significance of the Indole Scaffold and the Power of Palladium Catalysis
The indole ring system is a privileged scaffold in drug discovery, present in a vast array of pharmacologically active compounds, from neurotransmitters like serotonin to potent antiviral and anticancer agents.[1] The targeted synthesis of substituted indoles, particularly those with functional handles like the 2-methyl-1H-indole-3-carboxylate framework, is therefore of paramount importance.
While classical methods like the Fischer, Bartoli, and Nenitzescu syntheses have long been employed, they can suffer from limitations such as harsh reaction conditions, limited substrate scope, and poor regioselectivity.[2][3][4][5][6][7][8] Modern organometallic chemistry, particularly palladium-catalyzed cross-coupling reactions, has revolutionized indole synthesis, offering milder conditions, greater functional group tolerance, and predictable control over substitution patterns.[9][10] These methods, including the Heck, Sonogashira, and Buchwald-Hartwig reactions, construct the indole nucleus through strategic C-C and C-N bond formations.[11][12][13][14][15][16][17][18]
This guide focuses on a highly efficient palladium-catalyzed intramolecular oxidative C-H activation/coupling strategy for the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives from readily available N-aryl enamines.[1] This approach is notable for its operational simplicity, high yields, and amenability to microwave-assisted synthesis, which dramatically reduces reaction times.[1][19]
The Reaction Mechanism: A Step-by-Step Look at Catalytic Cyclization
The palladium-catalyzed intramolecular oxidative coupling of an N-aryl enamine to form the indole ring is a sophisticated process involving a Pd(II)/Pd(0) catalytic cycle. The key steps are outlined below. The presence of a copper(II) salt as an oxidant is crucial for regenerating the active Pd(II) catalyst.
The generally accepted mechanism proceeds as follows:
-
C-H Activation/Palladation: The reaction initiates with the coordination of the enamine to the Pd(II) catalyst, followed by an intramolecular electrophilic C-H activation at the ortho-position of the aniline ring. This forms a six-membered palladacycle intermediate.
-
Reductive Elimination: The palladacycle then undergoes reductive elimination, forming the new C-C bond of the indole ring and generating a Pd(0) species.
-
Catalyst Reoxidation: The Pd(0) is reoxidized to the active Pd(II) state by the copper(II) oxidant (e.g., Cu(OAc)₂), allowing the catalytic cycle to continue.
Figure 1. Catalytic cycle for the Pd-catalyzed intramolecular oxidative coupling.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol details the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives from substituted anilines and methyl acetoacetate, followed by a microwave-assisted palladium-catalyzed cyclization.
Part A: Synthesis of N-Aryl Enamine Precursors
-
Reagent Setup: In a round-bottom flask, combine the substituted aniline (1.0 eq), methyl acetoacetate (1.0 eq), and a catalytic amount of acetic acid (e.g., 10% v/v of the aniline).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture can often be used directly in the next step without purification. If necessary, the product can be purified by column chromatography on silica gel.
Part B: Microwave-Assisted Palladium-Catalyzed Oxidative Cyclization
Safety Precaution: Microwave-assisted organic synthesis should be performed in a dedicated microwave reactor with appropriate pressure and temperature monitoring.
-
Reaction Vessel: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the crude N-aryl enamine from Part A (e.g., 0.16 mmol, 1.0 eq).
-
Reagent Addition: Add palladium(II) acetate (Pd(OAc)₂, 5-10 mol%), copper(II) acetate (Cu(OAc)₂, 1.0 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Solvent: Add dimethylformamide (DMF, 2 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 60°C for 30 minutes.[19]
-
Work-up and Purification:
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-methyl-1H-indole-3-carboxylate derivative.
-
Figure 2. Workflow for the synthesis of 2-methyl-1H-indole-3-carboxylates.
Data Summary: Reaction Optimization
The efficiency of the palladium-catalyzed cyclization is highly dependent on the reaction conditions. The following table summarizes optimized conditions for the conversion of methyl-(Z)-3-(phenylimino)butanoate to methyl 2-methyl-1H-indole-3-carboxylate, highlighting the significant improvement offered by microwave heating.[1][19]
| Entry | Heating Method | Pd(OAc)₂ (mol%) | Oxidant (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Conventional | 10 | Cu(OAc)₂ (3) | K₂CO₃ (3) | DMF | 80 | 3 | 72 |
| 2 | Microwave | 10 | Cu(OAc)₂ (1) | K₂CO₃ (2.5) | DMF | 60 | 0.5 | 93 |
| 3 | Microwave | 5 | Cu(OAc)₂ (1) | K₂CO₃ (2.5) | DMF | 60 | 0.5 | 85 |
Data adapted from Bellavita et al., Molecules, 2022.[1][19]
Key Insights from Optimization:
-
Microwave Acceleration: Microwave irradiation drastically reduces the reaction time from hours to minutes and allows for lower reaction temperatures.[1][19]
-
Catalyst Loading: The catalyst loading can often be reduced without a significant drop in yield, improving the economic and environmental profile of the synthesis.
-
Stoichiometry of Reagents: The amounts of oxidant and base are critical and should be carefully controlled for optimal results.
Alternative Palladium-Catalyzed Routes
While the intramolecular oxidative coupling is highly effective, other palladium-catalyzed methods can also be employed for the synthesis of substituted indoles. These often provide access to different substitution patterns.
-
Larock Indole Synthesis: This powerful heteroannulation reaction combines an o-haloaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles.[20][21][22] The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by alkyne insertion, intramolecular amination, and reductive elimination.
-
Heck Reaction: Intramolecular Heck reactions of o-halo-N-allylanilines or related substrates can be used to construct the indole core.[11] This method involves the formation of a C-C bond between the aromatic ring and the allylic group.
-
Sonogashira Coupling: A domino process involving a Sonogashira coupling of an o-haloaniline with a terminal alkyne, followed by an intramolecular cyclization (amidopalladation), provides a versatile route to 2,3-disubstituted indoles.[2][13][23][24][25]
Troubleshooting and Expert Recommendations
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Inactive catalyst | Use fresh Pd(OAc)₂; ensure anhydrous conditions if necessary. |
| Inefficient reoxidation of Pd(0) | Ensure the oxidant (Cu(OAc)₂) is active and present in sufficient quantity. | |
| Decomposition of starting material | Lower the reaction temperature; reduce microwave power/time. | |
| Formation of side products | Homocoupling of the enamine | Optimize catalyst and ligand concentration; adjust temperature. |
| Incomplete cyclization | Increase reaction time or temperature; ensure adequate mixing. | |
| Poor reproducibility | Inconsistent microwave heating | Ensure the reaction volume and vial type are consistent; use a dedicated scientific microwave reactor. |
| Variable quality of reagents | Use high-purity solvents and reagents; purify the enamine precursor if crude material gives inconsistent results. |
Conclusion
Palladium-catalyzed reactions offer a powerful and versatile platform for the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives. The intramolecular oxidative coupling of N-aryl enamines, particularly when enhanced by microwave irradiation, stands out as a highly efficient, rapid, and high-yielding methodology. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably access these valuable building blocks for applications in drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. revistadechimie.ro [revistadechimie.ro]
- 6. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heck Reaction—State of the Art [mdpi.com]
- 17. research.rug.nl [research.rug.nl]
- 18. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 21. Blog Posts [dukevertices.org]
- 22. d-nb.info [d-nb.info]
- 23. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
The Strategic Utility of 1,2,3-Trimethyl-1H-indole-5-carboxylic Acid in Modern Organic Synthesis
Introduction: The Enduring Importance of the Indole Nucleus and the Unique Role of a Key Intermediate
The indole scaffold is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products, pharmaceuticals, and functional materials. Its inherent biological activity and versatile chemical reactivity have cemented its status as a privileged structure in drug discovery. Within the diverse family of indole derivatives, 1,2,3-Trimethyl-1H-indole-5-carboxylic acid emerges as a particularly valuable intermediate. Its unique substitution pattern—a methylated indole core at positions 1, 2, and 3, combined with a carboxylic acid moiety at the 5-position—offers a strategic blend of stability, reactivity, and functionality. This combination makes it an ideal building block for the synthesis of more complex molecular architectures, particularly in the realm of medicinal chemistry and materials science.
This technical guide provides an in-depth exploration of this compound as a synthetic intermediate. We will delve into its synthesis, key reactions, and practical applications, offering detailed protocols and expert insights to guide researchers in leveraging its full potential.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 356773-97-2 | |
| Molecular Formula | C₁₂H₁₃NO₂ | |
| Molecular Weight | 203.24 g/mol | |
| Appearance | Solid | |
| Purity | ≥98% |
Spectroscopic data is essential for the unambiguous identification and characterization of the compound. While a comprehensive dataset is best obtained experimentally, publicly available spectral information provides a valuable reference.
-
¹H NMR: Proton nuclear magnetic resonance spectroscopy will confirm the presence and connectivity of the methyl groups and aromatic protons.
-
¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the carboxylic acid functional group (C=O and O-H stretches).
Synthesis of this compound: A Mechanistic Approach
The most common and reliable method for the synthesis of substituted indoles is the Fischer indole synthesis, a reaction discovered by Emil Fischer in 1883. This powerful cyclization reaction involves the condensation of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.
The synthesis of this compound can be conceptually approached via a Fischer indole synthesis strategy. The key disconnection involves identifying the appropriate phenylhydrazine and ketone precursors.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3-Trimethyl-1H-indole-5-carboxylic Acid
Welcome to the technical support center for the synthesis of 1,2,3-Trimethyl-1H-indole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles.
Introduction
This compound is a polysubstituted indole, a class of heterocyclic compounds that form the core scaffold for numerous pharmaceuticals and biologically active molecules.[1][2] The successful and high-yield synthesis of this specific molecule is critical for research and development in medicinal chemistry. The most common and versatile route to this target is the Fischer indole synthesis, a classic yet powerful reaction that is highly sensitive to reaction conditions.[2][3] This guide will focus primarily on optimizing the Fischer synthesis route, addressing common pitfalls from starting material purity to final product purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most established method is the Fischer indole synthesis .[2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone. For this specific target, the arylhydrazone is formed in situ from the condensation of 4-hydrazinyl-N-methylbenzoic acid and butan-2-one (methyl ethyl ketone).
Q2: What is the mechanism of the Fischer Indole Synthesis for this specific compound?
The reaction proceeds through several key steps:
-
Hydrazone Formation: 4-hydrazinyl-N-methylbenzoic acid reacts with butan-2-one to form the corresponding hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[1][1]-Sigmatropic Rearrangement: This is the crucial, irreversible, and rate-determining step. The enamine undergoes an acid-catalyzed[1][1]-sigmatropic rearrangement (a type of electrocyclic reaction) to form a new carbon-carbon bond.[4]
-
Rearomatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming a five-membered ring.
-
Ammonia Elimination: The final step involves the elimination of an ammonia molecule (as ammonium under acidic conditions) to yield the stable, aromatic indole ring.[4]
Caption: Fischer Indole Synthesis Workflow.
Q3: Why is the choice of acid catalyst so important?
The acid catalyst is critical as it participates in nearly every step of the mechanism, from the initial hydrazone formation to the final ammonia elimination.[4] The choice and concentration of the acid directly impact reaction rate, yield, and the formation of byproducts.
-
Brønsted Acids (e.g., H₂SO₄, HCl, polyphosphoric acid (PPA), p-toluenesulfonic acid) are commonly used.[4]
-
Lewis Acids (e.g., ZnCl₂, AlCl₃) are also effective.[4] The optimal acid depends on the specific substrates. For substrates with sensitive functional groups like the carboxylic acid in our target, overly harsh conditions (e.g., high concentrations of H₂SO₄ at high temperatures) can lead to sulfonation or other side reactions. A milder acid like acetic acid or a Lewis acid might be preferable.
Q4: Can I use an unsymmetrical ketone other than butan-2-one?
Yes, but be aware of regioselectivity. Using an unsymmetrical ketone can lead to the formation of two different regioisomeric indoles.[2] The direction of cyclization is influenced by the acidity of the medium, steric hindrance, and the electronic nature of the hydrazine.[2] Butan-2-one is used specifically to install the methyl groups at the C2 and C3 positions of the indole core.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem: Low or No Product Yield
Q: My reaction has a very low yield, or I'm not forming any product. What are the likely causes?
A: Low yield is the most common issue in Fischer indole syntheses. The causes can be systematic, from starting materials to reaction conditions.
-
Cause 1: Impure or Degraded Hydrazine Starting Material.
-
Explanation: Arylhydrazines, especially as free bases, are susceptible to oxidation. Impurities in the starting hydrazine or its degradation over time can completely inhibit the reaction.
-
Solution:
-
Use a high-purity hydrazine salt (e.g., hydrochloride), which is more stable.
-
If using the free base, ensure it is fresh or has been stored properly under an inert atmosphere.
-
Consider purifying the hydrazine by recrystallization before use.
-
-
-
Cause 2: Incorrect Acid Catalyst or Concentration.
-
Explanation: The reaction is highly sensitive to acid strength.[2] Too little acid will result in an impractically slow reaction. Too much or too strong an acid can lead to the formation of tar-like polymers and other side products, consuming your starting materials.
-
Solution:
-
Perform small-scale optimization experiments to screen different acid catalysts (e.g., acetic acid, p-TsOH, ZnCl₂, PPA).
-
Titrate the concentration of the chosen acid. Start with catalytic amounts and incrementally increase. See the table below for starting points.
-
-
-
Cause 3: Suboptimal Temperature and Reaction Time.
-
Explanation: The[1][1]-sigmatropic rearrangement requires significant thermal energy. Insufficient temperature will cause the reaction to stall. Conversely, excessive heat can promote decomposition and polymerization.
-
Solution:
-
Ensure the reaction is heated to the appropriate temperature for the chosen solvent and catalyst (typically reflux).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require several hours (12-24h) to reach completion.[5]
-
-
| Parameter | Condition 1 (Mild) | Condition 2 (Standard) | Condition 3 (Strong) | Potential Outcome |
| Acid Catalyst | Glacial Acetic Acid | p-Toluenesulfonic Acid (p-TsOH) | Polyphosphoric Acid (PPA) | Acetic acid is both solvent and catalyst. PPA is highly effective but can be harsh. |
| Temperature | 110-120 °C | Reflux in Toluene (~111 °C) | 80-100 °C | Match temperature to solvent and catalyst stability. |
| Solvent | Acetic Acid | Toluene / Xylene | None (PPA is viscous) | Choice of solvent affects temperature and solubility. |
| Typical Time | 12-16 hours | 8-12 hours | 2-6 hours | Monitor by TLC to avoid byproduct formation from extended heating. |
Problem: Complex Product Mixture and Purification Difficulties
Q: My TLC shows multiple spots, and I cannot separate my product using column chromatography. What's happening?
A: This is a frequent challenge, often stemming from side reactions or unreacted starting materials.[6][7]
-
Cause 1: Tar Formation.
-
Explanation: Strong acid and high heat can cause the indole product or intermediates to polymerize, resulting in a dark, tarry crude mixture that complicates purification.
-
Solution:
-
Revisit your choice of acid and temperature. Use the mildest conditions that afford a reasonable reaction rate.
-
Perform the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidative side reactions.
-
-
-
Cause 2: Unreacted Starting Materials.
-
Explanation: If the reaction does not go to completion, you will have to separate the product from the more polar hydrazine and the non-polar ketone.
-
Solution:
-
An initial aqueous workup can help remove the hydrazine salt. Partition the crude mixture between an organic solvent (e.g., ethyl acetate) and a mild base (e.g., saturated NaHCO₃ solution) to extract the acidic product into the aqueous layer. Re-acidification of the aqueous layer will precipitate the product.
-
-
-
Cause 3: Ineffective Chromatography.
-
Explanation: Indoles can streak on silica gel due to the slightly acidic nature of the silica and the basicity of the indole nitrogen. The carboxylic acid group adds to the complexity.
-
Solution:
-
Recrystallization: This is often the most effective method for purifying indole-carboxylic acids. Try solvents like ethanol, methanol, or ethanol/water mixtures.[5]
-
Column Chromatography Optimization: If chromatography is necessary, try a gradient elution with a hexane/ethyl acetate system. Adding a small amount of acetic acid (~1%) to the eluent can suppress tailing of the carboxylic acid product.
-
Reverse-Phase HPLC: For high-purity requirements, reverse-phase HPLC using an acetonitrile/water mobile phase with a formic acid or phosphoric acid modifier can be very effective.[8]
-
-
Caption: Troubleshooting workflow for synthesis optimization.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Indole Synthesis
Disclaimer: This is a representative protocol. Researchers should perform their own risk assessment and optimization.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydrazinyl-N-methylbenzoic acid hydrochloride (1.87 g, 10 mmol) and glacial acetic acid (30 mL).
-
Addition of Ketone: Add butan-2-one (1.08 g, 1.2 mL, 15 mmol, 1.5 equivalents) to the suspension.
-
Heating: Heat the reaction mixture to reflux (approx. 118 °C) with vigorous stirring. The mixture should become homogeneous as it heats.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent with 1% acetic acid). The reaction is typically complete within 12-16 hours.[5]
-
Workup (Precipitation): Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Slowly pour the reaction mixture into 150 mL of ice-cold water with stirring.
-
Isolation: A precipitate should form. Collect the crude solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 30 mL) to remove residual acetic acid and salts.
-
Drying: Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place the crude, dried solid into an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Dissolution: Heat the mixture gently on a hot plate with stirring until the solid completely dissolves. If it does not dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. For maximum recovery, subsequently place the flask in an ice bath or refrigerator for 1-2 hours.
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to a constant weight. The expected product is a solid with a molecular weight of 203.24 g/mol .[9][10]
References
- 1. One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceinfo.com [scienceinfo.com]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | 84100-84-5 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Separation of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 10. fluorochem.co.uk [fluorochem.co.uk]
Technical Support Center: Overcoming Challenges in the N-Methylation of Indole Rings
Welcome to the technical support center for the N-methylation of indole rings. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental organic transformation. The indole scaffold is a cornerstone in medicinal chemistry, and its N-methylation can profoundly influence a molecule's biological activity—a phenomenon often referred to as the "magic-methyl effect".[1][2] However, what appears to be a simple methylation can be fraught with challenges, from achieving the desired regioselectivity to ensuring the safety and scalability of the process.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles and achieve successful and reproducible N-methylation of your indole-containing compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the N-methylation of indoles in a practical question-and-answer format.
Issue 1: Low or No Yield of the N-Methylated Product
Question: I am not observing any significant formation of my desired N-methylated indole. What are the likely causes and how can I resolve this?
Answer: Low or no yield is a common frustration that can stem from several factors. Let's break down the potential causes and their solutions.
-
Inadequate Deprotonation of the Indole Nitrogen: The N-H bond of an indole needs to be sufficiently deprotonated to form the nucleophilic indolide anion for the reaction to proceed.
-
Solution: The choice of base is critical. For standard methylating agents like methyl iodide, a strong base such as sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is often effective.[3] If you are using weaker bases like potassium carbonate (K2CO3), ensure your solvent can facilitate the reaction. For instance, dimethylformamide (DMF) is a suitable solvent for reactions with K2CO3.[4][5]
-
-
Insufficient Reactivity of the Methylating Agent: While highly reactive methylating agents like methyl iodide and dimethyl sulfate are effective, they are also highly toxic.[4][6] Greener alternatives like dimethyl carbonate (DMC) are less reactive and may require more forcing conditions.
-
Solution: When using less reactive agents like DMC, higher temperatures (refluxing in DMF at ~130 °C) are often necessary.[4][5] The addition of a catalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or a phase-transfer catalyst like tetrabutylammonium bromide, can also enhance the reaction rate.[7]
-
-
Moisture in the Reaction: The presence of water can quench the base and the indolide anion, halting the reaction.
-
Solution: Always use anhydrous solvents and ensure your glassware is thoroughly dried. If using a moisture-sensitive base like NaH, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Issue 2: Poor Regioselectivity - Mixture of N- and C-Alkylated Products
Question: My reaction is producing a mixture of N-methylated and C3-methylated indoles. How can I improve the selectivity for N-methylation?
Answer: Achieving high regioselectivity is a central challenge in indole chemistry due to the nucleophilic character of both the nitrogen and the C3 position.[8] The reaction conditions play a pivotal role in directing the alkylation.
-
Understanding the Ambident Nucleophilicity: The indolide anion is an ambident nucleophile, meaning it can react at two different sites (N1 and C3). The outcome of the reaction is often dependent on whether it is under kinetic or thermodynamic control.
-
Favoring N-Alkylation:
-
Base and Solvent Choice: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF generally favors N-alkylation.[3] These conditions promote the formation of the N-anion.
-
Counterion Effects: The nature of the counterion from the base can influence the N/C selectivity.
-
Milder, Selective Reagents: Novel methods using reagents like phenyl trimethylammonium iodide (PhMe3NI) with cesium carbonate (Cs2CO3) as the base in toluene have shown excellent monoselectivity for N-methylation.[9][10][11]
-
-
Minimizing C-Alkylation: C-alkylation is often favored under conditions that promote electrophilic substitution on the indole ring. Avoid strongly acidic conditions which can activate the ring towards C-alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the pros and cons of common methylating agents for indole N-methylation?
A1: The choice of methylating agent is a critical decision that balances reactivity, safety, and scalability. Here's a comparison of commonly used reagents:
| Methylating Agent | Pros | Cons |
| Methyl Iodide (MeI) | Highly reactive, often leads to high yields. | Highly toxic, volatile (low boiling point), potential carcinogen, can lead to over-methylation.[4][6] |
| Dimethyl Sulfate (DMS) | Highly reactive, effective for a broad range of substrates. | Highly toxic and carcinogenic.[4][6] |
| Dimethyl Carbonate (DMC) | Environmentally friendly ("green" reagent), low toxicity, byproducts are methanol and CO2.[7][12] | Less reactive than MeI and DMS, often requires higher temperatures and/or catalysts.[7][12] |
| Phenyl Trimethylammonium Iodide (PhMe3NI) | Safe, non-toxic, easy-to-handle solid, provides excellent monoselectivity for N-methylation.[1][9][10] | May require specific bases like Cs2CO3 for optimal performance.[9][11] |
Q2: Can I perform N-methylation on an indole ring that has other sensitive functional groups?
A2: Yes, but careful selection of reagents and conditions is crucial to avoid side reactions. The use of milder, more selective methods is highly recommended. For instance, the PhMe3NI/Cs2CO3 system has been shown to tolerate a wide range of functional groups, including halides, ethers, nitro groups, aldehydes, esters, and nitriles.[6][11] Traditional methods with strong bases and highly reactive electrophiles may not be suitable for substrates with sensitive functionalities.
Q3: How can I achieve monomethylation and avoid the formation of quaternary ammonium salts?
A3: Over-alkylation to form a quaternary ammonium salt can be an issue, particularly with highly reactive methylating agents like methyl iodide. To favor monomethylation:
-
Stoichiometry: Use a controlled amount of the methylating agent (e.g., 1.0 to 1.2 equivalents).
-
Selective Reagents: Employing reagents known for their high monoselectivity, such as phenyl trimethylammonium iodide (PhMe3NI), is a highly effective strategy.[9][10][11]
Q4: What is the "Borrowing Hydrogen" methodology and how does it relate to indole alkylation?
A4: The "Borrowing Hydrogen" or "Hydrogen Autotransfer" is a powerful and atom-economical catalytic method for forming C-C and C-N bonds. In the context of indoles, it is primarily used for C3-alkylation using alcohols as the alkylating agents.[13][14] This method is generally not used for N-methylation.
Experimental Protocols
Here are detailed, step-by-step protocols for two common N-methylation methods.
Protocol 1: N-Methylation using Dimethyl Carbonate (DMC) - A Greener Approach
This protocol is adapted from a procedure developed for large-scale synthesis and emphasizes environmental safety.[4][7]
Materials:
-
Substituted Indole (1.0 equiv)
-
Potassium Carbonate (K2CO3, powder)
-
Dimethyl Carbonate (DMC)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the indole (1.0 equiv), potassium carbonate, and DMF.
-
Add dimethyl carbonate to the mixture.
-
Heat the reaction mixture to reflux (approximately 130 °C).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add water to the reaction mixture.
-
Extract the product with a suitable organic solvent (e.g., tert-butyl methyl ether).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Highly Selective N-Methylation using Phenyl Trimethylammonium Iodide (PhMe3NI)
This method provides excellent monoselectivity and is suitable for a wide range of substrates, including complex bioactive molecules.[9][11]
Materials:
-
Substituted Indole (1.0 equiv)
-
Phenyl Trimethylammonium Iodide (PhMe3NI, 2.5 equiv)
-
Cesium Carbonate (Cs2CO3, 2.0 equiv)
-
Toluene
Procedure:
-
In a reaction vial equipped with a magnetic stirring bar, combine the indole (1.0 equiv), phenyl trimethylammonium iodide (2.5 equiv), and cesium carbonate (2.0 equiv).
-
Add toluene to the vial.
-
Seal the vial and heat the inhomogeneous mixture to 120 °C in a heating block.
-
Stir the reaction for the required time (typically 11-23 hours), monitoring by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 2 N HCl until gas evolution ceases.
-
Extract the product with ethyl acetate (3 times).
-
Wash the combined organic extracts with 2 N HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Key Concepts
To further clarify the principles discussed, the following diagrams illustrate important aspects of indole N-methylation.
N- vs. C-Alkylation of the Indolide Anion
Caption: The indolide anion can be attacked at either the nitrogen or the C3 position.
Decision Tree for Selecting a Methylation Strategy
Caption: A decision-making workflow for choosing an appropriate N-methylation method.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 6. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 13. Nickel-catalysed chemoselective C-3 alkylation of indoles with alcohols through a borrowing hydrogen method - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Indole-2-Carboxylic Acid Derivatization
Welcome to the technical support center for indole-2-carboxylic acid derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this important scaffold. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format, explaining the causality behind experimental choices to empower your research.
Frequently Asked Questions (FAQs): Core Concepts
Q1: Why is N-protection of the indole ring often a critical first step?
The indole N-H proton is acidic and nucleophilic, which can lead to multiple side reactions. N-protection is crucial for several reasons:
-
Preventing Side Reactions: The unprotected N-H can be deprotonated by bases or react with electrophiles, leading to undesired N-alkylation, N-acylation, or other side products.
-
Improving Solubility: Many protecting groups enhance the solubility of the indole moiety in common organic solvents.
-
Directing Regioselectivity: An N-protecting group can block the N-1 position and electronically influence the indole ring, sometimes directing lithiation or other functionalizations to specific positions.[1] For instance, the bulky pivaloyl group can protect both the N-1 and C-2 positions due to steric hindrance.[1]
-
Increasing Stability: Electron-withdrawing protecting groups, such as Boc (tert-butyloxycarbonyl) or Ts (tosyl), decrease the electron density of the pyrrole ring, making it more stable towards oxidation but less reactive towards electrophiles.[2]
Q2: How do I choose the most suitable N-protecting group for my reaction sequence?
The choice is dictated by the planned downstream reaction conditions and the final deprotection strategy. A protecting group must be stable during your derivatization steps but readily removable under conditions that won't harm your final molecule.[2]
Table 1: Comparison of Common N-Protecting Groups for Indoles
| Protecting Group | Common Introduction Conditions | Stability | Common Deprotection Conditions | Key Considerations |
| Boc | (Boc)₂O, DMAP, TEA, THF/CH₂Cl₂ | Acid-labile | TFA, HCl in Dioxane/MeOH, Oxalyl chloride in MeOH[2] | Good for general protection; sensitive to strong acids. |
| Ts (Tosyl) | TsCl, NaH, DMF | Robust, stable to acid and base | Harsh conditions: Na/NH₃, Mg/MeOH, KOH with phase-transfer catalyst[2] | Very stable, but removal can be challenging.[2] |
| SEM | SEM-Cl, NaH, DMF | Stable to many conditions | TBAF in THF; Aqueous HCl in EtOH[3] | Allows for directed C-3 lithiation.[3] |
| Pivaloyl | Pivaloyl chloride, NaH, THF | Very robust | LDA in THF at 40-45 °C[1] | Offers steric protection at C-2; notoriously difficult to remove by other means.[1] |
Q3: I am consistently observing decarboxylation of my starting material. What causes this and how can I prevent it?
Decarboxylation is a common side reaction, particularly when heating indole-2-carboxylic acid above its melting point or under harsh acidic/basic conditions.[4] The electron-rich indole nucleus can stabilize the intermediate formed upon loss of CO₂, facilitating this process.
Prevention Strategies:
-
Avoid Excessive Heat: Whenever possible, run reactions at lower temperatures.
-
Derivatize Early: Convert the carboxylic acid to a more stable ester or amide before attempting reactions that require heat, such as cross-coupling.
-
Use Mild Conditions: Opt for modern, milder reaction protocols over harsh classical methods. For instance, copper-catalyzed decarboxylative N-arylation intentionally leverages this reactivity to form a new bond.[5][6]
-
N-Protection: In some cases, N-protection can alter the electronic properties of the ring, reducing the tendency for decarboxylation.
Troubleshooting Guide by Reaction Type
This section addresses specific issues encountered during common derivatization reactions.
References
Technical Support Center: HPLC Purification of Substituted Indole Carboxylic Acids
Welcome to the technical support center for the HPLC purification of substituted indole carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond generic protocols to explain the reasoning behind experimental choices. Our goal is to empower you with the expertise to overcome common challenges and optimize your purification workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Method Development & Optimization
Question 1: I'm starting with a new substituted indole carboxylic acid. How do I select the best column and mobile phase?
Answer:
Selecting the right stationary and mobile phase is the foundation of a successful separation. For substituted indole carboxylic acids, which have both hydrophobic (the indole ring) and ionizable (the carboxylic acid) functionalities, reverse-phase HPLC is the most common and effective approach.[1][2]
Column Selection:
-
C18 (Octadecylsilyl): This is the workhorse of reverse-phase chromatography and an excellent starting point.[2] It provides strong hydrophobic retention for the indole core. For general-purpose work, a high-purity, end-capped C18 column is recommended to minimize interactions with residual silanols, which can cause peak tailing with acidic compounds.[3]
-
C8 (Octylsilyl): If your compound is highly retained on a C18 column, a C8 column offers less hydrophobicity and can reduce retention times.
-
Phenyl-Hexyl: This stationary phase can provide alternative selectivity through π-π interactions with the aromatic indole ring, which can be beneficial for separating closely related isomers.[2]
-
Polar-Embedded/Endcapped Phases: These columns have functional groups incorporated into the stationary phase that can help to shield analytes from residual silanols, often leading to improved peak shape for acidic and basic compounds.[3]
Mobile Phase Selection:
The key to separating ionizable compounds like indole carboxylic acids is controlling the pH of the mobile phase to suppress the ionization of the carboxylic acid group.[4][5] This is typically achieved by using a buffered aqueous mobile phase with an organic modifier.
-
Aqueous Component: Start with HPLC-grade water and a suitable buffer. Phosphate buffers are common, but for mass spectrometry (MS) compatibility, volatile buffers like formic acid or acetic acid are necessary.[6][7]
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents.[7] ACN generally provides better peak shape and lower viscosity, while MeOH can offer different selectivity.
-
pH Adjustment: The pH of the mobile phase should be at least 2 pH units below the pKa of the carboxylic acid group (typically around 4-5 for indole carboxylic acids). A mobile phase pH of 2.5-3.0 is a good starting point.[8] This ensures the carboxylic acid is protonated (neutral), leading to better retention and symmetrical peak shapes.[3]
Initial Scouting Gradient:
A good starting point for method development is a broad gradient elution. This will help you determine the approximate organic solvent concentration needed to elute your compound of interest.
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C[9] |
| Detection | UV at 254 nm and 280 nm |
This initial run will provide valuable information about the retention behavior of your compound and any impurities, which can then be used to optimize the method.
Question 2: My peaks are tailing significantly. What are the likely causes and how can I fix it?
Answer:
Peak tailing is a common problem when working with acidic compounds like indole carboxylic acids.[3] The primary cause is often secondary interactions between the analyte and the stationary phase, specifically with residual silanol groups on the silica support.[3]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: This is the most effective first step. Lowering the pH of the mobile phase (e.g., to 2.5 with 0.1% trifluoroacetic acid or formic acid) will further suppress the ionization of both the indole carboxylic acid and the residual silanol groups, minimizing unwanted ionic interactions.[3]
-
Evaluate Your Column:
-
Age and Type: Older columns, especially those made with lower purity "Type A" silica, have a higher concentration of acidic silanol groups and are more prone to causing peak tailing with basic and acidic compounds.[3]
-
End-capping: Ensure you are using a high-quality, end-capped column. End-capping chemically deactivates a majority of the residual silanols.[10]
-
Alternative Stationary Phases: If tailing persists, consider a column with a polar-embedded or polar-endcapped stationary phase, which can shield the analyte from silanol interactions.[3]
-
-
Reduce Sample Mass Load: Injecting too much sample can saturate the stationary phase, leading to peak distortion that often appears as tailing.[3] Dilute your sample and inject a smaller mass to see if the peak shape improves.
-
Check for Column Contamination or Voids: Contaminants from previous samples can accumulate at the head of the column, and over time, a void can form in the packing material.[3] Both can lead to poor peak shape. Try flushing the column or reversing it (if the manufacturer allows) and washing it to remove contaminants. If a void is suspected, the column may need to be replaced.
Section 2: Preparative Purification & Scaling
Question 3: I have an optimized analytical method. How do I scale it up for preparative purification?
Answer:
Scaling up from an analytical to a preparative method requires careful consideration of several factors to maintain resolution while increasing throughput.[11] The goal is to maximize the amount of sample purified per run without compromising purity.
Step-by-Step Scaling Protocol:
-
Optimize Analytical Separation: Before scaling up, ensure your analytical method provides adequate resolution between your target compound and any impurities.[11]
-
Determine Maximum Sample Loading on the Analytical Column: Gradually increase the injection volume or concentration of your sample on the analytical column until you see a decrease in resolution between the peak of interest and adjacent impurities.[11] This will help you determine the loading capacity of the stationary phase.
-
Calculate Preparative Flow Rate and Injection Volume: The flow rate and injection volume can be scaled linearly based on the cross-sectional area of the columns.[11]
-
Flow Rate Scaling:
-
Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)
-
-
Injection Volume Scaling:
-
Preparative Injection Volume = Analytical Injection Volume × (Preparative Column Radius² / Analytical Column Radius²)
-
-
| Parameter | Analytical Column (4.6 mm ID) | Preparative Column (21.2 mm ID) |
| Flow Rate | 1.0 mL/min | 21.2 mL/min |
| Injection Volume | 10 µL | 212 µL |
| Sample Load | 0.1 mg | 2.12 mg |
| (Note: These are theoretical starting points and may require further optimization.) |
-
Adjust Gradient Time (if applicable): When scaling a gradient method, the gradient time should be kept proportional to the column volume to maintain similar resolution. However, for preparative work, it's often beneficial to use a shallower gradient around the elution point of the target compound to maximize resolution from closely eluting impurities.
-
Sample Solubility and Injection Solvent: Dissolve your crude sample in a solvent that is as weak as or weaker than the initial mobile phase conditions to avoid peak distortion.[12] If your sample is not soluble in the initial mobile phase, use the minimum amount of a stronger solvent necessary for dissolution.
Section 3: Chiral Separations
Question 4: I need to separate enantiomers of a chiral substituted indole carboxylic acid. What is the best approach?
Answer:
Separating enantiomers requires a chiral environment, which can be achieved in HPLC in two primary ways: using a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA).[13] The use of CSPs is generally more common and straightforward.
Chiral Stationary Phases (CSPs):
The separation of enantiomers on a CSP relies on the formation of transient diastereomeric complexes between the analytes and the chiral selector of the stationary phase. For a successful separation, there must be at least three points of interaction between the analyte and the CSP.
-
Polysaccharide-Based CSPs (e.g., Cellulose or Amylose derivatives): These are the most versatile and widely used CSPs for a broad range of compounds, including acidic molecules.[14] Columns like Chiralcel® OD and Chiralpak® AD are excellent starting points for screening.
-
Macrocyclic Glycopeptide-Based CSPs (e.g., Teicoplanin, Vancomycin): These columns, such as Chirobiotic™ T, are also effective for separating chiral acids.[14]
-
Pirkle-Type or Brush-Type CSPs: These phases often require derivatization of the carboxylic acid to an amide or ester to achieve separation, which can be a cumbersome extra step.
Mobile Phase Considerations for Chiral Separations:
-
Normal Phase vs. Reverse Phase: Chiral separations can be performed in both normal-phase (e.g., hexane/isopropanol) and reverse-phase modes. Polysaccharide-based columns are versatile in both modes. For acidic compounds, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase is often necessary to obtain good peak shapes and achieve separation.
-
Screening Strategy: A common strategy is to screen a few different CSPs (e.g., a cellulose-based and an amylose-based column) with a couple of standard mobile phase systems (e.g., hexane/ethanol and hexane/isopropanol, both with 0.1% TFA).
Chiral Derivatization:
An alternative, indirect approach is to react your racemic indole carboxylic acid with an enantiomerically pure chiral derivatizing agent to form two diastereomers.[13] These diastereomers can then be separated on a standard achiral reverse-phase column (e.g., C18).[13] This method can be effective but requires a clean and complete derivatization reaction and the availability of a suitable derivatizing agent.[13]
References
- 1. rjptonline.org [rjptonline.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. mastelf.com [mastelf.com]
- 9. mdpi.com [mdpi.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. agilent.com [agilent.com]
- 12. HPLC故障排除指南 [sigmaaldrich.com]
- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Formylation of Trimethyl Indoles
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formylation of trimethyl-substituted indoles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot and optimize your synthetic strategies effectively. Formylating a highly substituted, electron-rich heterocycle like a trimethyl indole can be fraught with unexpected side reactions. This guide addresses the most common issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Issues in Trimethyl Indole Formylation
Q1: My Vilsmeier-Haack formylation of a trimethylindole is sluggish, providing low yields and unreacted starting material. What are the critical parameters I should check first?
A1: The Vilsmeier-Haack reaction, while classic for indole formylation, is highly sensitive to several foundational parameters, especially with substituted substrates.[1][2] Low conversion often points to issues with reagent activity or reaction conditions rather than a fundamental flaw in the substrate's reactivity.
Root Cause Analysis:
-
Vilsmeier Reagent Degradation: The electrophile in this reaction, the Vilsmeier reagent (a chloroiminium salt), is formed in situ from dimethylformamide (DMF) and an activating agent, typically phosphorus oxychloride (POCl₃).[2][3] This reagent is highly moisture-sensitive. Any water present in the DMF or the reaction vessel will rapidly quench the POCl₃ and the formed Vilsmeier reagent, halting the reaction.
-
Insufficient Activation Temperature: The formation of the Vilsmeier reagent requires a specific temperature profile. While the subsequent formylation of the indole is often performed at low temperatures, the initial reaction between DMF and POCl₃ needs to be controlled carefully, typically between 0-10 °C, to ensure complete formation without decomposition.[4]
-
Substrate Reactivity: While indoles are electron-rich, the specific substitution pattern on your trimethyl indole can influence nucleophilicity. Methyl groups are electron-donating and generally activate the ring, but their position can also introduce steric hindrance, slowing the reaction.[5]
Troubleshooting & Recommended Protocol:
-
Reagent Quality is Paramount:
-
Use freshly distilled, anhydrous DMF. Commercial anhydrous DMF should be used immediately after opening.
-
Ensure your POCl₃ is of high purity and has been stored under inert gas. Older bottles can absorb moisture and lose activity.
-
-
Strict Anhydrous Conditions:
-
Flame-dry all glassware and allow it to cool under a stream of dry nitrogen or argon.
-
Conduct the entire experiment under an inert atmosphere.[6]
-
-
Controlled Reagent Addition & Temperature: The temperature must be carefully managed at each stage. High local concentrations of reagents or temperature spikes can lead to side product formation.[7]
Optimized Vilsmeier Reagent Formation Protocol:
-
To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous DMF (3-4 equivalents relative to the indole).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add POCl₃ (1.1-1.5 equivalents) dropwise via a syringe, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent. The solution should become a thick, pale-yellow or pinkish salt slurry.[8]
-
Cool the reagent to the desired reaction temperature (often 0 °C or lower) before adding the indole substrate.
Q2: My reaction mixture turns dark brown or black, and I'm isolating a complex, insoluble material instead of my desired product. What is causing this polymerization?
A2: The formation of dark, polymeric tars is a classic sign of acid-catalyzed oligomerization of the indole nucleus.[9] This is a significant side reaction, especially under the strongly acidic conditions of the Vilsmeier-Haack reaction or other electrophilic formylation methods.
Root Cause Analysis:
The indole ring, particularly at the C3 position, is highly nucleophilic. It can readily attack an electrophilically activated indole (e.g., a protonated indole or an intermediate iminium species), leading to the formation of dimers, trimers, and higher-order oligomers.[1][9][10] While methyl groups can sterically hinder this process to some extent, it remains a prevalent side reaction pathway, especially if the desired formylation is slow.
Troubleshooting & Mitigation Strategies:
-
Temperature Control: This is the most critical factor. Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0 °C or even -10 °C and only warm if necessary. Monitor by TLC to find the optimal balance.
-
Stoichiometry: Use only a slight excess of the Vilsmeier reagent (e.g., 1.1 to 1.2 equivalents). A large excess of the acidic reagent can accelerate polymerization.
-
Reverse Addition: Instead of adding the indole to the Vilsmeier reagent, consider adding the pre-formed Vilsmeier reagent slowly to the indole solution. This keeps the concentration of the indole high relative to the electrophile, potentially favoring the desired intramolecular reaction over intermolecular polymerization.
-
Solvent Choice: Using a non-polar co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) in addition to DMF can sometimes improve solubility and reduce side reactions.
Below is a diagram illustrating the general mechanism for acid-catalyzed dimerization, a key step in polymer formation.
Caption: Acid-catalyzed dimerization of indole.
Section 2: Substrate-Specific Side Reactions
Q3: I am attempting a Vilsmeier-Haack reaction on 1,2,3-trimethylindole and did not get formylation on the aromatic ring. Instead, I isolated 2-(1,3-dimethylindol-2-yl)acetaldehyde. Is this an expected side reaction?
A3: Yes, this is not only an expected outcome but often the major product. When the highly nucleophilic C3 position and the adjacent C2 position are blocked by methyl groups, the Vilsmeier reagent acts as a strong base and electrophile, promoting reaction at one of the adjacent methyl groups.
Root Cause Analysis:
The mechanism shifts from an electrophilic aromatic substitution to a reaction involving the C2-methyl group. The Vilsmeier reagent is proposed to abstract a proton from the C2-methyl group, forming an enamine-like intermediate. This intermediate then attacks a second molecule of the Vilsmeier reagent, leading to the formation of an acetaldehyde derivative after hydrolysis during workup. This side-chain formylation is a known pathway for indoles with blocked C2 and C3 positions.[11]
Workflow for Product Confirmation:
-
Mass Spectrometry (MS): The product will have a mass corresponding to the addition of a C₂H₂O group (+42.01 Da) to the starting material, not a CHO group (+28.00 Da).
-
¹H NMR Spectroscopy: Look for the characteristic aldehyde proton signal (~9.5-10 ppm) and a methylene singlet (~3.5-4.0 ppm) corresponding to the -CH₂-CHO group. The signal for the C2-methyl group of the starting material will be absent.
-
¹³C NMR Spectroscopy: Confirm the presence of an aldehyde carbon (~190-200 ppm) and a new methylene carbon.
Caption: Reaction pathway for side-chain formylation.
Q4: My formylation of 2,3,3-trimethyl-3H-indole (an indolenine) yielded a bright yellow product that appears to be a dialdehyde, not the expected mono-aldehyde. What is the cause of this?
A4: This is the expected and well-documented outcome for the Vilsmeier-Haack reaction on 2,3,3-trimethyl-3H-indole. The reaction does not occur on the indole ring itself but rather proceeds via a double formylation of the activated C2-methyl group, leading to an indol-2-ylidene-malondialdehyde derivative.[12][13]
Root Cause Analysis:
The 3H-indole (indolenine) tautomer lacks the aromatic pyrrole ring's typical reactivity. Instead, the C2-methyl group is activated by the adjacent imine nitrogen. The reaction proceeds through the following steps:
-
The Vilsmeier reagent formylates the C2-methyl group once.
-
This initial product rapidly tautomerizes to a more stable conjugated enamine.
-
This enamine is highly nucleophilic and immediately reacts with a second equivalent of the Vilsmeier reagent.
-
Hydrolysis during aqueous workup yields the stable, conjugated 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydroindole.[12]
Table 1: Spectroscopic Data for Product Confirmation
| Spectroscopic Method | Expected Observation for Malondialdehyde Derivative |
| ¹H NMR | Two distinct aldehyde protons (e.g., ~8.5-9.5 ppm), signals for the gem-dimethyl group at C3, and aromatic protons. |
| ¹³C NMR | Two distinct aldehyde carbons (~190 ppm), a highly deshielded olefinic carbon at C2 (~170-180 ppm). |
| UV-Vis | Strong absorption in the visible range due to the extended conjugation, explaining the yellow color. |
| Mass Spec (HRMS) | Molecular ion peak corresponding to the addition of two formyl groups and loss of two protons (C₂H₂O₂). |
Section 3: Alternative Methods and Final Recommendations
Q5: Given these potential side reactions, are there alternative formylation methods that might provide better selectivity for trimethyl indoles?
A5: While the Vilsmeier-Haack reaction is a workhorse, its limitations with highly substituted substrates have driven the development of alternative methods. However, many classical named reactions are often less suitable.
-
Reimer-Tiemann & Duff Reactions: These generally give poor yields with indoles and can lead to complex mixtures or even ring-expansion products, making them unsuitable for these specific substrates.[12]
-
Boron-Catalyzed Formylation: A newer method using trimethyl orthoformate (TMOF) as the formyl source and a Lewis acid like BF₃·OEt₂ has shown promise for formylating various positions on the indole ring under mild conditions.[14][15] However, a common side reaction with this method is the formation of tris(indolyl)methanes (TIMs), especially if the reaction is not carefully controlled.[14]
-
Photochemical & Metal-Catalyzed Methods: Recent literature describes various transition-metal-free or metal-catalyzed C-H formylation reactions using sources like TMEDA, DMSO, or formaldehyde.[16][17][18][19] These often offer different selectivity profiles and milder conditions but may require specialized equipment or catalysts and have not been extensively tested on diverse trimethyl indole scaffolds.
Final Recommendation:
For the formylation of trimethyl indoles, a thorough understanding of the substrate is key.
-
For C3-blocked indoles like 1,2,3-trimethylindole , expect side-chain formylation with the Vilsmeier-Haack reaction. If ring formylation is desired, alternative synthetic routes may be necessary.
-
For 2,3,3-trimethyl-3H-indole , the Vilsmeier-Haack reaction is a reliable method to produce the malondialdehyde derivative, which itself is a versatile synthetic intermediate.[12][13]
Always begin with small-scale test reactions, carefully controlling temperature and stoichiometry, and use TLC or LC-MS to monitor for the formation of side products. By understanding the mechanistic possibilities, you can better control the reaction's outcome or correctly identify unexpected but mechanistically sound products.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Oligomerization of Indole Derivatives with Incorporation of Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The vilsmeier‐haack formylation of 1,2,3‐trimethylindole | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. [PDF] Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air | Semantic Scholar [semanticscholar.org]
- 19. Indole synthesis [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Indole Synthesis
Welcome to the technical support center for palladium-catalyzed indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields in their synthetic routes. As a senior application scientist, I will provide field-proven insights and evidence-based solutions to common problems, moving beyond simple procedural lists to explain the underlying chemical principles.
Introduction: The Nuances of Palladium Catalysis in Indole Synthesis
Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, offering unparalleled efficiency in constructing the indole core, a privileged scaffold in medicinal chemistry.[1][2] Methods such as the Buchwald-Hartwig, Heck, Sonogashira, and Larock syntheses have provided access to a vast array of functionalized indoles.[3][4] However, the success of these reactions is highly sensitive to a multitude of parameters. Low yields are a frequent and frustrating issue, often stemming from subtle problems with reagents, catalysts, or reaction conditions. This guide will address these challenges in a practical, question-and-answer format to help you diagnose and resolve the issues in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is not initiating, or the conversion of my starting material is very low. What are the primary factors to investigate?
Low or no conversion is a common starting point for troubleshooting. The issue often lies with the catalyst's activity, the reaction conditions, or the purity of your reagents.
A1: Initial Diagnostic Workflow
Here is a systematic approach to diagnosing the root cause of low conversion:
1. Catalyst Integrity and Activation:
-
Palladium Precursor: The choice and quality of the palladium source are critical. Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(CH₃CN)₂.[3] Ensure your palladium source is from a reputable supplier and has been stored correctly. Older or improperly stored reagents can exhibit reduced activity.
-
Ligand Selection: The ligand is arguably the most critical component for catalyst activity and stability.[5] For C-N bond-forming reactions like the Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos are often superior.[6] For Heck or Sonogashira couplings, ligands like PPh₃ or dppe might be suitable.[3] The Pd-to-ligand ratio is also crucial; a 1:2 or 1:4 ratio is often optimal to prevent catalyst decomposition.[7]
-
Catalyst Deactivation: A primary cause of low conversion is the deactivation of the active Pd(0) or Pd(II) species. This can occur through the formation of inactive palladium black (elemental palladium).[8][9] This is often promoted by impurities, high temperatures, or an inappropriate ligand.
2. Reaction Conditions:
-
Temperature: Many palladium-catalyzed reactions require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition and side reactions.[10] A systematic temperature screen is advisable.
-
Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF, DMSO, or dioxane are common, but their purity is paramount.[7][11] Ensure you are using anhydrous solvents, as water can interfere with the catalytic cycle.
-
Base: The base plays a multifaceted role, including deprotonating the amine in Buchwald-Hartwig reactions and neutralizing acids formed during the reaction. The strength and solubility of the base are important. Common choices include K₃PO₄, Cs₂CO₃, and NaOt-Bu.[3][12]
3. Reagent Purity:
-
Starting Materials: Impurities in your starting materials, such as the aryl halide or the amine, can poison the catalyst.[13] It is advisable to purify starting materials if their quality is uncertain.
-
Atmosphere: Many palladium-catalyzed reactions are sensitive to oxygen.[3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation of the catalyst and phosphine ligands.
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low conversion in palladium-catalyzed indole synthesis.
Q2: I am observing the formation of multiple products, leading to a low yield of the desired indole. How can I improve selectivity?
Poor selectivity can manifest as the formation of regioisomers or undesired side products. The root cause often lies in the reaction mechanism and can be influenced by ligands, temperature, and substrate electronics.
A2: Strategies to Enhance Selectivity
1. Ligand-Controlled Selectivity:
-
The steric and electronic properties of the ligand can have a profound impact on the regioselectivity of a reaction.[14] For instance, in C-H functionalization reactions, different ligands can direct the reaction to different positions on the indole ring. A systematic screening of ligands with varying steric bulk and electronic properties is a powerful tool to improve selectivity.
2. Temperature and Reaction Time:
-
Thermodynamic vs. Kinetic Control: In some cases, different products may be favored under different temperature regimes. A lower temperature may favor the kinetically controlled product, while a higher temperature may lead to the thermodynamically more stable product.[13] Monitoring the reaction over time can also reveal if the desired product is an intermediate that is being consumed in a subsequent reaction.
3. Substrate Modification:
-
Protecting Groups: The presence of a protecting group on the indole nitrogen can influence the electronic properties of the ring and direct functionalization to a specific position. Common protecting groups include Boc, Ts, and SEM.
-
Directing Groups: In C-H activation strategies, a directing group can be temporarily installed on the substrate to guide the palladium catalyst to a specific C-H bond, thereby ensuring high regioselectivity.[1]
4. Additives:
-
In some cases, additives can suppress side reactions. For example, in aza-Wacker reactions, Bu₄NBr has been shown to prevent undesired olefin isomerization.[15]
Table 1: Common Side Products and Potential Solutions
| Side Product/Issue | Potential Cause | Suggested Solution(s) |
| Hydrodehalogenation | Catalyst deactivation pathway, presence of protic impurities. | Use a more robust ligand, ensure anhydrous conditions. |
| Homocoupling of Aryl Halide | Inefficient transmetalation or amine coordination. | Screen different bases or solvents to improve solubility and reactivity. |
| Formation of Regioisomers | Competing reaction pathways. | Screen different ligands, adjust reaction temperature, use a directing group. |
| Product Decomposition | Reaction temperature is too high, or the product is unstable under the reaction conditions. | Lower the reaction temperature, use a milder base.[11] |
Q3: My reaction works for simple substrates, but the yield drops significantly with more complex or electron-poor indoles. How can I address this?
The electronic nature of the indole substrate can significantly impact its reactivity. Electron-withdrawing groups (EWGs) decrease the nucleophilicity of the indole ring, making it less reactive in many coupling reactions.[11]
A3: Overcoming Challenges with Difficult Substrates
1. Enhancing Catalyst Activity:
-
More Active Catalysts: For electron-poor substrates, more active catalyst systems are often required. This may involve using third- or fourth-generation Buchwald-Hartwig catalysts with highly active ligands like GPhos or AdBrettPhos.
-
Higher Catalyst Loading: While not always ideal, increasing the catalyst loading can sometimes overcome the lower reactivity of the substrate.
2. Optimizing Reaction Conditions:
-
Harsher Conditions: Electron-poor substrates may require higher temperatures or longer reaction times to achieve good conversion.[11] However, this must be balanced against the risk of catalyst and substrate decomposition.
-
Solvent Effects: Polar aprotic solvents like DMSO or DMF can sometimes enhance the rate of reaction for less reactive substrates.[11]
3. Modifying the Synthetic Strategy:
-
Alternative Coupling Partners: If a particular aryl halide is unreactive, consider using a more reactive halide (I > Br > Cl) or a triflate.
-
Change in Reaction Type: If a Buchwald-Hartwig amination is failing, it might be worth exploring an alternative synthetic route, such as a Fischer indole synthesis, which has different substrate requirements.[16][17]
Experimental Protocol: General Procedure for a Buchwald-Hartwig Amination of an Electron-Poor Indole
This protocol provides a starting point for optimizing the coupling of an electron-poor indole with an aryl bromide.
-
Reaction Setup: To a flame-dried Schlenk tube, add the aryl bromide (1.0 mmol), the electron-poor indole (1.2 mmol), a bulky phosphine ligand (e.g., XPhos, 0.04 mmol), and a palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol).
-
Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Addition of Base and Solvent: Add a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 mmol) and an anhydrous solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion: A Systematic Approach to Optimization
Troubleshooting low yields in palladium-catalyzed indole synthesis requires a systematic and logical approach. By carefully considering the roles of the catalyst, ligands, solvent, base, and temperature, and by being mindful of the purity of your reagents, you can effectively diagnose and resolve many common issues. Remember that each substrate and reaction is unique, and a degree of empirical optimization is almost always necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Blog Posts [dukevertices.org]
- 5. research.rug.nl [research.rug.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis [organic-chemistry.org]
- 17. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up the Synthesis of 1,2,3-Trimethyl-1H-indole-5-carboxylic acid
Introduction
Welcome to the technical support center for the synthesis of 1,2,3-Trimethyl-1H-indole-5-carboxylic acid (CAS: 356773-97-2). This molecule is a key intermediate in various research and development applications, particularly in the pharmaceutical and materials science sectors.[1][2][3] Scaling up its synthesis from the lab bench to pilot or production scale presents unique challenges that can impact yield, purity, and process safety.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of scaling up this specific indole synthesis. Our approach is built on established chemical principles and field-proven insights to ensure your success.
Overall Synthetic Workflow
The most reliable and scalable route to this compound involves a multi-step process. The core of this synthesis is the classic Fischer indole reaction, followed by N-alkylation of the indole nitrogen and subsequent hydrolysis of an ester protecting group.
Caption: High-level overview of the three-stage synthesis process.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems you may encounter during the scale-up process in a question-and-answer format.
Problem: Low Yield or Stalled Reaction in Fischer Indole Synthesis (Step 1)
Question: We're scaling up the initial Fischer indole cyclization, and our yields have dropped significantly from 85% at the 10g scale to less than 50% at the 1kg scale. What's going wrong?
Answer: A drop in yield during the scale-up of a Fischer indole synthesis is a frequent challenge.[4] The primary causes are often related to mass and heat transfer limitations that don't scale linearly.[4]
Potential Causes & Solutions:
-
Inefficient Heat Transfer: The Fischer indole synthesis is often exothermic.[4] Heat that dissipates easily in small flasks can build up in large reactors, creating localized "hot spots." These hot spots can lead to the degradation of your starting materials, intermediates, or final product, frequently resulting in tar formation.
-
Solution: Employ a jacketed reactor with an efficient heat transfer fluid to maintain precise temperature control. Monitor the internal reaction temperature, not just the jacket temperature. A controlled, slower addition of the acid catalyst can also help manage the exotherm.
-
-
Poor Mixing and Mass Transfer: Inadequate agitation in a large vessel can lead to areas of low reactant concentration, slowing the reaction rate. It can also contribute to the localized overheating mentioned above.
-
Solution: Ensure your reactor is equipped with an appropriately designed agitator (e.g., pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogeneous mixture. Baffles within the reactor can also improve mixing efficiency.
-
-
Sub-optimal Acid Catalyst Concentration: The choice and concentration of the acid catalyst are critical.[5] While strong Brønsted acids like H₂SO₄ or polyphosphoric acid (PPA) are effective, they can also promote side reactions and tarring if not used correctly at scale.
Caption: Troubleshooting workflow for low yield in scale-up synthesis.
Problem: Poor Selectivity in N-Methylation (Step 2)
Question: During the N-methylation step, we are observing significant amounts of O-methylation on the carboxylic ester, and in some cases, what appears to be C-methylation on the indole ring. How can we improve selectivity for the N-1 position?
Answer: Achieving high selectivity in methylation is crucial for purity and yield. The choice of methylating agent and base is paramount.
Potential Causes & Solutions:
-
Reactive Methylating Agent: Highly reactive agents like methyl iodide (MeI) can be less selective. While effective, they require careful control of stoichiometry and temperature to avoid over-methylation or reaction at other nucleophilic sites.
-
Incorrect Base: Using a very strong base like sodium hydride (NaH) can generate multiple nucleophilic sites, potentially leading to undesired C-alkylation.[10] While NaH ensures complete deprotonation of the indole nitrogen, its high reactivity can be problematic at scale.
| Parameter | Methyl Iodide (MeI) / NaH | Dimethyl Carbonate (DMC) / K₂CO₃ | Reference |
| Selectivity | Lower; risk of O- and C-methylation | High N-selectivity | [7][8] |
| Reactivity | High; reaction at lower temperatures | Lower; requires heating (reflux) | [8][10] |
| Safety (Scale) | MeI is toxic; NaH is pyrophoric | DMC is less toxic, K₂CO₃ is safer | [7] |
| Workup | Can be more complex | Generally straightforward aqueous workup | [8] |
| Table 1: Comparison of Common N-Methylation Reagents and Bases. |
Problem: Product Isolation and Purity Issues (All Steps)
Question: After the final saponification, our product is "oiling out" instead of crystallizing during workup, and the final purity by HPLC is only 90%. How can we improve our isolation and purification process?
Answer: Isolation challenges are common when batch sizes increase. "Oiling out" indicates that the product is precipitating from the solution as a liquid phase rather than a solid, often trapping impurities.
Potential Causes & Solutions:
-
Improper Solvent/Anti-Solvent System: The choice of solvent for crystallization is critical. The rate of cooling or addition of an anti-solvent can drastically affect crystal formation.
-
Solution: Conduct small-scale solubility studies to identify a better recrystallization solvent system. If using an anti-solvent, add it slowly to a warm, saturated solution of your crude product with vigorous stirring. Seeding the solution with a small amount of pure crystalline product can also promote proper crystal growth over oiling out.
-
-
Residual Impurities: Tars from the Fischer synthesis or unreacted starting materials can inhibit crystallization.
-
Solution: Before attempting crystallization, consider a simple purification step. This could include a carbon treatment to remove colored impurities or an aqueous wash to remove water-soluble materials. A straightforward filtration of the crude product solution through a pad of silica gel or Celite® can also remove particulate matter and some baseline impurities.
-
-
Ineffective Final Purification: While large-scale column chromatography is possible, it is often expensive and time-consuming.
-
Solution: Focus on optimizing the crystallization. If purity remains an issue, consider a trituration step. This involves stirring the crude solid or oil as a slurry in a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. This can effectively "wash" the impurities away from your product. Purity should be monitored throughout the process using a validated HPLC method.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety considerations when scaling up this synthesis? A1: The main safety concerns are:
-
Thermal Hazards: The Fischer indole synthesis can be highly exothermic.[4] A thermal runaway is a significant risk without proper temperature control. Always perform a reaction calorimetry study before proceeding to a large scale.
-
Reagent Handling: Handling large quantities of strong acids (H₂SO₄, PPA), pyrophoric bases (NaH, if used), and toxic methylating agents (methyl iodide, if used) requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed-transfer systems).
-
Solvent Hazards: The use of large volumes of flammable organic solvents necessitates working in a well-ventilated, spark-free environment with appropriate fire suppression systems.
Q2: How do I choose the right solvent for scale-up? A2: Solvent selection is critical and goes beyond just solubility.[12] At scale, you must also consider:
-
Boiling Point: The solvent's boiling point dictates the accessible temperature range for your reaction.
-
Safety & Environmental: Consider toxicity, flammability, and environmental impact (EHS assessment).
-
Workup: The solvent should allow for easy product isolation and not form problematic azeotropes or emulsions.
-
Cost: Solvent cost becomes a significant factor in the overall process economics at a large scale.
Q3: What analytical techniques are essential for process monitoring? A3: Robust analytical monitoring is key to a successful and reproducible scale-up.
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative checks of reaction completion at the reactor side.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. Use it to monitor the disappearance of starting materials and the appearance of the product, as well as to determine the purity profile of intermediates and the final product.[11][13]
-
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): Essential for structural confirmation of the final product and for identifying any unknown impurities that may arise during the scale-up process.
Detailed Experimental Protocols
Disclaimer: These protocols are intended as a starting point. All procedures should be optimized and validated at a small scale before attempting a large-scale reaction. Adherence to all local safety regulations is mandatory.
Protocol 1: Synthesis of Ethyl 2,3-dimethyl-1H-indole-5-carboxylate
-
Reactor Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with 4-hydrazinobenzoic acid (1.0 eq).
-
Solvent Addition: Add absolute ethanol (approx. 5-10 volumes). Begin agitation.
-
Reagent Addition: Add 3-methyl-2-butanone (1.1 eq).
-
Catalyst Addition: Cool the mixture to 0-5 °C using the reactor jacket. Slowly add concentrated sulfuric acid (0.5 - 1.0 eq) dropwise, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a separate vessel containing ice water (10-20 volumes).
-
Isolation: The product will precipitate as a solid. Stir the slurry for 1-2 hours. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a cold, non-polar solvent (e.g., hexane) to remove organic-soluble impurities.
-
Drying: Dry the solid under vacuum at 50-60 °C to a constant weight.
Protocol 2: Synthesis of Ethyl 1,2,3-trimethyl-1H-indole-5-carboxylate
-
Reactor Setup: Charge the reactor with the dried ethyl 2,3-dimethyl-1H-indole-5-carboxylate (1.0 eq), potassium carbonate (2.0 eq), and N,N-dimethylformamide (DMF, 5-10 volumes).
-
Reagent Addition: Add dimethyl carbonate (DMC, 2.0-3.0 eq).
-
Reaction: Heat the stirred mixture to 120-130 °C and maintain for 3-6 hours. Monitor the reaction for the disappearance of the starting material by HPLC.[8]
-
Workup: Cool the reaction mixture to 0-5 °C. Slowly add ice-cold water, which will cause the product to precipitate.
-
Isolation: Stir the resulting slurry for 1 hour. Collect the solid by filtration, wash with water, and dry under vacuum.[8]
Protocol 3: Synthesis of this compound (Saponification)
-
Reactor Setup: Charge the reactor with the crude ethyl 1,2,3-trimethyl-1H-indole-5-carboxylate (1.0 eq) and a mixture of ethanol and water (e.g., 3:1 ratio).
-
Base Addition: Add sodium hydroxide (NaOH, 2.0-3.0 eq) as a solution in water.
-
Reaction: Heat the mixture to 60-70 °C and stir until the reaction is complete (typically 2-4 hours, monitor by HPLC).
-
Workup: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution to 0-5 °C in an ice bath. Slowly add concentrated hydrochloric acid (HCl) to adjust the pH to ~2-3. The final product will precipitate.
-
Isolation & Purification: Stir the slurry for 1 hour. Collect the solid by filtration and wash with cold water. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to achieve high purity. Dry the final product under vacuum.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. This compound [oakwoodchemical.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 9. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 10. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. Separation of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. benchchem.com [benchchem.com]
- 13. 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | 84100-84-5 | Benchchem [benchchem.com]
Technical Support Center: Purification of Indole Carboxylic Acids in Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for overcoming challenges in the purification of indole carboxylic acids. Our focus is on providing not just protocols, but the scientific reasoning behind them, ensuring you can adapt and optimize these methods for your specific synthetic route.
Introduction: The Challenge of Purity in Indole Carboxylic Acid Synthesis
Indole carboxylic acids are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their synthesis, while well-established, often yields a crude product contaminated with various impurities. These can arise from side reactions, incomplete conversion of starting materials, or degradation of the desired product. Achieving high purity is paramount for subsequent applications, particularly in drug development where even trace impurities can have significant biological effects. This guide is designed to be a practical resource for identifying and eliminating these common impurities.
Part 1: Troubleshooting Guide - Common Impurities and Their Removal
This section addresses specific problems you might encounter during the purification of your synthesized indole carboxylic acid. Each problem is followed by a detailed explanation of the likely causes and a step-by-step guide to resolving the issue.
Problem 1: My final product is contaminated with a starting material, indole-3-carbaldehyde.
Root Cause Analysis: This is a common issue when synthesizing indole-3-carboxylic acid via the oxidation of indole-3-carbaldehyde. The incomplete conversion of the aldehyde to the carboxylic acid is the primary reason for this contamination.
Troubleshooting Strategy: Selective Extraction and Recrystallization
A multi-step approach involving selective solvent extraction and recrystallization is highly effective. A patented method highlights the use of a methyl ketone organic solvent to effectively remove residual indole-3-carbaldehyde.[1]
Detailed Protocol: Purification of Indole-3-Carboxylic Acid
-
Initial Workup:
-
Following the oxidation reaction, quench the reaction mixture as per your established protocol.
-
Adjust the pH of the aqueous solution to be alkaline (pH > 8) using a suitable base (e.g., NaOH, KOH). This will deprotonate the indole-3-carboxylic acid, forming its water-soluble salt.
-
-
Selective Aldehyde Removal:
-
To the alkaline aqueous solution, add a methyl ketone solvent such as methyl isobutyl ketone (MIBK).[1]
-
Stir the biphasic mixture vigorously for 30-60 minutes. The unreacted, neutral indole-3-carbaldehyde will preferentially partition into the organic MIBK layer.
-
Separate the aqueous layer containing the sodium or potassium salt of your indole-3-carboxylic acid. Discard the organic layer.
-
Repeat the extraction with fresh MIBK to ensure complete removal of the aldehyde.
-
-
Acidification and Precipitation:
-
Cool the aqueous layer in an ice bath.
-
Slowly add a mineral acid (e.g., HCl, H₂SO₄) with stirring to acidify the solution to a pH of approximately 3-4.[2]
-
The protonated indole-3-carboxylic acid will precipitate out of the solution.
-
-
Isolation and Washing:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with copious amounts of cold water to remove any inorganic salts.[3]
-
-
Recrystallization:
-
For further purification, recrystallize the crude indole-3-carboxylic acid from a suitable solvent. Water or aqueous ethanol are often effective.[3] Using decolorizing carbon during recrystallization can help remove colored impurities.[3]
-
Dissolve the crude product in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Visual Workflow: Purification of Indole-3-Carboxylic Acid
Caption: Workflow for removing indole-3-carbaldehyde impurity.
Problem 2: My product is showing signs of oxidation, what are these impurities and how do I remove them?
Root Cause Analysis: The electron-rich nature of the indole ring makes it susceptible to oxidation, particularly at the C2 and C3 positions.[4][5] This can lead to the formation of 2-oxindoles and other oxidized byproducts.[4][6] The use of strong oxidizing agents or prolonged exposure to air and light can exacerbate this issue.[5][7]
Troubleshooting Strategy: Chromatographic Purification
When dealing with structurally similar oxidation byproducts, recrystallization may not be sufficient. Column chromatography is the method of choice for separating these closely related compounds.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of indole derivatives.
-
Mobile Phase Optimization:
-
A good starting point for the mobile phase is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
The optimal solvent system will depend on the specific polarity of your indole carboxylic acid and its oxidized impurities. A typical gradient might run from 10% ethyl acetate in hexanes to 50% or higher.
-
Thin Layer Chromatography (TLC) should be used to determine the ideal solvent ratio that provides good separation between your product and the impurities.
-
-
Column Packing and Loading:
-
Properly pack a glass column with silica gel slurried in the initial, non-polar mobile phase.
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the optimized mobile phase system.
-
Collect fractions and monitor the elution of compounds using TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified indole carboxylic acid.
-
Data Summary: Typical Elution Order
| Compound Type | Typical Polarity | Elution Order (from non-polar to polar mobile phase) |
| Unreacted Starting Materials (less polar) | Lower | First |
| Indole Carboxylic Acid (desired product) | Intermediate | Middle |
| Oxidized Impurities (e.g., 2-oxindoles) | Higher | Last |
Problem 3: I am observing my desired product, but also a significant amount of the corresponding decarboxylated indole.
Root Cause Analysis: Indole carboxylic acids, particularly indole-3-carboxylic acids, can undergo decarboxylation, especially under harsh acidic or basic conditions and at elevated temperatures.[8][9] This side reaction leads to the formation of the parent indole or substituted indole as a significant impurity.
Troubleshooting Strategy: pH-Controlled Extraction and Crystallization
This strategy leverages the acidic nature of the carboxylic acid group to separate it from the non-acidic decarboxylated indole.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product mixture in an organic solvent such as ethyl acetate or diethyl ether.
-
Base Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.
-
Shake the funnel gently at first to release any evolved CO₂ gas, then more vigorously.
-
The indole carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. The decarboxylated indole will remain in the organic layer.
-
Drain the aqueous layer and repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery of the acid.
-
-
Organic Layer Wash (Optional): Wash the organic layer (containing the decarboxylated indole) with brine, dry over anhydrous sodium sulfate, and concentrate to isolate this byproduct if desired.
-
Acidification and Product Isolation:
-
Combine the aqueous extracts.
-
Cool the aqueous solution in an ice bath and acidify by slowly adding a strong acid (e.g., 2M HCl) until the pH is acidic (pH ~2).
-
The indole carboxylic acid will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
-
Final Purification: If necessary, further purify the product by recrystallization.
Visual Logic: Separation of Acidic and Neutral Compounds
Caption: Acid-base extraction workflow for separating acidic product from neutral impurity.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose technique for purifying indole carboxylic acids?
For solid indole carboxylic acids, recrystallization is often the most efficient and scalable purification method, especially for removing less polar impurities.[3][10] However, for complex mixtures or impurities with similar solubility, column chromatography is superior.[11]
Q2: How can I monitor the purity of my indole carboxylic acid during purification?
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of indole carboxylic acids and other indole derivatives.[12][13] It allows for the quantification of impurities and can be used to track the progress of purification. Thin-Layer Chromatography (TLC) is a faster, qualitative tool for monitoring reactions and column chromatography fractions.
Q3: My indole carboxylic acid is colored. How can I decolorize it?
The use of activated carbon (charcoal) during recrystallization is a standard and effective method for removing colored impurities.[3] Add a small amount of activated carbon to the hot solution of your crude product, hold at temperature for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.
Q4: Can I use Solid-Phase Extraction (SPE) for purification?
Yes, SPE can be a rapid and effective method for purifying indole carboxylic acids, particularly for small-scale purifications or for sample preparation prior to analysis.[14] A common approach involves using a C18-SPE column where the sample is loaded under acidic conditions to retain the neutral indole carboxylic acid, while more polar impurities are washed away. The product is then eluted with a more organic solvent like methanol.[14]
Q5: Are there any non-chromatographic methods to remove trace amounts of unreacted indole?
If your product is stable to basic conditions, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with an aqueous base. The indole carboxylic acid will move to the aqueous layer as its salt, leaving the neutral indole in the organic layer. Subsequent acidification of the aqueous layer will precipitate your purified product. Some sources also suggest extraction with a concentrated potassium hydroxide solution to remove indole.[15]
References
- 1. CN1807412A - Indole-3-formic acid purification process - Google Patents [patents.google.com]
- 2. Indole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Regioselective oxidation of indoles to 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Purification of 3-indolylacetic acid by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Spectrum of 1,2,3-Trimethyl-1H-indole-5-carboxylic Acid: A Comparative Analysis
For researchers and professionals in drug development, a comprehensive understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for elucidating molecular structures. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1,2,3-Trimethyl-1H-indole-5-carboxylic acid, a substituted indole derivative of interest in medicinal chemistry. Through a comparative approach with its parent structures, indole-5-carboxylic acid and 1,2,3-trimethyl-1H-indole, we will dissect the spectral features, offering insights grounded in the fundamental principles of NMR.
The Structural Landscape: Predicting the ¹H NMR Spectrum
While a publicly available, fully assigned experimental spectrum for this compound is not readily found in common databases, a highly accurate prediction can be constructed. This prediction is based on the well-established principles of substituent effects on chemical shifts in aromatic and heterocyclic systems. By analyzing the ¹H NMR data of indole-5-carboxylic acid and 1,2,3-trimethyl-1H-indole, we can anticipate the spectral characteristics of the target molecule.
The key to this prediction lies in understanding how the electron-donating methyl groups and the electron-withdrawing carboxylic acid group influence the electronic environment of the protons on the indole ring. The methyl groups at positions 1, 2, and 3 will generally cause an upfield shift (to lower ppm values) of the nearby protons due to their electron-donating inductive effect. Conversely, the carboxylic acid group at position 5 will deshield the adjacent aromatic protons, causing a downfield shift (to higher ppm values).
Below is a table summarizing the predicted ¹H NMR data for this compound, alongside the experimental data for its parent compounds for a comparative analysis.
| Proton | Predicted Chemical Shift (δ, ppm) for this compound | Multiplicity | Predicted Coupling Constant (J, Hz) | Experimental Chemical Shift (δ, ppm) for Indole-5-carboxylic acid | Experimental Chemical Shift (δ, ppm) for 1,2,3-Trimethyl-1H-indole |
| H4 | ~8.3 - 8.5 | d | ~1.5 (meta) | ~8.4 | ~7.5 |
| H6 | ~7.8 - 8.0 | dd | ~8.5 (ortho), ~1.5 (meta) | ~7.9 | ~7.2 |
| H7 | ~7.4 - 7.6 | d | ~8.5 (ortho) | ~7.5 | ~7.1 |
| N-CH₃ (1) | ~3.7 - 3.9 | s | - | - | ~3.6 |
| C-CH₃ (2) | ~2.3 - 2.5 | s | - | - | ~2.3 |
| C-CH₃ (3) | ~2.2 - 2.4 | s | - | - | ~2.2 |
| COOH | >12 | br s | - | >12 | - |
Note: Predicted values are estimations and may vary based on solvent and concentration. Experimental data for parent compounds are compiled from various sources.
Deciphering the Spectrum: A Signal-by-Signal Analysis
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the three methyl groups, in addition to the characteristic broad singlet of the carboxylic acid proton.
The Aromatic Region (δ 7.4 - 8.5 ppm)
The protons on the benzene ring of the indole nucleus (H4, H6, and H7) will be the most informative in terms of substitution patterns.
-
H4: This proton, being ortho to the electron-withdrawing carboxylic acid group, is expected to be the most deshielded of the aromatic protons, appearing as a doublet due to meta-coupling with H6.
-
H6: This proton will experience coupling from both H7 (ortho-coupling) and H4 (meta-coupling), resulting in a doublet of doublets.
-
H7: This proton will appear as a doublet due to ortho-coupling with H6.
The expected coupling constants for ortho and meta coupling in indole systems are typically in the range of 7-10 Hz and 1-3 Hz, respectively[1].
The Methyl Region (δ 2.2 - 3.9 ppm)
The three methyl groups will each give rise to a sharp singlet, as there are no adjacent protons to cause splitting.
-
N-CH₃ (Position 1): The methyl group attached to the nitrogen is expected to be the most downfield of the three, due to the direct attachment to the electronegative nitrogen atom.
-
C-CH₃ (Position 2 & 3): The methyl groups at the C2 and C3 positions of the pyrrole ring will appear at slightly lower chemical shifts compared to the N-methyl group. Their precise chemical shifts will be influenced by the overall electronic environment of the indole ring.
The Carboxylic Acid Proton (δ >12 ppm)
The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a chemical shift greater than 12 ppm[2]. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding effects. This signal can be confirmed by a D₂O exchange experiment, where the peak disappears upon addition of a drop of deuterium oxide.
Comparative Spectral Analysis: Unveiling Substituent Effects
To fully appreciate the nuances of the ¹H NMR spectrum of this compound, a comparison with its structural precursors is essential.
Comparison with Indole-5-carboxylic Acid
The ¹H NMR spectrum of indole-5-carboxylic acid provides a baseline for the chemical shifts of the aromatic protons in the presence of the carboxylic acid group. The key difference in the target molecule is the introduction of the three methyl groups. These electron-donating groups will cause a general upfield shift of the aromatic protons compared to indole-5-carboxylic acid.
Comparison with 1,2,3-Trimethyl-1H-indole
Conversely, comparing the spectrum to that of 1,2,3-trimethyl-1H-indole highlights the deshielding effect of the carboxylic acid group. The aromatic protons in this compound will be shifted significantly downfield relative to their counterparts in the trimethylindole precursor.
Caption: Comparative analysis of the ¹H NMR spectrum.
Experimental Protocol for ¹H NMR Analysis
Obtaining a high-quality ¹H NMR spectrum requires meticulous sample preparation. The following protocol provides a standardized procedure for the analysis of this compound.
Materials
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄), 0.6-0.7 mL
-
NMR tube (5 mm, clean and dry)
-
Pasteur pipette and glass wool
-
Vortex mixer (optional)
-
Internal standard (e.g., Tetramethylsilane - TMS), if not already in the solvent
Procedure
-
Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids due to its high polarity and ability to form hydrogen bonds, which can sharpen the COOH proton signal. Chloroform-d (CDCl₃) can also be used, but the carboxylic acid proton may exchange with residual water, leading to a broader signal. Gently swirl or vortex the vial to ensure complete dissolution.
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the sample solution into a clean NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette.
-
Internal Standard: If the deuterated solvent does not already contain an internal standard, add a very small amount of TMS (typically a 1% solution in the deuterated solvent is used).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Data Acquisition: Insert the sample into the NMR spectrometer and follow the instrument's standard operating procedures for acquiring a ¹H NMR spectrum. Key acquisition parameters to consider include the number of scans, relaxation delay, and spectral width.
Caption: Workflow for ¹H NMR sample preparation.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of information for its structural confirmation. By understanding the interplay of substituent effects, researchers can confidently assign the signals and gain a deeper understanding of the molecule's electronic properties. This guide, through its predictive analysis, comparative approach, and detailed experimental protocol, serves as a valuable resource for scientists and professionals engaged in the synthesis and characterization of novel indole derivatives.
References
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1,2,3-Trimethyl-1H-indole-5-carboxylic acid
Abstract: This guide provides an in-depth technical comparison of mass spectrometry-based methods for the characterization of 1,2,3-Trimethyl-1H-indole-5-carboxylic acid (TMICA), a substituted indole derivative relevant in synthetic and medicinal chemistry. We will explore the principles behind experimental choices, from sample preparation to data interpretation, focusing on Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). The performance of this technique will be objectively compared with alternative analytical methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). This document is intended for researchers, scientists, and drug development professionals seeking robust analytical strategies for novel indole compounds.
Introduction: The Analytical Imperative for Substituted Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules.[1] Specifically, indole carboxylic acids are key intermediates in the synthesis of compounds ranging from dye-sensitized solar cell components to potential HIV-1 integrase inhibitors.[1][2] this compound (TMICA) is one such molecule, whose precise characterization is paramount for ensuring purity, confirming identity, and studying its metabolic fate.
Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this task, providing not only accurate mass measurement but also rich structural information through fragmentation analysis. This guide details a self-validating protocol for LC-MS/MS analysis and contextualizes its advantages by comparing it with other common analytical techniques.
Physicochemical Profile: this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₂ | [3][4][5] |
| Molecular Weight | 203.24 g/mol | [3][4][5] |
| CAS Number | 356773-97-2 | [3] |
| Structure | ||
| Image of the chemical structure of this compound |
Section 1: High-Fidelity Analysis by LC-ESI-MS/MS
Liquid chromatography-tandem mass spectrometry is the cornerstone of modern small molecule analysis due to its ability to separate complex mixtures and provide definitive structural confirmation.
Overall Experimental Workflow
The analytical process follows a logical sequence from sample preparation to final data interpretation. The choice of an electrospray ionization (ESI) source is deliberate; it is a soft ionization technique ideal for polar, thermally labile molecules like TMICA, minimizing in-source degradation and preserving the molecular ion for subsequent fragmentation.[6]
Caption: High-level workflow for the LC-MS/MS analysis of TMICA.
Detailed Experimental Protocol: LC-ESI-MS/MS
This protocol is designed to be self-validating, with parameters chosen to ensure robust and reproducible results.
1. Sample & Standard Preparation
-
Rationale: Accurate concentration is key for quantitation and assessing instrument sensitivity. Methanol is an excellent solvent for TMICA and is compatible with reversed-phase chromatography.
-
Protocol:
-
Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.
-
Serially dilute the stock solution to create working standards (e.g., 1 µg/mL) and quality control samples.
-
For the analysis, dilute the working standard 1:10 in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 100 ng/mL.
-
2. Liquid Chromatography (LC) Conditions
-
Rationale: A C18 reversed-phase column provides excellent retention for moderately nonpolar molecules like TMICA. The gradient elution ensures the compound elutes as a sharp peak, improving sensitivity. Formic acid is added to the mobile phase to acidify it, which promotes protonation ([M+H]⁺) of the analyte in positive ion mode ESI, leading to a stronger signal.[7]
-
Parameters:
-
Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Injection Volume: 5 µL
-
3. Mass Spectrometry (MS) Conditions
-
Rationale: Analysis is performed in both positive and negative ion modes to capture the most informative data. The carboxylic acid moiety readily deprotonates to form an [M-H]⁻ ion, while the indole nitrogen can be protonated to form an [M+H]⁺ ion. Tandem MS (MS/MS) with Collision-Induced Dissociation (CID) is used to fragment the parent ions, generating a unique fingerprint for structural confirmation.[8]
-
Parameters:
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive and Negative
-
Scan Mode 1 (Full Scan): m/z 50 - 500 (to detect parent ion)
-
Scan Mode 2 (MS/MS): Product ion scan of precursor ions m/z 204.1 (positive) and m/z 202.1 (negative).
-
Capillary Voltage: 3.5 kV
-
Collision Energy: Ramped from 10-40 eV (to observe the full fragmentation profile).
-
Expected Results and Fragmentation Analysis
Based on the molecular weight of 203.24, the expected parent ions in high-resolution mass spectrometry would be:
| Ion Mode | Ion Type | Calculated m/z |
| Positive | [M+H]⁺ | 204.1019 |
| Negative | [M-H]⁻ | 202.0873 |
Positive Ion Fragmentation ([M+H]⁺, m/z 204.1)
The protonated molecule is expected to fragment via characteristic losses of small neutral molecules. The primary fragmentation is anticipated to be the loss of water (H₂O) from the protonated carboxylic acid, followed by the loss of carbon monoxide (CO).
Caption: Proposed ESI⁺ fragmentation pathway for TMICA.
Negative Ion Fragmentation ([M-H]⁻, m/z 202.1)
In negative mode, the fragmentation of carboxylic acids is often dominated by a facile loss of carbon dioxide (CO₂). This is a highly characteristic fragmentation that provides strong evidence for the presence of the carboxyl group.[9]
Caption: Proposed ESI⁻ fragmentation pathway for TMICA.
Summary of Predicted Fragment Ions
| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Rationale |
| 204.1 ([M+H]⁺) | 186.1 | H₂O (18 Da) | Loss of water from protonated carboxylic acid |
| 204.1 ([M+H]⁺) | 158.1 | H₂O + CO (46 Da) | Subsequent loss of carbon monoxide |
| 202.1 ([M-H]⁻) | 158.1 | CO₂ (44 Da) | Characteristic loss from carboxylate anion |
Section 2: Comparison with Alternative Analytical Techniques
While LC-MS/MS is a superior technique for identification, other methods have their place in a comprehensive analytical strategy.
Alternative 1: HPLC with UV Detection
High-Performance Liquid Chromatography with an Ultraviolet (UV) detector is a workhorse technique for purity assessment and quantitation, particularly when a reference standard is available.
Illustrative Protocol: HPLC-UV
-
Rationale: This method is designed for robust purity analysis. The chromatographic conditions are similar to the LC-MS method for easy method transfer. Detection is based on the UV absorbance of the indole chromophore.
-
Parameters:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic, 60:40 Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Analysis: Purity is determined by the area percentage of the main peak relative to all other peaks.
-
Performance Comparison: LC-MS/MS vs. HPLC-UV
| Feature | LC-MS/MS | HPLC-UV | Justification |
| Specificity | Very High | Moderate to Low | MS/MS provides a structural fingerprint, whereas UV detection relies on retention time, which is not unique. |
| Sensitivity | High (pg-ng) | Moderate (ng-µg) | MS detectors are inherently more sensitive than UV detectors. |
| Structural Info | Excellent | None | MS/MS elucidates fragmentation patterns, confirming molecular structure. UV provides no structural data. |
| Quantitation | Excellent | Excellent | Both techniques are highly quantitative, though MS can be susceptible to matrix effects if not controlled. |
| Cost & Complexity | High | Low | Mass spectrometers are significantly more expensive and require more specialized expertise to operate and maintain. |
Conclusion
For the comprehensive analysis of this compound, LC-ESI-MS/MS stands out as the gold standard . It provides an unmatched combination of sensitivity and specificity, delivering unambiguous identification through accurate mass measurement and characteristic fragmentation patterns. The ability to confirm the loss of CO₂ in negative mode and the sequential losses of H₂O and CO in positive mode provides a multi-faceted, self-validating system for structural confirmation.
While HPLC-UV remains a valuable and cost-effective tool for routine purity checks and quantitation in controlled environments, it lacks the definitive identification power of mass spectrometry. Therefore, for researchers in drug discovery and development, leveraging LC-MS/MS is essential for ensuring the identity, purity, and quality of novel chemical entities like TMICA.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | 84100-84-5 | Benchchem [benchchem.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. scbt.com [scbt.com]
- 5. This compound [oakwoodchemical.com]
- 6. mdpi.com [mdpi.com]
- 7. uab.edu [uab.edu]
- 8. uab.edu [uab.edu]
- 9. researchgate.net [researchgate.net]
A Tale of Two Isomers: Unraveling the Divergent Biological Activities of Indole-2-Carboxylic and Indole-5-Carboxylic Acids
A Senior Application Scientist's In-Depth Technical Guide for Researchers
In the vast landscape of heterocyclic chemistry, the indole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. The simple substitution of a carboxylic acid group at different positions on this indole ring can dramatically alter the molecule's interaction with biological targets, leading to vastly different pharmacological profiles. This guide provides a comprehensive comparison of the biological activities of two such isomers: indole-2-carboxylic acid and indole-5-carboxylic acid. While structurally similar, the placement of the carboxyl group dictates their journey down distinct paths of scientific inquiry and potential therapeutic application.
The Critical Distinction: A Structural Overview
At first glance, indole-2-carboxylic acid and indole-5-carboxylic acid differ only in the position of the carboxyl group on the indole ring. In indole-2-carboxylic acid, the carboxyl group is attached to the carbon atom adjacent to the nitrogen in the pyrrole ring. In contrast, indole-5-carboxylic acid has its carboxyl group on the benzene portion of the bicyclic structure. This seemingly minor shift has profound implications for the molecule's electronic distribution, steric hindrance, and ability to interact with the active sites of enzymes and receptors.
Indole-2-Carboxylic Acid: A Versatile Scaffold for Drug Discovery
The scientific literature is replete with studies on indole-2-carboxylic acid and its derivatives, establishing it as a versatile scaffold for the development of inhibitors targeting a range of enzymes and receptors. The strategic placement of the carboxylic acid at the 2-position appears to be crucial for its interaction with several key biological targets.
Potent Inhibition of HIV-1 Integrase
A significant area of research for indole-2-carboxylic acid has been in the development of HIV-1 integrase inhibitors.[1][2][3] Integrase is a critical enzyme for the replication of HIV, and its inhibition can effectively halt the viral life cycle.[4] The indole nucleus of indole-2-carboxylic acid has been observed to chelate with two Mg²⁺ ions within the active site of the integrase enzyme.[1][2] The parent compound, indole-2-carboxylic acid, itself shows inhibitory activity against HIV-1 integrase with an IC₅₀ value of 32.37 μM.[5] This has prompted extensive research into its derivatives, with structural modifications leading to compounds with significantly enhanced potency.[1][2][3]
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
A common method to evaluate the inhibitory activity of compounds against HIV-1 integrase is the strand transfer assay. This assay typically involves the following steps:
-
Reagent Preparation: Recombinant HIV-1 integrase enzyme, a donor DNA substrate (often a labeled oligonucleotide), and a target DNA substrate are prepared in a suitable buffer.
-
Compound Incubation: The test compounds (e.g., indole-2-carboxylic acid derivatives) at various concentrations are pre-incubated with the integrase enzyme to allow for binding.
-
Initiation of Reaction: The donor and target DNA substrates are added to the enzyme-inhibitor mixture to initiate the strand transfer reaction.
-
Quenching and Analysis: The reaction is stopped after a specific time, and the products are analyzed. This can be done using various techniques, such as gel electrophoresis to separate the strand transfer products from the substrates, or by using labeled substrates that generate a detectable signal upon successful integration.
-
IC₅₀ Determination: The concentration of the compound that inhibits 50% of the integrase activity (IC₅₀) is calculated from the dose-response curve.
Dual Inhibition of IDO1 and TDO in Cancer Immunotherapy
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are considered important targets for cancer immunotherapy.[6][7][8] Overexpression of these enzymes in the tumor microenvironment leads to tryptophan depletion and the production of immunosuppressive metabolites, helping cancer cells evade the immune system.[6][8] Derivatives of indole-2-carboxylic acid have been synthesized and identified as potent dual inhibitors of both IDO1 and TDO, with some compounds exhibiting IC₅₀ values in the low micromolar and even nanomolar range.[7]
Antagonism at the NMDA Receptor Glycine Site
Indole-2-carboxylic acid acts as a specific and competitive antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[9] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity and excitotoxicity.[9] By blocking the potentiation by glycine, indole-2-carboxylic acid can modulate NMDA receptor activity, a property that has been explored for its potential neuroprotective effects.[9][10][11]
Signaling Pathway: NMDA Receptor Modulation
Caption: Indole-2-carboxylic acid competitively antagonizes the glycine binding site on the NMDA receptor, thereby inhibiting its activation.
A Scaffold for Anti-inflammatory and Anticancer Agents
The versatility of the indole-2-carboxylic acid scaffold extends to the development of anti-inflammatory and anticancer agents. Derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[12][13][14] Furthermore, various indole-2-carboxylic acid derivatives have demonstrated potent pro-apoptotic and antiproliferative activities against different cancer cell lines.[15][16]
| Target | Compound Type | Reported Activity (IC₅₀/Kᵢ) | Reference(s) |
| HIV-1 Integrase | Indole-2-carboxylic acid | IC₅₀ = 32.37 μM | [5] |
| Indole-2-carboxylic acid derivatives | IC₅₀ values in the low μM to nM range | [1][2][3] | |
| IDO1/TDO | 6-acetamido-indole-2-carboxylic acid derivatives | IC₅₀ values in the low μM to double-digit nM range | [7] |
| NMDA Receptor (Glycine Site) | Tricyclic indole-2-carboxylic acid derivatives | Kᵢ = 1.0 ± 0.1 nM | [10] |
| COX-2 | Indole-based peptidomimetics | IC₅₀ = 6.3 nM | [13] |
| Apoptosis Induction (T47D cells) | Indole-2-carboxylic acid benzylidene-hydrazides | EC₅₀ = 0.1 μM | [16] |
Table 1: Summary of Reported Biological Activities of Indole-2-Carboxylic Acid and its Derivatives.
Indole-5-Carboxylic Acid: A Molecule of Different Pursuits
In stark contrast to its 2-carboxy isomer, indole-5-carboxylic acid has a much more limited and distinct profile in the scientific literature. It is primarily recognized as a naturally occurring molecule and a building block in chemical synthesis, with less emphasis on its intrinsic, potent biological activities.
A Natural Metabolite
Indole-5-carboxylic acid has been identified as a plant metabolite, found in species such as Aloe africana and Solanum lycopersicum.[17] It is also considered an intermediate in the biosynthesis of tryptophan and histidine.[18] More recently, studies have noted a significant decrease in the abundance of indole-5-carboxylic acid, along with other indole metabolites, in the serum of aging rats, suggesting a potential role in age-related physiological changes.[19]
A Versatile Chemical Reagent
A significant portion of the literature on indole-5-carboxylic acid focuses on its utility as a reactant in the synthesis of more complex molecules.[20][21] It has been used in the preparation of:
-
Tryptophan dioxygenase inhibitors with potential as anticancer immunomodulators.[21]
-
Indolyl-quinolines through metal- and solvent-free reactions.[21]
-
Indirubin derivatives.[21]
-
Amide conjugates with ketoprofen that act as inhibitors of the Hedgehog signaling pathway.[21]
While these synthesized molecules possess interesting biological activities, the activity is a result of the final, more complex structure, rather than the intrinsic properties of the indole-5-carboxylic acid starting material.
Head-to-Head: A Comparative Summary
| Feature | Indole-2-Carboxylic Acid | Indole-5-Carboxylic Acid |
| Primary Research Focus | Drug discovery and development, scaffold for inhibitors. | Natural product chemistry, synthetic building block. |
| HIV-1 Integrase Inhibition | Yes, the parent compound is active and a key scaffold for potent inhibitors. | No significant reported activity. |
| IDO1/TDO Inhibition | Yes, derivatives are potent dual inhibitors. | No significant reported activity. |
| NMDA Receptor Activity | Yes, a competitive antagonist at the glycine site. | No significant reported activity. |
| Anti-inflammatory/Anticancer | Yes, a scaffold for potent anti-inflammatory and anticancer agents. | Primarily used as a reactant to synthesize potential anticancer agents. |
| Natural Occurrence | Yes, a known plant metabolite and intermediate in biosynthesis. |
Table 2: A Direct Comparison of the Scientific Focus and Known Biological Roles of Indole-2-Carboxylic and Indole-5-Carboxylic Acids.
Conclusion: Positional Isomerism as a Determinant of Biological Function
The stark contrast in the biological activities and scientific interest between indole-2-carboxylic acid and indole-5-carboxylic acid serves as a compelling illustration of the principle of positional isomerism in medicinal chemistry. The placement of the carboxylic acid group at the 2-position of the indole ring endows the molecule with the ability to interact with the active sites of critical enzymes and receptors, making it a highly valuable scaffold for drug discovery. Conversely, the 5-carboxy isomer, while a naturally occurring and synthetically useful molecule, has not demonstrated the same degree of potent, direct biological activity.
For researchers in drug development, this comparison underscores the importance of systematic structure-activity relationship studies. It highlights how a subtle change in molecular architecture can lead to a profound divergence in biological function, guiding the rational design of more potent and selective therapeutic agents. While the story of indole-2-carboxylic acid as a drug scaffold continues to unfold with new discoveries, the biological roles of indole-5-carboxylic acid, particularly in the context of metabolism and aging, may yet reveal their own intriguing chapters.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 6. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indole based peptidomimetics as anti-inflammatory and anti-hyperalgesic agents: Dual inhibition of 5-LOX and COX-2 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and evaluation of carboxylic acid-substituted celecoxib isosteres as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 16. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 1H-Indole-5-Carboxylic Acid | C9H7NO2 | CID 74280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Indole-5-carboxylic acid | 1670-81-1 | FI01415 | Biosynth [biosynth.com]
- 19. researchgate.net [researchgate.net]
- 20. Indole-5-carboxylic acid | 1670-81-1 [chemicalbook.com]
- 21. 吲哚-5-羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Spectral Analysis of N-Aryl Indole Carboxamides
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of the spectral data for 1,2,3-trimethyl-N-(1-naphthyl)-1H-indole-5-carboxamide and its structural analogs. While a complete experimental dataset for the primary compound is not publicly available, this guide will leverage available data and established principles of spectroscopic analysis to provide a comprehensive understanding of this class of molecules. By comparing the spectral features of closely related indole carboxamides, we can predict and interpret the expected data for our target compound, thereby offering a robust framework for its characterization.
Introduction to Spectroscopic Characterization
The structural confirmation of a synthesized organic molecule is a multi-faceted process that relies on the synergistic interpretation of data from various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework. Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns, offering clues about the molecule's composition and lability. Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. A holistic analysis of these datasets is essential for unequivocal structure determination.
The Target Molecule and Its Comparators
Target Molecule: 1,2,3-trimethyl-N-(1-naphthyl)-1H-indole-5-carboxamide
Primary Comparator: N-(naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide. This compound is an excellent comparator due to the shared N-(1-naphthyl)carboxamide moiety, differing primarily in the substitution pattern on the indole ring and the N-alkyl group.[1]
Secondary Comparators:
-
N-phenyl-1H-indole-5-carboxamide: Useful for comparing the influence of a phenyl group versus a naphthyl group on the amide nitrogen.[2]
-
1-methyl-1H-indole-3-carbaldehyde: Provides insights into the spectral characteristics of a methylated indole core with a carbonyl group at the 3-position.[3][4][5]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift, integration, and multiplicity of each signal provide a wealth of information about the electronic environment and connectivity of the protons.
Experimental Protocol for ¹H NMR Data Acquisition
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
Analysis and Comparison
1,2,3-trimethyl-N-(1-naphthyl)-1H-indole-5-carboxamide: A ¹H NMR spectrum for this compound is available in spectral databases, though full detailed analysis is limited. Key expected signals would include:
-
Aromatic Protons: Multiple signals in the downfield region (δ 7.0-8.5 ppm) corresponding to the protons on the indole and naphthalene rings. The complex splitting patterns would be indicative of their relative positions.[6][7]
-
Methyl Protons: Three distinct singlets in the upfield region (δ 2.0-4.0 ppm) corresponding to the three methyl groups at positions 1, 2, and 3 of the indole ring. The N-methyl group (position 1) would likely be the most downfield of the three due to its direct attachment to the nitrogen atom.
-
Amide Proton (N-H): A broad singlet in the downfield region (δ 8.0-10.0 ppm), the chemical shift of which would be sensitive to solvent and concentration.
N-(naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide (Comparator): The ¹H NMR spectrum of this analog would show:
-
Aromatic Protons: A complex multiplet pattern in the aromatic region, similar to the target molecule.
-
Alkyl Protons: Signals for the N-pentyl group would appear in the upfield region (δ 0.9-4.2 ppm). The methylene group attached to the indole nitrogen would be the most downfield signal of this chain.
-
Amide Proton (N-H): A broad singlet in the downfield region.
| Proton Type | 1,2,3-trimethyl-N-(1-naphthyl)-1H-indole-5-carboxamide (Predicted) | N-(naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide (Expected) |
| Aromatic | δ 7.0-8.5 ppm (complex multiplets) | δ 7.0-8.5 ppm (complex multiplets) |
| Amide (N-H) | δ 8.0-10.0 ppm (broad singlet) | δ 8.0-10.0 ppm (broad singlet) |
| Indole N-substituent | δ ~3.7 ppm (singlet, 3H) | δ ~4.1 ppm (triplet, 2H) |
| Other Indole Substituents | δ ~2.4 ppm (singlet, 3H), δ ~2.3 ppm (singlet, 3H) | N/A |
| Pentyl Chain | N/A | δ 0.9-1.9 ppm (multiplets, 7H) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is dependent on its hybridization and electronic environment.
Experimental Protocol for ¹³C NMR Data Acquisition
Caption: Standard workflow for acquiring a ¹³C NMR spectrum.
Analysis and Comparison
1,2,3-trimethyl-N-(1-naphthyl)-1H-indole-5-carboxamide (Predicted):
-
Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm) corresponding to the amide carbonyl carbon.
-
Aromatic Carbons: Multiple signals in the region of δ 110-140 ppm for the carbons of the indole and naphthalene rings.[8][9][10]
-
Methyl Carbons: Three signals in the upfield region (δ 10-35 ppm) for the three methyl groups.
1-methyl-1H-indole-3-carbaldehyde (Comparator): The ¹³C NMR spectrum of this simpler indole derivative shows the aldehyde carbonyl at δ 184.43 ppm, the aromatic carbons between δ 109.87 and 137.90 ppm, and the N-methyl carbon at δ 33.69 ppm.[3] This provides a reference for the expected chemical shifts of the indole core.
| Carbon Type | 1,2,3-trimethyl-N-(1-naphthyl)-1H-indole-5-carboxamide (Predicted) | 1-methyl-1H-indole-3-carbaldehyde (Experimental) |
| Carbonyl | δ 165-175 ppm | δ 184.43 ppm (aldehyde) |
| Aromatic | δ 110-140 ppm | δ 109.87-137.90 ppm |
| N-Methyl | δ ~30-35 ppm | δ 33.69 ppm |
| Other Methyls | δ ~10-20 ppm | N/A |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation analysis.
Experimental Protocol for Mass Spectrometry Data Acquisition
References
- 1. Buy N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide | 1338925-11-3 [smolecule.com]
- 2. N-Phenyl-1H-indole-2-carboxamide | C15H12N2O | CID 589138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 87894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Indole-3-carboxaldehyde, 1-methyl-2-phenyl- | C16H13NO | CID 74468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. 13 C NMR spectra of some indole derivatives | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to the Vibrational Landscape of 1,2,3-Trimethyl-1H-indole-5-carboxylic acid: An FT-IR Perspective
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. This guide provides an in-depth characterization of 1,2,3-Trimethyl-1H-indole-5-carboxylic acid using Fourier-Transform Infrared (FT-IR) spectroscopy. We will explore the expected vibrational signatures of this molecule, detail a robust experimental protocol for its analysis, and objectively compare the utility of FT-IR with other powerful analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Vibrational Signature: Predicting the FT-IR Spectrum
This compound is a molecule rich with functional groups that give rise to a characteristic infrared spectrum. While a publicly available spectrum for this specific molecule is not readily accessible, we can predict its key absorption bands based on the well-established vibrational frequencies of its constituent parts: the carboxylic acid group, the substituted indole ring, and the methyl groups.
The carboxylic acid moiety is particularly revealing in an IR spectrum. It typically presents a very broad O-H stretching band from 2500 to 3300 cm⁻¹, which is a result of strong hydrogen bonding between molecules, often forming dimers in the solid state.[1] This broad absorption is one of the most recognizable features in the IR spectrum of a carboxylic acid. Additionally, the carbonyl (C=O) stretch of the carboxylic acid will produce a strong, sharp absorption band. In a dimeric, conjugated aromatic carboxylic acid, this peak is expected between 1690 and 1710 cm⁻¹.[2]
The indole ring, a bicyclic aromatic heterocycle, also has a distinct set of vibrations. The N-H stretch of an unsubstituted indole is typically observed as a sharp peak around 3400 cm⁻¹; however, in our target molecule, the nitrogen is substituted with a methyl group, so this peak will be absent.[3] Instead, we will see C-H stretching vibrations from the aromatic ring in the 3000-3100 cm⁻¹ region. Aromatic C=C stretching vibrations within the indole ring will appear in the 1450-1620 cm⁻¹ region.[3][4] The presence of methyl groups will introduce C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 and 1375 cm⁻¹.
Here is a summary of the predicted key FT-IR absorption bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch (H-bonded) | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O Stretch (Dimer) | 1690 - 1710 | Strong, Sharp |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |
| Aromatic Ring | C=C Stretch | 1450 - 1620 | Medium to Strong |
| Methyl Groups | C-H Stretch | 2850 - 2960 | Medium |
| Methyl Groups | C-H Bend | ~1450 and ~1375 | Medium |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |
| Carboxylic Acid | O-H Bend (out-of-plane) | ~920 | Broad, Medium |
Experimental Protocol: Acquiring the FT-IR Spectrum
A reliable and straightforward method for obtaining an FT-IR spectrum of a solid sample like this compound is by using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[5][6] ATR-FTIR requires minimal sample preparation and is non-destructive.[7]
Step-by-Step ATR-FTIR Analysis:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The ATR crystal (commonly diamond or germanium) should be clean.[8]
-
Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with the ATR crystal exposed to the ambient air. The instrument software will then subtract this background from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.[9]
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring the crystal surface is completely covered.[8]
-
Apply Pressure: Use the pressure clamp of the ATR accessory to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal, which is crucial for obtaining a high-quality spectrum.[9]
-
Sample Spectrum Acquisition: Initiate the sample scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be set from 4000 to 400 cm⁻¹.
-
Data Processing: After the scan is complete, the resulting spectrum should be baseline corrected and, if necessary, ATR corrected to resemble a transmission spectrum.
-
Cleaning: After analysis, carefully remove the sample from the ATR crystal and clean the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.
Experimental Workflow Diagram
Caption: Workflow for FT-IR analysis using an ATR accessory.
Comparative Analysis: FT-IR in the Context of Other Techniques
While FT-IR is an excellent tool for identifying functional groups, a comprehensive characterization of a novel compound often requires a multi-technique approach.[10][11] NMR spectroscopy and Mass Spectrometry provide complementary information that, when combined with FT-IR data, can lead to an unambiguous structural assignment.[12]
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| FT-IR | Vibrational modes of functional groups | - Rapid and non-destructive.[7]- Excellent for identifying the carboxylic acid group.[1]- Confirms the presence of aromatic and aliphatic C-H bonds. | - Does not provide detailed connectivity information.- Can be difficult to distinguish between isomers. |
| ¹H and ¹³C NMR | Chemical environment and connectivity of atoms | - Provides the exact number of protons and carbons.- Reveals the substitution pattern on the indole ring.- Confirms the presence and connectivity of the three methyl groups. | - Requires a larger amount of sample compared to MS.- Can be time-consuming to acquire and process data. |
| Mass Spectrometry | Molecular weight and fragmentation pattern | - Determines the exact molecular weight, confirming the molecular formula.- Fragmentation pattern can provide structural clues about the different parts of the molecule. | - Does not provide detailed stereochemical information.- Is a destructive technique. |
A Complementary Approach
The power of these techniques lies in their synergy. FT-IR can quickly confirm the presence of the key functional groups. NMR then provides the detailed atomic-level connectivity, showing how the methyl groups and the carboxylic acid are attached to the indole ring. Finally, Mass Spectrometry confirms the molecular weight and provides fragmentation data that is consistent with the proposed structure.
Caption: The complementary nature of FT-IR, NMR, and Mass Spectrometry for structural elucidation.
References
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 2. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Comparing Mass Spectrometry with FT-IR for TGA Experiments: Spotlight on HPR-20 EGA [hidenanalytical.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rockymountainlabs.com [rockymountainlabs.com]
Comparative study of methyl-substituted indole carboxylic acid isomers
<Comparative Study of Methyl-Substituted Indole Carboxylic Acid Isomers: A Guide for Researchers
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] The introduction of substituents, such as a methyl group and a carboxylic acid, onto the indole ring system gives rise to a variety of isomers with distinct physicochemical properties and biological activities. This guide provides a comparative analysis of methyl-substituted indole carboxylic acid isomers, offering insights into their synthesis, characterization, and potential applications for researchers, scientists, and drug development professionals.
The position of the methyl and carboxylic acid groups on the indole ring significantly influences the molecule's electronic distribution, steric hindrance, and hydrogen bonding capabilities. These subtle structural variations can lead to profound differences in how the isomers interact with biological targets, making a comparative understanding essential for rational drug design and development.
Synthesis of Methyl-Substituted Indole Carboxylic Acid Isomers
The synthetic routes to methyl-substituted indole carboxylic acid isomers are diverse and depend on the desired substitution pattern. Classic indole syntheses, such as the Fischer, Madelung, and Reissert methods, remain fundamental.[2]
Fischer Indole Synthesis
The Fischer indole synthesis is a versatile method that involves the acid-catalyzed cyclization of arylhydrazones.[2] This method is particularly useful for preparing a wide range of substituted indoles. For instance, the condensation of a methyl-substituted phenylhydrazine with a pyruvate derivative can yield various methyl-indole carboxylic acid isomers.[3][4]
Madelung Synthesis
The Madelung synthesis involves the base-catalyzed cyclization of N-acyl-o-toluidines at high temperatures.[2] This method is more limited but can be effective for the synthesis of specific isomers, particularly 2-methylindoles.[2]
Modern Synthetic Approaches
More contemporary methods, including palladium-catalyzed cross-coupling reactions and microwave-assisted syntheses, offer milder reaction conditions and improved yields.[3][4][5] For example, microwave-assisted, palladium-catalyzed heterocyclization has been successfully employed to synthesize methyl 2-methyl-1H-indole-3-carboxylate derivatives.[5]
Experimental Protocol: Microwave-Assisted Synthesis of Methyl 2,5-Dimethyl-1H-indole-3-carboxylate
This protocol provides a representative example of a modern synthetic approach.
Materials:
-
4-Methylaniline
-
Methyl acetoacetate
-
Acetic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Copper(II) acetate (Cu(OAc)2)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor
Procedure:
-
Enamine Formation: Stir a mixture of 4-methylaniline (1.0 eq) and methyl acetoacetate (1.0 eq) with a catalytic amount of acetic acid at room temperature for 12 hours.
-
Work-up: Wash the crude product with water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Cyclization: In a microwave vial, combine the resulting enamine, Pd(OAc)2 (10 mol%), Cu(OAc)2 (3 eq), and K2CO3 (3 eq) in DMF.
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 60°C for 3 hours.
-
Purification: After cooling, purify the crude product by flash chromatography to yield methyl 2,5-dimethyl-1H-indole-3-carboxylate.
Physicochemical Properties: A Comparative Overview
The isomeric position of the methyl and carboxyl groups profoundly impacts the physicochemical properties of the molecule. These properties, in turn, influence solubility, membrane permeability, and ultimately, bioavailability.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |
| 1-Methylindole-2-carboxylic acid | C10H9NO2 | 175.18 | Not available | Data not available |
| 1-Methylindole-3-carboxylic acid | C10H9NO2 | 175.18 | 197-200 (dec.)[6] | Data not available |
| 2-Methylindole-3-carboxylic acid | C10H9NO2 | 175.18 | Data not available | Data not available |
| 5-Methylindole-2-carboxylic acid | C10H9NO2 | 175.18 | Data not available | Data not available |
| Methyl indole-3-carboxylate | C10H9NO2 | 175.18 | Not available | Data not available |
Data compiled from various sources.[6][7][8][9] A comprehensive compilation of experimental data for all isomers is challenging due to its dispersal across numerous publications.
The acidity of the carboxylic acid group is influenced by the electronic effects of the methyl substituent.[10] An electron-donating methyl group can decrease acidity, while its position relative to the carboxyl group will modulate this effect.[10] Hydrogen bonding, both intramolecular and intermolecular, also plays a crucial role in determining properties like melting point and solubility.[10]
Spectroscopic and Chromatographic Characterization
Distinguishing between isomers requires a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for determining the substitution pattern on the indole ring. The chemical shifts of the aromatic protons and carbons, as well as the methyl and carboxylic acid signals, provide a unique fingerprint for each isomer.[5][11][12][13][14]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic vibrational frequencies of the N-H bond (if present), the C=O of the carboxylic acid, and the aromatic C-H bonds.[7][11]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the isomers and can provide fragmentation patterns that aid in structural elucidation.[5][7][11]
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying mixtures of isomers.[15][16][17][18] Reversed-phase HPLC is commonly employed, where the choice of stationary phase, mobile phase composition, and pH are critical for achieving optimal separation.[15][16][17][18] For non-chromophoric isomers, a Refractive Index Detector (RID) can be used for quantification.[15][16][17]
Experimental Protocol: HPLC Separation of Indole Carboxylic Acid Isomers
This protocol outlines a general method for the separation of indole carboxylic acid isomers.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV or RID detector.
Chromatographic Conditions:
-
Column: Inertsil ODS-4 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[15][18]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM potassium dihydrogen phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).[15][16][18] The exact composition should be optimized for the specific isomers being separated.
-
Detection: UV detection at an appropriate wavelength (e.g., 220 nm or 280 nm) or RID for non-chromophoric compounds.
Procedure:
-
Sample Preparation: Dissolve the isomer mixture in the mobile phase to a known concentration.
-
Injection: Inject the sample onto the equilibrated HPLC system.
-
Data Acquisition: Record the chromatogram and integrate the peak areas.
-
Quantification: Use a calibration curve generated from standards of known concentration to quantify the individual isomers.
Biological Activity: A Comparative Perspective
The indole scaffold is a well-established pharmacophore, and methyl-substituted indole carboxylic acids have been investigated for a wide range of biological activities. The specific placement of the methyl and carboxylic acid groups can dramatically alter the compound's interaction with biological targets, leading to variations in potency and selectivity.
-
Anti-inflammatory and Analgesic Activity: Some indole derivatives have shown potential as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation and pain.[19]
-
Antiviral Activity: The indole nucleus is present in several antiviral agents. Derivatives have been explored for activity against viruses such as HIV, Hepatitis C, and Yellow Fever Virus.[19][20]
-
Antimicrobial and Antifungal Activity: Functionalized indole-2-carboxylates have been synthesized and evaluated for their antimicrobial and antifungal properties.[3][4]
-
Urease Inhibitors: N-substituted indole-3-carbaldehyde oxime derivatives have been investigated as urease inhibitors, which could be relevant for treating infections by Helicobacter pylori.[21]
-
Anticancer Activity: The indole framework is a component of many anticancer drugs.[1] Modifications to the indole ring, including methylation and carboxylation, are actively being explored to develop new anticancer agents.[1]
The biological activity is intricately linked to the three-dimensional structure of the molecule and its ability to bind to specific protein targets. For example, the (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid isomer is a key starting material for the synthesis of the ACE inhibitor Perindopril, highlighting the critical importance of stereochemistry.[15][17][18]
Structure-Activity Relationships: A Visualized Approach
The relationship between the isomeric structure and biological activity can be conceptualized through the following workflow:
Caption: Workflow for establishing structure-activity relationships of isomers.
This diagram illustrates the iterative process of synthesizing and separating isomers, characterizing their properties, evaluating their biological activity, and using this information to guide the design of more potent and selective compounds.
Conclusion
The comparative study of methyl-substituted indole carboxylic acid isomers reveals a fascinating interplay between molecular structure, physicochemical properties, and biological function. A thorough understanding of the synthetic methodologies, analytical techniques for separation and characterization, and the resulting biological activities is paramount for researchers in the field of drug discovery and development. This guide provides a foundational framework for navigating the complexities of these important molecules and harnessing their potential for therapeutic applications.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 1-Methylindole-3-carboxylic acid 97 32387-21-6 [sigmaaldrich.com]
- 7. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]
- 8. Methyl indole-3-carboxylate | C10H9NO2 | CID 589098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Methylindole-3-carboxylic acid | C10H9NO2 | CID 854040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. bipublication.com [bipublication.com]
- 12. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-METHYLINDOLE-2-CARBOXYLIC ACID(10241-97-1) 1H NMR [m.chemicalbook.com]
- 14. Spectroscopic characterization studies of 1-methyl indole with benzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. rjpn.org [rjpn.org]
- 20. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating Synthetic Indole Derivatives with 13C NMR
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a particularly powerful tool for elucidating the carbon framework of organic compounds. This is especially true for complex heterocyclic systems like synthetic indole derivatives, which form the backbone of numerous pharmaceuticals and biologically active compounds.
This guide provides an in-depth comparison of the 13C NMR spectral data of various synthetic indole derivatives, supported by experimental data and protocols. It is designed to move beyond a simple recitation of chemical shifts, offering insights into the underlying electronic effects that govern these spectral features and empowering researchers to confidently validate the structures of their synthetic targets.
The Indole Nucleus: A 13C NMR Fingerprint
The indole scaffold, a bicyclic aromatic heterocycle, presents a unique and informative 13C NMR spectrum. The chemical shifts of the eight carbon atoms in the parent indole molecule provide a baseline for understanding the spectra of its more complex derivatives. The electron-rich pyrrole ring and the adjacent benzene ring create a distinct electronic environment, resulting in a characteristic pattern of signals.
The definitive assignment of the 13C NMR spectra of indole in common deuterated solvents such as deuterochloroform (CDCl3) and dimethyl sulfoxide-d6 (DMSO-d6) has been established through advanced techniques like two-dimensional heteronuclear correlation (HETCOR) spectroscopy.[1] These assignments are crucial for accurately interpreting the spectra of substituted indoles.
The Influence of Substituents: Decoding Chemical Shift Variations
The true power of 13C NMR in validating synthetic indole derivatives lies in its sensitivity to the electronic effects of substituents. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) induce predictable shifts in the resonance frequencies of the indole ring carbons. Understanding these trends is paramount for confirming the position and nature of functional groups introduced during synthesis.
Electron-Donating Groups (EDGs)
Electron-donating groups, such as alkyl (e.g., -CH3) and alkoxy (e.g., -OCH3) groups, increase the electron density of the indole ring system through inductive and/or resonance effects. This increased electron density generally leads to an upfield shift (to a lower ppm value) of the carbon signals, particularly at the ortho and para positions relative to the substituent.
For instance, the introduction of a methyl group at the C-2 position of the indole ring causes a significant downfield shift for C-2 itself, but an upfield shift for the adjacent C-3, indicative of the methyl group's electron-donating nature.[2] Similarly, a methoxy group at the C-5 position will cause notable upfield shifts for the ortho (C-4 and C-6) and para (C-7a) carbons.
Electron-Withdrawing Groups (EWGs)
Conversely, electron-withdrawing groups, such as nitro (-NO2) and acetyl (-COCH3) groups, decrease the electron density of the indole ring. This deshielding effect results in a downfield shift (to a higher ppm value) of the carbon signals, most pronounced at the ortho and para positions.
A nitro group at the C-5 position, for example, will cause a significant downfield shift for C-5 and the ortho carbons (C-4 and C-6).[3][4] An acetyl group at C-3 will deshield C-3 and also influence the chemical shifts of the other carbons in the pyrrole ring.[5]
Comparative Analysis of Substituted Indole Derivatives
To illustrate these principles, the following tables summarize the 13C NMR chemical shifts of the parent indole and a selection of its derivatives bearing common electron-donating and electron-withdrawing groups. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.
Table 1: 13C NMR Chemical Shifts (ppm) of Indole in Different Solvents [1][6]
| Carbon | CDCl3 | DMSO-d6 |
| C-2 | 124.7 | 124.2 |
| C-3 | 102.2 | 102.0 |
| C-3a | 128.0 | 128.4 |
| C-4 | 120.9 | 120.7 |
| C-5 | 122.1 | 121.1 |
| C-6 | 119.8 | 118.8 |
| C-7 | 111.1 | 111.4 |
| C-7a | 135.7 | 136.2 |
Table 2: Comparative 13C NMR Chemical Shifts (ppm) of Substituted Indole Derivatives
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Substituent Carbons | Reference |
| Indole (CDCl3) | 124.7 | 102.2 | 128.0 | 120.9 | 122.1 | 119.8 | 111.1 | 135.7 | - | [1] |
| 1-Methylindole | 128.8 | 100.8 | 128.8 | 120.8 | 121.5 | 119.1 | 109.0 | 137.1 | 32.7 (-CH3) | [2] |
| 2-Methylindole | 135.2 | 100.0 | 129.5 | 119.7 | 120.8 | 119.1 | 110.2 | 135.3 | 11.6 (-CH3) | [2][7] |
| 5-Methoxyindole | 125.4 | 102.0 | 129.0 | 111.9 | 154.0 | 100.8 | 111.7 | 131.5 | 56.1 (-OCH3) | [8] |
| 3-Acetylindole | 123.8 | 117.0 | 126.5 | 122.3 | 122.9 | 121.3 | 111.8 | 136.2 | 192.9 (C=O), 27.6 (-CH3) | [9] |
| 5-Nitroindole (DMSO-d6) | 126.4 | 103.2 | 127.1 | 118.0 | 141.2 | 117.2 | 111.8 | 139.0 | - | [10] |
| 5-Chloroindole | 125.0 | 102.0 | 128.0 | 122.0 | 125.0 | 112.0 | 121.0 | 134.0 | - | [11] |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocol for 13C NMR Analysis of a Synthetic Indole Derivative
The acquisition of high-quality 13C NMR data is paramount for accurate structural validation. The following protocol provides a detailed, step-by-step methodology for the analysis of a synthetic indole derivative.
Experimental Workflow Diagram
Caption: A generalized workflow for the 13C NMR analysis of a synthetic indole derivative.
Step-by-Step Methodology
1. Sample Preparation:
-
Weighing: Accurately weigh 10-50 mg of the synthetic indole derivative. The higher end of this range is recommended for 13C NMR due to its lower natural abundance and sensitivity compared to 1H NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include CDCl3 and DMSO-d6. The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative studies.[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication may be used to aid dissolution.
-
Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments) is typically used.
-
Spectral Width (SW): Set a spectral width of approximately 220-250 ppm to encompass the entire range of expected carbon chemical shifts.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (typically 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis.
-
Acquisition Time (AT): An acquisition time of 1-2 seconds is typical.
-
Proton Decoupling: Employ broadband proton decoupling to simplify the spectrum by collapsing all carbon signals into singlets.
-
3. Data Processing and Analysis:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum. An exponential multiplication with a line broadening of 1-2 Hz is often applied to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in the pure absorption mode. Perform a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).
-
Peak Picking and Assignment: Identify all the peaks in the spectrum and record their chemical shifts. Assign each peak to a specific carbon atom in the proposed structure based on the expected chemical shifts, substituent effects, and comparison with data from known indole derivatives. Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguous assignments.
-
Structural Validation: Compare the experimentally obtained 13C NMR spectrum with the expected spectrum for the target molecule. A close match between the number of signals, their chemical shifts, and the predicted substituent effects provides strong evidence for the correct structure.
Logical Relationships in Spectral Interpretation
The process of validating a synthetic indole derivative's structure using 13C NMR is a logical progression from data acquisition to structural confirmation. The following diagram illustrates the key relationships in this process.
Caption: The logical flow from a proposed structure and experimental data to a validated molecular structure.
Conclusion
13C NMR spectroscopy is an indispensable technique for the structural validation of synthetic indole derivatives. By understanding the characteristic chemical shifts of the indole nucleus and the predictable influence of various substituents, researchers can confidently confirm the identity and purity of their synthesized compounds. The systematic application of a robust experimental protocol, coupled with a logical approach to data interpretation, ensures the scientific integrity of the research and accelerates the drug discovery and development process. This guide serves as a foundational resource, empowering scientists to leverage the full potential of 13C NMR in their synthetic endeavors.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. 5-Nitroindole(6146-52-7) 13C NMR [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-Acetylindole(703-80-0) 13C NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to HPLC Separation of Indole Carboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The precise separation and quantification of indole carboxylic acid isomers are critical in various fields, from pharmaceutical development, where specific isomers can have distinct pharmacological activities, to agricultural science, where they act as plant hormones.[1][2][3] However, their structural similarity presents a significant analytical challenge. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for effectively separating these isomers, offering field-proven insights and detailed experimental protocols.
The Challenge of Separating Indole Carboxylic Acid Isomers
Indole carboxylic acids are a class of organic compounds characterized by an indole ring structure with a carboxylic acid group attached. Isomers of these compounds share the same molecular formula but differ in the position of the carboxylic acid group on the indole ring or the stereochemistry of chiral centers.[4][5][6][7] These subtle structural differences result in very similar physicochemical properties, making their separation by conventional chromatographic techniques difficult.
The primary challenge lies in exploiting these minor differences to achieve baseline resolution. Factors such as pKa values, hydrophobicity, and steric hindrance all play a role in the chromatographic behavior of these isomers. Therefore, the choice of stationary phase, mobile phase composition, and detector is paramount for a successful separation.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method is contingent on the specific isomers of interest and the analytical objective (e.g., quantification, purification). Here, we compare the most effective approaches: Reversed-Phase (RP-HPLC), Chiral HPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC).
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most common starting point for the separation of many organic molecules, including indole carboxylic acid isomers. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase.
Mechanism of Separation: The retention of indole carboxylic acid isomers in RP-HPLC is primarily governed by their hydrophobicity. Isomers with a greater nonpolar surface area will interact more strongly with the stationary phase and thus have longer retention times. The pH of the mobile phase is a critical parameter as it controls the ionization state of the carboxylic acid group. At a pH below the pKa of the carboxylic acid, the molecule is neutral and more retained. Conversely, at a pH above the pKa, the molecule is ionized, less hydrophobic, and elutes earlier.
Performance and Applications: RP-HPLC has been successfully used for the simultaneous analysis of various indole compounds, including isomers of indole carboxylic acid.[1] For instance, a study demonstrated the separation of five indole carboxylic acid isomers (indole-2-carboxylic acid, indole-3-carboxylic acid, indole-4-carboxylic acid, indole-5-carboxylic acid, and indole-6-carboxylic acid) within 35 minutes using a C18 column.[1] Another application involves the separation and quantification of octahydro-1H-indole-2-carboxylic acid and its three isomers, which are key starting materials in the synthesis of pharmaceuticals like Perindopril and Trandolapril.[8][9][10] In this case, a C18 column with a simple mobile phase of 10 mM potassium phosphate buffer at pH 3.0 was effective.[8][9]
Method Optimization:
-
Stationary Phase: C18 columns are the most widely used due to their high hydrophobicity. C8 columns can be an alternative for less hydrophobic isomers.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate, acetate, or formate) and an organic modifier (e.g., acetonitrile or methanol) is typical. The pH of the buffer is crucial for controlling retention and selectivity. For Mass Spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium formate are preferred.[11]
-
Detector: UV detection is commonly used, with the wavelength set around 280 nm, which is a compromise for different indole compounds.[1] For non-chromophoric isomers, a Refractive Index Detector (RID) can be employed.[8][9] Fluorescence detection offers higher sensitivity for certain indole derivatives.[3][12]
Chiral HPLC
When dealing with enantiomers of indole carboxylic acids, which have identical physical and chemical properties in an achiral environment, chiral chromatography is essential.[13] This technique utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA) to create a diastereomeric interaction with the enantiomers, leading to differential retention.[14]
Mechanism of Separation: Chiral recognition is based on the formation of transient diastereomeric complexes between the analyte and the chiral selector.[15] These interactions can involve hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance. Anion-exchange type CSPs, such as those based on quinine or quinidine carbamates, are particularly effective for the separation of acidic compounds like indole carboxylic acids.[15] The mechanism involves an ionic exchange between the protonated chiral selector and the deprotonated analyte.[15]
Performance and Applications: Chiral HPLC is indispensable in the pharmaceutical industry, where approximately 60% of all drugs are chiral, and their enantiomers often exhibit different pharmacological and toxicological profiles.[13] For indole carboxylic acids with chiral centers, such as octahydro-1H-indole-2-carboxylic acid, chiral HPLC is the method of choice for separating the enantiomeric pairs.[8][9]
Method Optimization:
-
Stationary Phase: A wide variety of CSPs are commercially available, including polysaccharide-based, protein-based, and Pirkle-type columns.[13] The selection of the appropriate CSP is often empirical and requires screening of different columns.
-
Mobile Phase: The mobile phase composition in chiral HPLC is highly dependent on the CSP. Normal-phase (e.g., hexane/ethanol) or reversed-phase conditions can be used. The addition of acidic or basic modifiers can significantly influence the separation.[15]
-
Detector: UV and Circular Dichroism (CD) detectors are commonly used in chiral HPLC.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic technique that is well-suited for the separation of polar and hydrophilic compounds that are poorly retained in RP-HPLC.[16][17][18]
Mechanism of Separation: HILIC utilizes a polar stationary phase (e.g., silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[16][19] The separation mechanism is primarily based on the partitioning of the analyte between the mobile phase and a water-enriched layer that forms on the surface of the stationary phase.[17] More polar analytes are more strongly retained.[17]
Performance and Applications: HILIC can be a powerful tool for separating polar indole carboxylic acid isomers.[20] It offers a different selectivity compared to RP-HPLC and is often considered an orthogonal separation technique.[17] This is particularly advantageous when developing two-dimensional HPLC methods for complex samples. Furthermore, the high organic content of the mobile phase in HILIC can lead to enhanced sensitivity when coupled with electrospray ionization mass spectrometry (ESI-MS).[16][17]
Method Optimization:
-
Stationary Phase: Bare silica, diol, and amide-bonded phases are common choices for HILIC.[18]
-
Mobile Phase: A high percentage of acetonitrile (typically >70%) in an aqueous buffer (e.g., ammonium formate or ammonium acetate) is used. The buffer concentration and pH are important parameters for optimizing the separation.[16]
-
Detector: HILIC is highly compatible with MS detection. UV detection is also applicable.
Advanced Separation Technologies: UPLC and SFC
For even faster and more efficient separations, Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC) present compelling alternatives.
-
UPLC vs. HPLC: UPLC utilizes columns with sub-2 µm particles, which allows for higher flow rates and operating pressures compared to conventional HPLC.[21][22][23] This results in significantly faster analysis times, improved resolution, and increased sensitivity.[24][25] For the separation of indole carboxylic acid isomers, transitioning an optimized HPLC method to a UPLC system can lead to substantial gains in throughput without compromising separation quality.
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[26] It is a powerful technique for both chiral and achiral separations.[27][28] SFC often provides faster separations and reduced solvent consumption compared to HPLC.[26][29] For chiral separations of indole carboxylic acids, SFC can offer complementary selectivity to HPLC and is particularly advantageous for preparative scale purifications due to the ease of solvent removal.[26][29]
Data Presentation
Table 1: Comparison of HPLC Methodologies for Indole Carboxylic Acid Isomer Separation
| Feature | Reversed-Phase HPLC (RP-HPLC) | Chiral HPLC | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Primary Separation Mechanism | Hydrophobic interactions | Diastereomeric interactions | Partitioning into a water-enriched layer |
| Stationary Phase | Nonpolar (e.g., C18, C8) | Chiral Selector (e.g., polysaccharide, protein) | Polar (e.g., silica, diol, amide) |
| Mobile Phase | Polar (e.g., water/ACN, water/MeOH) with buffer | Normal or reversed-phase with modifiers | High organic (e.g., ACN) with aqueous buffer |
| Best Suited For | Positional isomers, diastereomers | Enantiomers | Polar isomers, orthogonal separation to RP-HPLC |
| Key Optimization Parameters | Mobile phase pH, organic modifier percentage | Chiral stationary phase selection, mobile phase modifiers | Water content in the mobile phase, buffer concentration |
| Detector Compatibility | UV, RID, Fluorescence, MS | UV, CD, MS | MS, UV, ELSD |
Experimental Protocols
Protocol 1: RP-HPLC Method for Separation of Octahydro-1H-indole-2-carboxylic Acid Isomers
This protocol is based on a validated method for the quantitative determination of octahydro-1H-indole-2-carboxylic acid and its three diastereomers.[2][8][9][30]
1. Chromatographic Conditions:
-
HPLC System: Agilent 1100 series or equivalent with a refractive index detector (RID).[2]
-
Column: Inertsil ODS-4 (250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: 10 mM potassium dihydrogen phosphate (KH₂PO₄) buffer, with the pH adjusted to 3.0 using ortho-phosphoric acid.[2]
-
Flow Rate: 1.5 mL/min.[2]
-
Column Temperature: 35°C.[2]
-
Injection Volume: 10 µL.[2]
2. Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask.[2]
-
Dissolve and dilute to the mark with the mobile phase.[2]
3. Justification of Experimental Choices:
-
Inertsil ODS-4 Column: A C18 column is chosen for its strong hydrophobic retention, which is necessary to separate these relatively polar isomers.
-
pH 3.0 Buffer: At this pH, the carboxylic acid groups are protonated, increasing the hydrophobicity of the molecules and enhancing their retention on the C18 column. This leads to better separation.
-
RID Detector: This is a universal detector suitable for non-chromophoric compounds like octahydro-1H-indole-2-carboxylic acid.[8][9]
-
35°C Column Temperature: Maintaining a constant and slightly elevated column temperature ensures reproducible retention times and can improve peak shape.
Protocol 2: General RP-HPLC Method for Indole-3-Carboxylic Acid and Related Compounds
This protocol is a general starting point for the separation of indole-3-carboxylic acid and other indole derivatives.[3][12][31]
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: Zorbax Eclipse XDB-C8 (150 mm x 4.6 mm, 5 µm).[3][31]
-
Mobile Phase: Isocratic elution with 60:40 (v/v) methanol and 1% acetic acid in water.[3][31]
-
Column Temperature: 30°C.[3]
-
Injection Volume: 20 µL.
-
Detection: UV at 280 nm or Fluorescence with excitation at 282 nm and emission at 360 nm.[3][31]
2. Sample Preparation:
-
Prepare a stock solution of the sample in methanol.
-
Dilute the stock solution with the mobile phase to the desired concentration.
3. Justification of Experimental Choices:
-
C8 Column: A C8 column provides a good balance of retention for moderately polar compounds like indole-3-carboxylic acid.
-
Methanol/Acetic Acid Mobile Phase: Methanol is a common organic modifier. Acetic acid is added to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Fluorescence Detection: Indole compounds are naturally fluorescent, and this detection method offers significantly higher sensitivity compared to UV detection.[3]
Mandatory Visualization
Caption: A generalized workflow for the HPLC analysis of indole carboxylic acid isomers.
Caption: A comparison of the primary separation mechanisms in different HPLC modes.
Conclusion
The successful separation of indole carboxylic acid isomers by HPLC is an achievable but nuanced task that requires careful consideration of the analytes' properties and the analytical goals. RP-HPLC remains a robust and versatile first-line approach for positional isomers and diastereomers. For enantiomeric separations, chiral HPLC is the indispensable tool. HILIC offers a powerful alternative for highly polar isomers and provides orthogonal selectivity. By understanding the underlying principles of these techniques and systematically optimizing the chromatographic conditions, researchers can develop reliable and efficient methods for the analysis of this important class of compounds. The advent of UPLC and SFC further expands the analytical toolbox, offering significant improvements in speed and efficiency.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indole-2-carboxylic acid [webbook.nist.gov]
- 6. Indole-3-carboxylic acid: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 14. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 15. chiraltech.com [chiraltech.com]
- 16. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 17. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 18. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. researchgate.net [researchgate.net]
- 21. uhplcs.com [uhplcs.com]
- 22. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 23. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 24. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 25. chromatographytoday.com [chromatographytoday.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. Supercritical fluid chromatographic resolution of water soluble isomeric carboxyl/amine terminated peptides facilitated via mobile phase water and ion pair formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 29. archives.ijper.org [archives.ijper.org]
- 30. scribd.com [scribd.com]
- 31. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Obtaining High-Quality X-ray Crystallography Data for Indole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential. Elucidating the precise three-dimensional arrangement of these molecules through single-crystal X-ray diffraction is paramount for understanding structure-activity relationships (SAR), optimizing ligand-protein interactions, and guiding rational drug design. This guide provides a comparative analysis of methodologies and critical considerations for obtaining high-quality X-ray crystallography data for indole-based compounds, supported by experimental insights and best practices.
The Crystallization Challenge: Polymorphism and Solvent Effects in Indole Scaffolds
The journey to a high-resolution crystal structure begins with the often-arduous task of growing a single crystal of suitable size and quality. Indole derivatives, with their characteristic planar structure and potential for hydrogen bonding and π-π stacking interactions, present unique challenges and opportunities in crystallization.
A critical factor to consider is polymorphism, the ability of a compound to crystallize in multiple forms with different arrangements and/or conformations of the molecules in the crystal lattice. These polymorphs can exhibit distinct physical properties, including solubility and bioavailability, making comprehensive screening essential.
Furthermore, the choice of solvent can significantly influence crystal packing and morphology. A systematic approach to screening a diverse range of solvents with varying polarities, hydrogen bonding capabilities, and vapor pressures is crucial.
Comparative Analysis of Crystallization Techniques for Indole Derivatives:
| Technique | Principle | Advantages for Indole Compounds | Considerations & Potential Challenges |
| Slow Evaporation | Gradual removal of solvent from a near-saturated solution. | Simple, widely applicable, and effective for many indole derivatives. | Can lead to the formation of multiple small crystals or oils if evaporation is too rapid. Sensitive to environmental fluctuations. |
| Vapor Diffusion (Hanging & Sitting Drop) | Slow diffusion of a precipitant vapor into a solution of the compound, inducing crystallization. | Requires only small amounts of material. Allows for fine control over the rate of crystallization. | Can be sensitive to the choice of precipitant and the ratio of solvent to precipitant. |
| Solvent/Anti-Solvent Diffusion | Gradual mixing of a solvent in which the compound is soluble with an anti-solvent in which it is poorly soluble. | Effective for compounds that are highly soluble in a narrow range of solvents. | The interface between the solvent and anti-solvent can sometimes lead to rapid precipitation and poor crystal quality. |
| Cooling Crystallization | Reducing the temperature of a saturated solution to decrease solubility and induce crystallization. | Can be highly effective for compounds with a steep solubility curve. Amenable to scale-up. | Rapid cooling can lead to the formation of small or poorly ordered crystals. Requires precise temperature control. |
Expert Insight: For novel indole-based compounds, a multi-technique screening approach is highly recommended. Combining slow evaporation with vapor diffusion experiments using a variety of solvents and precipitants maximizes the chances of obtaining diffraction-quality crystals. For instance, a study on the purification of indole from coal tar found that a mixed solvent system of methanol and water at 0°C yielded high-purity crystals.
From Crystal to Data: Optimizing X-ray Diffraction Experiments
Once a suitable crystal is obtained, the next critical step is the collection of high-quality diffraction data. The choice of X-ray source and data collection strategy can significantly impact the resolution and overall quality of the final structure.
Laboratory Source vs. Synchrotron Radiation
While modern laboratory-based X-ray diffractometers are powerful tools, synchrotron radiation offers several distinct advantages, particularly for challenging samples.
Comparison of X-ray Sources:
| Feature | Laboratory Source (e.g., Cu/Mo rotating anode) | Synchrotron Source |
| Intensity | Lower | Orders of magnitude higher |
| Beam Size | Typically larger | Highly focused, micro-beams available |
| Wavelength | Fixed (characteristic radiation) | Tunable |
| Data Collection Time | Longer | Significantly shorter |
Expert Insight: For weakly diffracting crystals, very small crystals, or cases where radiation damage is a concern, synchrotron sources are often indispensable. The high intensity and small beam size of synchrotron radiation can enable the collection of complete datasets from microcrystals that would be impossible to study with a laboratory source. However, with the increasing flux densities of modern synchrotrons, radiation damage has become a more significant concern for small-molecule crystallography. Careful consideration of dose and data collection strategy is crucial to mitigate these effects.
Experimental Workflow for Data Collection and Structure Solution
The process of determining a crystal structure from a single crystal follows a well-defined workflow. Understanding the purpose of each step is key to ensuring a successful outcome.
Caption: A generalized workflow for single-crystal X-ray diffraction.
Detailed Experimental Protocol: A Representative Workflow
-
Crystal Selection and Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope. The crystal is then mounted on a loop or fiber and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
Data Collection: The mounted crystal is placed on a goniometer in the X-ray beam. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for various experimental factors. This step yields a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes for each reflection.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. Software such as SHELX or Olex2 is commonly used for this purpose.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This involves adjusting atomic coordinates, displacement parameters, and other model parameters.
-
Structure Validation: The final refined structure is validated to check for geometric reasonableness and to ensure that it is a good fit to the experimental data. Tools like PLATON can be used for this purpose.
Leveraging Crystallographic Databases for Comparative Analysis
Once a crystal structure is determined, its true value is often realized through comparison with related structures. Crystallographic databases are invaluable resources for this purpose.
-
The Cambridge Structural Database (CSD): The CSD is the world's repository for small-molecule organic and metal-organic crystal structures. It is an essential tool for searching for and analyzing the crystal structures of known indole derivatives, providing a wealth of information on intermolecular interactions, conformational preferences, and packing motifs.
-
The Protein Data Bank (PDB): For indole-based compounds designed to interact with biological macromolecules, the PDB is the primary resource for structural information on protein-ligand complexes. Analyzing existing PDB entries of indole-containing ligands bound to their targets can provide crucial insights for drug design.
Software for Structure Solution, Refinement, and Visualization
A variety of software packages are available to aid in the process of crystal structure determination and analysis.
Comparison of Commonly Used Crystallography Software:
| Software | Primary Function(s) | Key Features |
| SHELX | Structure solution and refinement. | A suite of programs that are considered the standard for small-molecule crystallography. |
| Olex2 | A graphical user interface for structure solution, refinement, and analysis. | Integrates various structure solution and refinement programs (including SHELX) into a user-friendly environment. |
| PLATON | Structure validation and analysis. | Provides a comprehensive set of tools for checking the quality of a crystal structure. |
| Mercury | Visualization and analysis of crystal structures. | Part of the CCDC's software suite, it allows for in-depth analysis of crystal packing and intermolecular interactions. |
| CrystalMaker | Crystal and molecular structure modeling and visualization. | A versatile program for building, visualizing, and manipulating crystal structures. |
Conclusion
Obtaining high-quality X-ray crystallography data for indole-based compounds is a multi-step process that requires careful attention to detail at each stage, from crystallization to data analysis. By employing a systematic approach to crystallization screening, leveraging the power of modern X-ray sources, and utilizing the appropriate software tools, researchers can unlock the wealth of structural information that is essential for advancing drug discovery and materials science. The insights gained from these structural studies will continue to drive the development of novel indole-based compounds with improved therapeutic properties.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2,3-Trimethyl-1H-indole-5-carboxylic Acid
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the lifecycle of a chemical does not end with data collection. Responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 1,2,3-Trimethyl-1H-indole-5-carboxylic acid, moving beyond a simple checklist to explain the scientific and regulatory rationale behind each procedure.
Hazard Assessment and Waste Characterization: The Foundation of Safe Disposal
Before any disposal plan can be enacted, a thorough understanding of the compound's hazards is essential. While this compound is a specialized research chemical, we can infer its likely hazard profile from available data and structurally similar compounds.
1.1. Safety Data Sheet (SDS) Review
The first and most critical step is to consult the manufacturer's Safety Data Sheet (SDS).[1] An SDS for a similar indole-based carboxylic acid indicates it should be treated as an irritant.[2] The SDS for the parent compound, Indole, highlights more significant hazards, including being harmful if swallowed, toxic in contact with skin, and very toxic to aquatic life.
Given this information, a conservative approach is mandated. The core principle is to handle this compound as a hazardous substance unless and until definitive data proves otherwise.
1.2. Regulatory Waste Characterization (RCRA)
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][3] As the generator of the waste, your laboratory is legally responsible for determining if it is hazardous.[4] A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[5]
| RCRA Characteristic | Regulatory Threshold | Assessment for this compound |
| Ignitability | Liquid with flash point < 140°F (60°C); ignitable solid.[5] | Unlikely. As a solid carboxylic acid, it is not expected to be ignitable under normal lab conditions. |
| Corrosivity | Aqueous solution with pH ≤ 2 or ≥ 12.5.[5] | Unlikely to be corrosive in its solid form. Solutions would need to be tested, but are not inherently expected to meet this criterion. |
| Reactivity | Unstable, reacts violently with water, or generates toxic gases.[5] | Unlikely. The indole scaffold is generally stable. |
| Toxicity | Fails the Toxicity Characteristic Leaching Procedure (TCLP) for specific contaminants. | Unlikely to be a characteristic toxic waste. However, due to its biological activity and aquatic toxicity of related compounds, it must be managed to prevent environmental release. |
On-Site Waste Management: A Segregated and Systemic Approach
Proper disposal begins at the point of generation. A systematic approach to collecting and storing waste prevents accidental mixing of incompatible chemicals and ensures safe handling.[6][7]
2.1. Step-by-Step Waste Segregation and Collection
The following workflow outlines the decision-making process for segregating waste containing this compound.
Caption: Waste Segregation Decision Workflow.
2.2. Container Selection and Labeling
-
Container Choice: Use only chemically compatible containers provided by your institution's Environmental Health & Safety (EHS) department.[5] For solid this compound waste, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[6][8] Liquid waste should be stored in containers compatible with the solvent used.[8]
-
Labeling Integrity: Proper labeling is non-negotiable for safety and regulatory compliance.[1][5] As soon as the first drop of waste enters a container, it must be labeled with:
-
The words "HAZARDOUS WASTE "
-
The full, unabbreviated chemical name: "This compound " and any solvents present.
-
The specific hazard(s): "Irritant "
-
The date accumulation started.
-
2.3. Satellite Accumulation Area (SAA)
Waste containers must be stored in a designated SAA at or near the point of generation.[5][8] This area must be under the control of laboratory personnel. Key requirements include:
-
Secondary Containment: Place waste containers in a tray or tub to contain potential leaks.[6][7]
-
Closed Containers: Keep containers tightly sealed at all times, except when adding waste.[1][5]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[5]
Disposal Protocols
Protocol 3.1: Disposal of Unused Solid Compound and Grossly Contaminated Items
-
Designate a Container: Select a clearly labeled "Solid Hazardous Waste" container.
-
Transfer Waste: Carefully transfer the solid this compound, along with any heavily contaminated items like weigh boats or spatulas, into the designated container. Minimize dust generation.[9]
-
Secure and Store: Tightly close the container and return it to the SAA.
-
Log Entry: Record the addition in the laboratory waste log if required by your institution.
Protocol 3.2: Disposal of Contaminated Personal Protective Equipment (PPE)
-
Segregate: Lightly contaminated items such as gloves, bench paper, and absorbent wipes should be collected separately from non-contaminated lab trash.
-
Collection: Place these items into a designated, labeled "Solid Hazardous Waste" container or a lined box for lab pack disposal.
-
Seal and Store: Once full, securely seal the bag or container and store it in the SAA for pickup.
Protocol 3.3: Disposal of Liquid Solutions
-
Identify Solvent: Determine if the solvent is halogenated (e.g., dichloromethane) or non-halogenated (e.g., methanol, ethyl acetate).
-
Select Correct Container: Use the appropriate, clearly labeled liquid waste container ("Halogenated" or "Non-Halogenated"). Never mix these two waste streams.[6]
-
Transfer Waste: Carefully pour the liquid waste into the container using a funnel to prevent spills.
-
Do Not Overfill: Fill containers to no more than 90% capacity to allow for vapor expansion.[1][8]
-
Secure and Store: Tightly cap the container and return it to the SAA.
Emergency Procedures: Spill Management
Even with careful handling, spills can occur. All lab personnel must be trained on emergency response.[10][11]
For a small-scale spill of solid this compound:
-
Alert Personnel: Immediately notify others in the area.
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and two pairs of nitrile gloves.
-
Containment: Gently cover the spill with an absorbent material from a chemical spill kit to prevent dust from becoming airborne.
-
Collection: Carefully sweep the material into a dustpan and place it, along with all contaminated absorbent materials and PPE, into a new, sealable bag or container.
-
Label and Dispose: Label the container as "Hazardous Waste: Spill Debris containing this compound" and manage it according to Protocol 3.1.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent and wipe dry. Dispose of the cleaning materials as hazardous waste.
Final Disposal and Record Keeping
The ultimate disposal of hazardous waste is a highly regulated process that must not be undertaken by laboratory personnel.
-
EHS Coordination: When a waste container is full (or has been accumulating for the maximum time allowed by your institution, often 90-180 days), contact your institution's EHS office to schedule a pickup.[8][12]
-
Licensed Vendor: The EHS department will work with a licensed hazardous waste treatment, storage, and disposal facility (TSDF) for final disposition, which typically involves high-temperature incineration.[7][8] This method is effective for destroying organic molecules and minimizing environmental impact.[7]
-
Documentation: Maintain meticulous records of waste generation and disposal as required by your institution and regulatory agencies. This creates a cradle-to-grave paper trail for all hazardous materials.
By adhering to these scientifically grounded and procedurally sound protocols, you ensure that your innovative research does not come at the cost of safety or environmental integrity.
References
- 1. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 4. fishersci.com [fishersci.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. actenviro.com [actenviro.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. fishersci.com [fishersci.com]
- 10. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 11. cleanmanagement.com [cleanmanagement.com]
- 12. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
